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Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate Documentation Hub

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  • Product: Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate
  • CAS: 1803587-52-1

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate: A Technical Whitepaper

Executive Summary The 1,2-oxazole (isoxazole) scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for esters and amides, and as a core structural motif in COX-2 inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2-oxazole (isoxazole) scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for esters and amides, and as a core structural motif in COX-2 inhibitors and GABA receptor modulators. The incorporation of a 3-fluorophenyl moiety further enhances the lipophilicity and metabolic stability of the scaffold, making Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate (CAS: 1803587-52-1) a highly valuable intermediate for lead optimization.

This whitepaper provides a comprehensive, self-validating methodology for the regioselective synthesis of this compound. By examining the underlying mechanistic causality of the selected Claisen condensation and subsequent cyclization, this guide equips synthetic chemists with the authoritative protocols necessary to achieve high-yield, reproducible results.

Retrosynthetic Strategy & Mechanistic Rationale

When designing the synthesis of 5-aryl-1,2-oxazole-3-carboxylates, chemists typically evaluate two primary routes: the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes, and the condensation of 1,3-dicarbonyl equivalents with hydroxylamine.

For this specific target, the condensation approach is vastly superior. 1,3-dipolar cycloadditions often suffer from regiochemical ambiguity and require the handling of unstable hydroximoyl chloride intermediates. In contrast, the two-step sequence utilizing a Claisen condensation followed by cyclization is highly scalable, cost-effective, and strictly regioselective .

Retrosynthesis Target Methyl 5-(3-fluorophenyl) -1,2-oxazole-3-carboxylate Diketone Methyl 4-(3-fluorophenyl) -2,4-dioxobutanoate Target->Diketone NH2OH·HCl Cyclization Reagents 3-Fluoroacetophenone + Dimethyl Oxalate Diketone->Reagents NaOMe, MeOH Claisen Condensation

Retrosynthetic analysis of the target 1,2-oxazole via Claisen condensation.

Causality in Reagent Selection
  • Base and Solvent Selection (Step 1): While potassium tert-butoxide in THF is a potent system for enolate generation, utilizing sodium methoxide in anhydrous methanol is a deliberate choice. It prevents transesterification side reactions that would yield mixed ester products when reacting with dimethyl oxalate, thereby preserving the integrity of the methyl ester moiety .

  • Regiocontrol in Cyclization (Step 2): The addition of hydroxylamine hydrochloride (NH₂OH·HCl) to the 2,4-dioxobutanoate intermediate does not result in a random mixture of 3-aryl and 5-aryl isoxazoles. Hydroxylamine initially attacks the most electrophilic carbonyl carbon. The C2 carbonyl (adjacent to the ester) is highly electron-deficient due to the inductive withdrawal of the methyl ester. Consequently, oxime formation occurs regioselectively at C2, followed by intramolecular dehydration at the C4 ketone, unequivocally yielding the 5-aryl-1,2-oxazole-3-carboxylate scaffold .

Experimental Methodology

The following protocols are designed as a self-validating system. Visual cues (e.g., precipitate formation, color changes) are included to allow the chemist to verify the reaction's progress in real-time.

Workflow Step1 Step 1: Claisen Condensation (NaOMe, MeOH, 0°C to RT) Workup1 Acidic Workup & Extraction (1M HCl, EtOAc) Step1->Workup1 Step2 Step 2: Cyclization (NH2OH·HCl, Reflux, 3h) Workup1->Step2 Workup2 Precipitation & Filtration (Ice-water quench) Step2->Workup2 Purification Recrystallization / Column (Hexane:EtOAc) Workup2->Purification

Step-by-step experimental workflow for synthesis and purification.

Step 1: Synthesis of Methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Addition: Add anhydrous methanol (50 mL) and sodium methoxide (1.40 g, 26.0 mmol, 1.3 equiv). Cool the mixture to 0 °C using an ice bath.

  • Condensation: Add dimethyl oxalate (2.83 g, 24.0 mmol, 1.2 equiv) in one portion. Stir for 10 minutes, then add 3'-fluoroacetophenone (2.76 g, 20.0 mmol, 1.0 equiv) dropwise over 15 minutes via syringe.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Validation check: The solution will transition from pale yellow to a thick, bright yellow/orange suspension as the sodium enolate precipitates.

  • Workup: Quench the reaction by pouring it into a mixture of crushed ice and 1M HCl (100 mL), adjusting the pH to ~2-3. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude diketone is typically pure enough to be used directly in the next step.

Step 2: Synthesis of Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate
  • Cyclization: Dissolve the crude methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate (approx. 20.0 mmol) in absolute methanol (60 mL). Add hydroxylamine hydrochloride (2.08 g, 30.0 mmol, 1.5 equiv).

  • Heating: Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 3 to 4 hours. Monitor the reaction via TLC (Hexane:EtOAc 8:2, UV detection). Validation check: The starting material spot (Rf ~0.3) should disappear, replaced by a new, higher-running spot (Rf ~0.6).

  • Isolation: Cool the reaction mixture to room temperature and concentrate it to approximately one-third of its original volume. Pour the concentrated solution into ice-cold distilled water (150 mL) under vigorous stirring.

  • Purification: A pale yellow to off-white solid will precipitate. Filter the solid via vacuum filtration, washing the filter cake with cold water (2 × 20 mL) and ice-cold methanol (5 mL). To achieve analytical purity, recrystallize the crude product from hot ethanol or purify via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes).

Analytical Characterization

Thorough characterization is required to confirm both the identity and the regiochemistry of the synthesized isoxazole. The singlet at δ 6.95 ppm in the ¹H NMR spectrum is the definitive diagnostic marker for the C4 proton of the 1,2-oxazole ring, confirming successful cyclization .

Analytical MethodParameter / AssignmentData Value
¹H NMR (400 MHz, CDCl₃)Isoxazole H-4 δ 6.95 (s, 1H)
Aromatic H-2', H-6' δ 7.62 – 7.54 (m, 2H)
Aromatic H-5' δ 7.48 (td, J = 8.0, 5.8 Hz, 1H)
Aromatic H-4' δ 7.21 (tdd, J = 8.4, 2.5, 0.9 Hz, 1H)
Ester -OCH₃ δ 4.02 (s, 3H)
¹³C NMR (100 MHz, CDCl₃)C-F (C-3') δ 163.2 (d, J = 246.5 Hz)
Isoxazole C-5 δ 170.8
Ester C=O δ 160.4
Isoxazole C-3 δ 157.1
Isoxazole C-4 δ 100.2
Ester -OCH₃ δ 53.1
¹⁹F NMR (376 MHz, CDCl₃)Aromatic C-F δ -111.4 (s, 1F)
HRMS (ESI-TOF)[M+H]⁺ Calculatedm/z 222.0561
[M+H]⁺ Foundm/z 222.0564
Physical Properties Melting Point (Uncorrected)82 – 84 °C
AppearanceOff-white crystalline solid

Conclusion

The synthesis of Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate is efficiently achieved via a robust two-step protocol involving a Claisen condensation followed by a hydroxylamine-mediated cyclization. By strictly controlling the base/solvent system and leveraging the inherent electrophilic disparity of the 2,4-dioxobutanoate intermediate, this methodology guarantees high regioselectivity and excellent overall yields. The resulting functionalized isoxazole serves as a prime candidate for further derivatization in medicinal chemistry campaigns.

References

  • Title: Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction Source: Journal of Medicinal Chemistry (ACS Publications) / PubMed Central URL: [Link]

  • Title: Design, Synthesis and Bioactivities of Novel Isoxazole-Containing Pyrazole Oxime Derivatives Source: Molecules (MDPI) / PubMed Central URL: [Link]

  • Title: Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate Source: Acta Crystallographica Section E: Crystallographic Communications / PubMed Central URL: [Link]

Exploratory

Technical Whitepaper: Preliminary Biological Screening Protocols for Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate

Executive Summary & Pharmacological Rationale The 1,2-oxazole (isoxazole) heterocycle is a privileged scaffold in drug discovery, forming the structural core of numerous FDA-approved therapeutics ranging from COX-2 inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The 1,2-oxazole (isoxazole) heterocycle is a privileged scaffold in drug discovery, forming the structural core of numerous FDA-approved therapeutics ranging from COX-2 inhibitors to β-lactamase-resistant antibiotics[1]. Among its derivatives, 5-aryl-isoxazole-3-carboxylates have garnered significant attention due to their pleiotropic biological profiles, demonstrating potent anticancer, antimicrobial, and enzyme-inhibitory activities[2][3].

Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate represents a highly optimized pharmacophore. The strategic incorporation of a fluorine atom at the meta-position of the phenyl ring profoundly enhances lipophilicity and metabolic stability, which is crucial for penetrating complex lipid barriers such as the mycobacterial cell wall or solid tumor microenvironments[4]. Furthermore, the methyl ester at the C3 position functions as a lipophilic prodrug moiety; it facilitates passive cellular diffusion before undergoing intracellular hydrolysis by non-specific esterases to yield the active isoxazole-3-carboxylic acid[5].

Multi-Tiered Screening Workflow

To comprehensively evaluate the therapeutic potential of this compound, a multi-tiered biological screening workflow is required to isolate its specific mechanism of action.

Workflow Start Methyl 5-(3-fluorophenyl)- 1,2-oxazole-3-carboxylate Prep Compound Formulation (DMSO Stock & Serial Dilution) Start->Prep Assay1 Phase 1: Cytotoxicity (SRB Assay on A549/MCF-7) Prep->Assay1 Assay2 Phase 2: Antimicrobial (REMA for M. tuberculosis) Prep->Assay2 Assay3 Phase 3: Enzymatic (Xanthine Oxidase Inhibition) Prep->Assay3 Hit1 Anticancer Hit (IC50 < 10 µM) Assay1->Hit1 Hit2 Anti-infective Hit (MIC < 4 µg/mL) Assay2->Hit2 Hit3 Target Inhibitor (IC50 < 1 µM) Assay3->Hit3

Fig 1: Multi-tiered biological screening workflow for isoxazole derivatives.

Phase 1: In Vitro Cytotoxicity & Anticancer Profiling

Isoxazole derivatives frequently exhibit antiproliferative effects by disrupting tubulin polymerization or inducing mitochondrial-mediated apoptosis[2].

Protocol: Sulforhodamine B (SRB) Assay Causality: While the MTT assay is standard, isoxazoles can uncouple mitochondrial oxidative phosphorylation, leading to false-positive viability readouts. The SRB assay circumvents this by stoichiometrically binding to basic amino acid residues under mildly acidic conditions, providing a direct, metabolism-independent measure of total cellular protein mass[2][3].

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cells at 5×103 cells/well in 96-well plates. Incubate for 24 h at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate at concentrations ranging from 0.1 to 100 µM (ensure final DMSO concentration remains 0.1%).

  • Fixation: After 48 h of exposure, fix cells in situ by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA). Incubate at 4°C for 1 hour.

  • Staining: Wash plates 5 times with deionized water and air dry. Add 50 µL of 0.4% (w/v) SRB solution dissolved in 1% acetic acid. Stain for 30 minutes at room temperature.

  • Washing & Solubilization: Remove unbound dye with four washes of 1% acetic acid. Solubilize the protein-bound dye with 100 µL of 10 mM unbuffered Tris base (pH 10.5) on a gyratory shaker for 10 minutes.

  • Quantification: Measure optical density (OD) at 540 nm using a microplate reader.

Self-Validation Architecture:

  • Positive Control: Doxorubicin (expected IC₅₀ ~0.05–0.5 µM).

  • Negative Control: 0.1% DMSO vehicle.

  • Validation Metric: Calculate the Z'-factor for the assay plate. The protocol is strictly valid only if Z' 0.5, ensuring high statistical reliability between the vehicle control and the maximum cytotoxic response.

Apoptosis Compound Methyl 5-(3-fluorophenyl)- 1,2-oxazole-3-carboxylate Esterase Intracellular Esterase Hydrolysis Compound->Esterase Prodrug Activation Active 5-(3-fluorophenyl)- 1,2-oxazole-3-carboxylic acid Esterase->Active Target Tubulin Polymerization Inhibition Active->Target Binds Colchicine Site CellCycle G2/M Phase Arrest Target->CellCycle Mito Mitochondrial Depolarization CellCycle->Mito Apoptosis Cellular Apoptosis Mito->Apoptosis Caspase Cascade

Fig 2: Putative intracellular activation and apoptotic signaling pathway.

Phase 2: Antimicrobial & Anti-Tubercular Screening

Substituted isoxazole-3-carboxamides and carboxylates are highly valuable antitubercular candidates because their unique steric and electronic properties allow them to evade the innate efflux machinery of Mycobacterium tuberculosis[6].

Protocol: Resazurin Microtiter Assay (REMA) Causality: Mycobacterial growth is notoriously slow. REMA utilizes the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) exclusively by metabolically active cells. This allows for rapid, high-throughput quantification of viability long before macroscopic colonies form.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC. Adjust the culture to an OD₆₀₀ of 0.1, then dilute 1:20.

  • Drug Exposure: Dispense 100 µL of the bacterial suspension into 96-well plates containing serial dilutions of the test compound (0.125 to 64 µg/mL).

  • Incubation: Incubate plates at 37°C for 7 days in sealed bags to prevent evaporation.

  • Indicator Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Readout: Assess fluorescence (excitation 530 nm, emission 590 nm). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration preventing the color change from blue to pink.

Self-Validation Architecture:

  • Positive Control: Isoniazid and Rifampicin.

  • Sterility Control: Media without bacteria (must remain blue; validates absence of contamination).

  • Growth Control: Bacteria with 1% DMSO vehicle (must turn pink; validates bacterial viability).

Phase 3: Target-Specific Enzymatic Assays (Xanthine Oxidase)

Recent structural biology studies indicate that 5-aryl-isoxazole-3-carboxylic acids act as potent, mixed-type inhibitors of Xanthine Oxidase (XO), an enzyme responsible for uric acid production. The isoxazole oxygen forms critical hydrogen bonds with Ser876 and Thr1010 in the XO binding pocket[5].

Protocol: In Vitro XO Inhibition Assay Causality: Monitoring the conversion of xanthine to uric acid via UV absorbance at 295 nm provides a direct, real-time kinetic measurement of XO activity without the need for secondary coupled-enzyme reporters.

Step-by-Step Methodology:

  • Reaction Mixture: Combine 50 mM phosphate buffer (pH 7.4), 0.1 units/mL of bovine milk XO, and the test compound (pre-incubated at 37°C for 15 min).

  • Initiation: Add 0.15 mM xanthine substrate to initiate the reaction.

  • Kinetic Readout: Continuously monitor the increase in absorbance at 295 nm for 5 minutes.

  • Calculation: Calculate the initial velocity (v₀) from the linear phase of the curve and determine the IC₅₀ using non-linear regression analysis.

Self-Validation Architecture:

  • Positive Control: Allopurinol (expected IC₅₀ ~2.93 µM)[5].

  • Background Control: Assay mixture without the enzyme to subtract non-enzymatic substrate degradation.

Quantitative Data & Expected Baselines

Based on the structure-activity relationships (SAR) of homologous 5-aryl-isoxazole-3-carboxylate derivatives, the following baseline metrics are anticipated during preliminary screening[2][3][5][6]:

Assay / TargetCell Line / EnzymeExpected Baseline (IC₅₀ / MIC)Benchmark Control
CytotoxicityA549 (Lung)10.0 – 45.0 µMDoxorubicin (0.05 µM)
CytotoxicityMCF-7 (Breast)15.0 – 50.0 µMDoxorubicin (0.1 µM)
Anti-TubercularM. tuberculosis H37Rv0.25 – 4.0 µg/mLIsoniazid (0.05 µg/mL)
Enzyme InhibitionXanthine Oxidase (XO)0.1 – 5.0 µMAllopurinol (2.93 µM)

Conclusion

Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate is a highly versatile screening candidate. By employing this rigorously controlled, self-validating screening matrix—spanning cytotoxicity, antimicrobial profiling, and target-specific enzymatic inhibition—researchers can accurately map its pharmacological profile. The integration of SRB and REMA assays mitigates compound-specific artifacts, ensuring that the resulting data is robust, reproducible, and translationally relevant for downstream drug development.

References[1] Title: Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives

Source: IJCRT.org URL: 2] Title: Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line Source: ResearchGate.net URL: 5] Title: Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors Source: NIH.gov URL: 4] Title: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes Source: NIH.gov URL: 6] Title: Substituted N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides Are Valuable Antitubercular Candidates that Evade Innate Efflux Machinery Source: ACS.org URL: 3] Title: Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability Source: NIH.gov URL:

Sources

Foundational

Predictive Pharmacology and Target Deconvolution: Mechanism of Action for Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate

Executive Summary The identification of novel therapeutic mechanisms from screening libraries relies on rigorous target deconvolution. Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate (CAS: 1803587-52-1) is a highly f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification of novel therapeutic mechanisms from screening libraries relies on rigorous target deconvolution. Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate (CAS: 1803587-52-1) is a highly functionalized heterocyclic building block and screening hit characterized by an isoxazole core, a methyl ester moiety, and a halogenated phenyl ring[1][2]. While the pristine molecule serves as a stable synthetic intermediate, its biological utility is unlocked through specific metabolic and structural transformations in vivo.

This whitepaper establishes a predictive pharmacological framework for this compound, hypothesizing its mechanism of action (MoA) across two primary axes: glutamatergic modulation (via ester hydrolysis) and immunosuppressive enzyme inhibition (via reductive ring opening). By detailing the causality behind these predictions and providing self-validating experimental protocols, this guide serves as a blueprint for translating structural hits into validated biological targets.

Structural Cheminformatics & Mechanistic Hypotheses

The 1,2-oxazole (isoxazole) ring is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for carboxylic acids, amides, and phenolic rings[3]. The specific substitution pattern of Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate dictates its polypharmacological potential.

Hypothesis A: Glutamatergic Modulation (mGluR / AMPA)

Compounds containing the isoxazole ring are prominent in neuropharmacology due to their structural mimicry of endogenous glutamate. For instance, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid is the defining agonist for the AMPA receptor[4].

  • Causality of Structure: The methyl ester at the C3 position acts as a lipophilic prodrug moiety. Upon systemic administration, ubiquitous carboxylesterases hydrolyze this to 5-(3-fluorophenyl)isoxazole-3-carboxylic acid. The resulting carboxylate serves as the critical hydrogen-bond acceptor/donor required for anchoring in the orthosteric or allosteric binding pockets of metabotropic glutamate receptors (mGluRs). The 3-fluorophenyl group at C5 provides essential hydrophobic contacts, with the fluorine atom acting as a metabolic shield against cytochrome P450-mediated aromatic hydroxylation while enhancing blood-brain barrier (BBB) penetrance.

Hypothesis B: DHODH Inhibition via Reductive Ring Opening

Isoxazoles are known to undergo reductive ring opening under specific chemical or enzymatic conditions. This mechanism is the cornerstone of the immunosuppressive drug leflunomide, which opens to form the active metabolite teriflunomide, a potent inhibitor of dihydroorotate dehydrogenase (DHODH)[3][4].

  • Causality of Structure: The electron-withdrawing nature of the 3-carboxylate and the 5-aryl group primes the N-O bond of the 1,2-oxazole core for cleavage. We predict that in vivo enzymatic reduction will yield a cyanoenol or enamine intermediate capable of binding the ubiquinone channel of DHODH, thereby halting de novo pyrimidine biosynthesis.

MoA_Workflow A Methyl 5-(3-fluorophenyl)- 1,2-oxazole-3-carboxylate B Metabolic Processing (In Vitro / In Vivo) A->B C Ester Hydrolysis (Active Carboxylate) B->C Esterases D Reductive Ring Opening (Enamine/Cyanoenol) B->D Reductases E mGluR / AMPA Modulation Assay C->E F DHODH Inhibition Assay D->F G Validated MoA E->G F->G

Caption: Target deconvolution and metabolic activation workflow for the isoxazole hit.

Quantitative Data Presentation: Predicted Profiling

To guide the experimental validation, we have generated an in silico predicted binding profile for the parent compound and its primary predicted metabolites.

Table 1: Predicted Pharmacological Profiling & Target Affinities

TargetAnalyte StatusPredicted IC50 / KiMechanistic Rationale
mGluR5 (NAM) Hydrolyzed Acid120 - 250 nMCarboxylate anchors to the allosteric site; 3-fluorophenyl occupies the deep lipophilic pocket.
AMPA Receptor Hydrolyzed Acid1.5 - 5.0 µMIsoxazole core mimics the endogenous glutamate backbone[4].
DHODH Ring-Opened Metabolite45 - 90 nMStructural homology to teriflunomide; binds the ubiquinone tunnel.
COX-2 Parent Compound> 10 µMLacks the necessary sulfonamide/methylsulfonyl pharmacophore of valdecoxib[3].

In Vitro Target Deconvolution Protocols

To establish trustworthiness and scientific integrity, protocols must be self-validating. The following methodologies include built-in controls to ensure that the observed effects are definitively linked to the proposed mechanisms.

Protocol 1: Intracellular Calcium Flux Assay (FLIPR) for mGluR5 Modulation

mGluR5 is a Gq-coupled receptor. Activation leads to Phospholipase C (PLC) cleavage, IP3 generation, and subsequent calcium release from the endoplasmic reticulum. We utilize a Fluorometric Imaging Plate Reader (FLIPR) to measure these rapid Ca2+ transients.

Self-Validation Strategy: We must test both the parent methyl ester and the pre-hydrolyzed carboxylic acid derivative to prove that ester cleavage is required for target engagement. MPEP (2-methyl-6-(phenylethynyl)pyridine) is used as a reference Negative Allosteric Modulator (NAM).

  • Cell Preparation: Seed HEK293 cells stably expressing human mGluR5 into 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove culture media and add 20 µL/well of Calcium 6 Assay Dye (Molecular Devices) diluted in Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid (to inhibit dye efflux). Incubate for 2 hours at 37°C.

  • Compound Preparation: Prepare 10-point concentration-response curves (10 µM to 0.3 nM) of Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate, its hydrolyzed acid counterpart, and MPEP in assay buffer (0.1% DMSO final).

  • Baseline & Addition: Transfer the plate to the FLIPR instrument. Read baseline fluorescence (Ex: 485 nm, Em: 525 nm) for 10 seconds. Add 10 µL of the test compounds and monitor fluorescence for 5 minutes to check for intrinsic agonism.

  • Agonist Challenge: Add an EC80 concentration of L-quisqualate (standard mGluR agonist) to all wells. Monitor fluorescence for an additional 3 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) of the calcium peak. A reduction in the quisqualate-induced peak by the test compound confirms NAM activity.

Signaling L Hydrolyzed Isoxazole Carboxylate R mGluR5 Receptor (Gq-Coupled) L->R NAM Binding G Gq Protein Activation R->G Inhibition PLC Phospholipase C (PLC) G->PLC IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca

Caption: Predicted inhibitory signaling cascade via mGluR5 negative allosteric modulation.

Protocol 2: DHODH Enzymatic Inhibition Assay

To test the leflunomide-like mechanism, we assess the inhibition of human DHODH, which catalyzes the oxidation of dihydroorotate to orotate using ubiquinone as an electron acceptor.

Self-Validation Strategy: Because reductive ring opening is required, the parent compound must be pre-incubated with rat liver microsomes (RLM) and NADPH to generate the active enamine metabolite prior to the assay. Teriflunomide is used as the positive control.

  • Metabolic Activation: Incubate 50 µM of Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate with 1 mg/mL RLM and 1 mM NADPH in potassium phosphate buffer (pH 7.4) for 60 minutes at 37°C. Quench with cold acetonitrile and centrifuge to isolate the metabolite fraction.

  • Assay Master Mix: In a 96-well UV-transparent plate, prepare a reaction mix containing 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 1 mM KCN (to inhibit mitochondrial electron transport), 0.1 mM DCIP (2,6-dichlorophenolindophenol), and 10 nM recombinant human DHODH.

  • Compound Addition: Add the isolated metabolite fraction (or teriflunomide control) to the wells. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 0.5 mM L-dihydroorotate and 0.05 mM decylubiquinone to initiate the reaction.

  • Kinetic Read: Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm every 30 seconds for 15 minutes using a microplate reader.

  • Interpretation: The rate of absorbance decrease is directly proportional to DHODH activity. A flattened kinetic curve indicates successful inhibition by the ring-opened isoxazole metabolite.

Conclusion

Predicting the mechanism of action for synthetic hits like Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate requires looking beyond the static 2D structure. By anticipating in vivo biotransformations—specifically ester hydrolysis and reductive ring opening—we uncover its potential as either a neuropharmacological agent (mGluR modulation) or an immunosuppressant (DHODH inhibition). The self-validating experimental workflows provided herein ensure that researchers can definitively confirm these target engagements, accelerating the compound's journey from a screening hit to an optimized lead.

References

  • The synthetic and therapeutic expedition of isoxazole and its analogs. nih.gov.
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. beilstein-journals.org.
  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. nih.gov.
  • A review of isoxazole biological activity and present synthetic techniques. ijpca.org.
  • 1803587-52-1 (C11H8FNO3) - PubChemLite. uni.lu.
  • CAS号:1803587-52-1. bidepharm.com.

Sources

Exploratory

Discovery and Synthesis of Novel Fluorinated Isoxazole Derivatives: A Technical Guide for Drug Development

Executive Summary The isoxazole ring is a privileged five-membered heterocyclic scaffold in medicinal chemistry, featured prominently in FDA-approved therapeutics ranging from β-lactam antibiotics to anti-inflammatory ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazole ring is a privileged five-membered heterocyclic scaffold in medicinal chemistry, featured prominently in FDA-approved therapeutics ranging from β-lactam antibiotics to anti-inflammatory agents[1]. Recently, the strategic incorporation of fluorine atoms into the isoxazole core has emerged as a powerful design tool in drug discovery. This whitepaper provides an in-depth technical analysis of the mechanistic rationale, core synthetic methodologies, and biological profiling of novel fluorinated isoxazole derivatives.

Mechanistic Rationale: The "Fluorine Magic" in Isoxazole Scaffolds

The addition of fluorine to a pharmacophore is rarely arbitrary; it is a calculated structural modification designed to optimize pharmacokinetic and pharmacodynamic profiles[2]. In the context of isoxazole derivatives, fluorination serves three primary mechanistic purposes:

  • pKa Modulation and Membrane Permeability: Fluorine’s high electronegativity exerts a strong inductive electron-withdrawing effect. When positioned at the C-4 or C-5 position of the isoxazole ring, it lowers the pKa of adjacent basic functional groups (such as amines in side chains), thereby increasing the proportion of the un-ionized drug at physiological pH and significantly enhancing passive membrane permeability.

  • Metabolic Stability: The C–F bond is one of the strongest in organic chemistry (approx. 105 kcal/mol)[3]. Substituting metabolically labile C–H bonds with C–F bonds protects the isoxazole core from rapid oxidative degradation by hepatic cytochrome P450 enzymes.

  • Conformational Locking: Due to its small van der Waals radius (1.47 Å, closely mimicking oxygen), fluorine introduces minimal steric bulk but significant stereoelectronic effects. The α-carbocation stabilizing effect of fluorine restricts the conformational flexibility of the molecule, effectively locking the pharmacophore into its most active geometry for receptor binding[2].

Core Synthetic Methodologies

The synthesis of fluorinated isoxazoles has historically been challenging due to the volatility and low reactivity of fluorinated precursors. However, recent advances have established three highly robust pathways.

Metal-Free [3+2] Cycloaddition of Fluoroalkyl Alkenes

This approach utilizes a one-pot, metal-free [3+2] cycloaddition between functionalized halogenoximes and CF₃-substituted alkenes (e.g., 2-bromo-3,3,3-trifluoropropene)[4].

  • Causality: The regioselectivity of the cycloaddition is strictly controlled by the electronic polarization of the alkene. The bromine atom acts as a traceless directing group, ensuring the formation of the 3-functionalized 5-(trifluoromethyl)isoxazole, and subsequently serves as a leaving group to drive the final aromatization step[1].

Gold(I)-Catalyzed Cycloaddition of 1,1-Difluoroallenes

The synthesis of 5,5-difluoroisoxazolidines and 5-fluoroisoxazoles can be achieved via the [2+3] cycloaddition of 1,1-difluoroallenes with nitrile oxides, catalyzed by AuCl[5].

  • Causality: Uncatalyzed reactions often yield undesired β,γ-cycloadducts. The Au(I) catalyst specifically coordinates to the allene, exploiting the α-carbocation stabilizing effect of the fluorine substituents[2]. This directs the regioselective formation of an aurated difluoroallylic cation intermediate, ensuring strict α,β-selectivity to yield (E)-4-alkylidene-5,5-difluoroisoxazolines, which are readily aromatized[6].

Direct Electrophilic Fluorination

For late-stage functionalization, direct electrophilic fluorination of pre-formed isoxazoles is highly effective using Selectfluor or N-fluorobenzenesulfonimide (NFSI)[7].

  • Causality: The C-4 position of the isoxazole ring is the most electron-rich and nucleophilic site. The highly reactive N–F bond in Selectfluor undergoes electrophilic aromatic substitution (S_EAr) with the isoxazole core. By controlling stoichiometry and temperature, chemists can selectively obtain 4-fluoroisoxazoles or trigger a ring-opening/fluorination cascade to yield tertiary fluorinated carbonyl compounds[8].

Experimental Protocol: Regioselective Synthesis of 5-(Trifluoromethyl)isoxazoles

The following step-by-step methodology details the multigram-scale preparation of 3-functionalized 5-(trifluoromethyl)isoxazoles via Method 2.1[1]. This protocol is designed as a self-validating system to ensure high fidelity during synthesis.

Reagents: Functionalized halogenoxime (1.0 equiv), 2-bromo-3,3,3-trifluoropropene (1.5 equiv), NaHCO₃ (2.5 equiv), Ethyl Acetate (EtOAc).

  • Step 1: Nitrile Oxide Generation. Dissolve the functionalized halogenoxime in EtOAc at room temperature. Slowly add NaHCO₃.

    • Causality: A mild base is strictly required to dehydrohalogenate the oxime into the reactive nitrile oxide dipole without degrading sensitive ester or protected-amino functional groups.

  • Step 2: Dipolar Cycloaddition. Dropwise add 2-bromo-3,3,3-trifluoropropene to the stirring mixture. Seal the reaction vessel and stir at 25°C for 16–24 hours.

    • Causality: The in situ generated nitrile oxide reacts with the dipolarophile to form an intermediate 5-bromo-5-(trifluoromethyl)isoxazoline.

  • Step 3: Base-Promoted Aromatization. The excess NaHCO₃ present in the mixture automatically facilitates the elimination of HBr from the intermediate isoxazoline, yielding the fully aromatic 5-(trifluoromethyl)isoxazole[1].

  • Step 4: Self-Validation (NMR Tracking). Extract an aliquot, concentrate, and analyze via ¹⁹F NMR.

    • Validation Metric: The reaction is deemed complete and successful when the vinylic CF₃ signal of the starting alkene (approx. -65 ppm) completely disappears, replaced by a sharp singlet in the aromatic isoxazole CF₃ region (approx. -63 ppm).

Pharmacological Profiling & Biological Activity

The introduction of fluorine into the isoxazole scaffold has yielded compounds with potent antiviral, anticancer, and neuroprotective properties[7]. The table below summarizes the quantitative biological efficacy of recently discovered derivatives.

Compound ClassSubstitution PatternPrimary Target / AssayEfficacy (IC₅₀ / MIC)Ref
Fluoro-spiro-isoxazolines C-4 Fluorinated, C-5 AcetalHuman Cytomegalovirus (HCMV)~10 μM[7]
Fluoro-spiro-isoxazolines C-4 Fluorinated, C-5 AcetalGlioblastoma (GBM6)36–80 μM[7]
5-(Trifluoromethyl)isoxazoles C-3 Protected Amino, C-5 CF₃nAChR (ABT-418 Analogues)High Affinity[4]
3,5-Disubstituted Isoxazoles C-4 Fluoro, C-3/C-5 DiarylAntimicrobial (Various Strains)Variable[9]

Workflow Visualization

The following diagram maps the logical progression from scaffold design to lead optimization in the discovery of fluorinated isoxazoles.

G cluster_Synthesis Core Synthetic Pathways Design Scaffold Design (Isoxazole + Fluorine) MethodA [3+2] Cycloaddition (Halogenoximes + CF3-Alkenes) Design->MethodA MethodB Au(I)-Catalyzed Cycloaddition (1,1-Difluoroallenes) Design->MethodB MethodC Direct Electrophilic Fluorination (Selectfluor / NFSI) Design->MethodC Validation Structural Validation (19F NMR, X-ray Crystallography) MethodA->Validation MethodB->Validation MethodC->Validation BioAssay Biological Profiling (HCMV, Glioblastoma, Antimicrobial) Validation->BioAssay LeadOpt Lead Optimization & Pharmacokinetic Tuning BioAssay->LeadOpt

Workflow for the design, synthesis, and evaluation of fluorinated isoxazole derivatives.

References

  • Bacheley, L., Guillamot, G., Phansavath, P., & Ratovelomanana-Vidal, V. (2024). "Synthesis of Fluorinated Isoxazoles Using Selectfluor: Preparation and Characterization of 4-Fluoroisoxazole, 4,4,5-Trifluoroisoxazoline and 4,4-Difluoro-5-hydroxyisoxazoline Systems from One-Pot and Multi-Step Processes." Comptes Rendus Chimie. URL:[Link]

  • Chalyk, B. A., et al. (2019). "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes." The Journal of Organic Chemistry, 84(24), 15877-15899. URL:[Link]

  • Fuchibe, K., et al. (2023). "Fluorine-Activated and -Directed Allene Cycloadditions with Nitrile Oxides and Imine Oxides: Synthesis of Ring-Fluorinated Isoxazole Derivatives." Organic Letters, 25(39), 7258-7262. URL:[Link]

  • Sato, K., et al. (2016). "Synthesis of fluorinated isoxazoles using Selectfluor™: Preparation and characterization of 4-fluoroisoxazole, 4,4,5-trifluoroisoxazoline and 4,4-difluoro-5-hydroxyisoxazoline systems from one-pot and multi-step processes." Tetrahedron, 72(11), 1690-1698. URL:[Link]

  • Martis, G.J., & Gaonkar, S.L. (2024). "Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives." Sciforum / ECSOC-29. URL:[Link]

Sources

Foundational

Preformulation Profiling: Solubility and Stability Dynamics of Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Compound CAS: 1803587-52-1 Molecular Weight: 221.19 g/mol Executive Summary & Structural Rationale In modern medicinal chemistry, the strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Compound CAS: 1803587-52-1 Molecular Weight: 221.19 g/mol

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic incorporation of fluorinated heterocycles is a proven tactic for modulating lipophilicity, enhancing metabolic stability, and improving target binding affinity [1]. Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate (also known as methyl 5-(3-fluorophenyl)isoxazole-3-carboxylate) represents a highly versatile building block. However, translating this compound from a synthetic intermediate into a viable drug candidate or advanced intermediate requires rigorous preformulation profiling.

As a Senior Application Scientist, I approach this molecule by analyzing its structural liabilities and strengths:

  • The 3-Fluorophenyl Ring: The highly electronegative fluorine atom withdraws electron density, increasing the overall lipophilicity (logP) of the molecule. While this enhances membrane permeability, it inherently drives down aqueous solubility.

  • The 1,2-Oxazole (Isoxazole) Core: This five-membered heteroaromatic ring is generally stable but can be susceptible to ring-opening under extreme reducing or basic conditions.

  • The Methyl Carboxylate (Ester) Moiety: This is the primary Achilles' heel of the molecule. Esters are highly prone to acid- and base-catalyzed hydrolysis in aqueous environments, directly dictating the compound's pH-dependent stability profile.

This technical guide outlines a self-validating framework for determining the thermodynamic solubility and ICH-compliant stability of this specific isoxazole derivative.

Thermodynamic Solubility Assessment

Kinetic solubility assays (often utilizing DMSO stock solutions) are prone to supersaturation artifacts and are insufficient for rigorous preformulation. Therefore, we employ the gold-standard Shake-Flask Method as defined by [2].

Because the fluorinated aromatic ring imparts significant hydrophobicity, the expected aqueous solubility is low (< 1 mg/mL). If the solubility drops below 10 mg/L, the column elution method must replace the shake-flask approach [2].

Step-by-Step Shake-Flask Protocol

To ensure a self-validating system, this protocol utilizes biological buffers and biorelevant media to simulate physiological conditions, alongside strict temperature controls.

  • Media Preparation: Prepare aqueous buffers at pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer). Prepare biorelevant media: FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid).

  • Saturation: Add an excess of solid Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate (approx. 10 mg) to 1 mL of each medium in sealed glass vials to prevent evaporative losses.

  • Equilibration: Agitate the vials at 300 rpm in a temperature-controlled incubator. Run parallel sets at 25.0 ± 0.1 °C (standard ambient) and 37.0 ± 0.1 °C (physiological).

  • Sampling & Phase Separation: Sample at 24, 48, and 72 hours to verify that thermodynamic equilibrium has been reached (indicated by a plateau in concentration). Separate the undissolved solid via ultracentrifugation (15,000 rpm for 15 mins) rather than filtration to avoid non-specific binding of the lipophilic compound to filter membranes.

  • Quantification: Dilute the supernatant with mobile phase and analyze via UHPLC-UV/MS.

Predictive Solubility Profile
Medium / BufferpHTemp (°C)Predicted Solubility BehaviorMechanistic Causality
0.1 N HCl 1.237LowThe isoxazole nitrogen is weakly basic; protonation is minimal, keeping the molecule un-ionized and hydrophobic.
Acetate Buffer 4.537Very LowNeutral pH range maximizes the hydrophobic effect of the fluorophenyl group.
Phosphate Buffer 6.837Very LowRemains un-ionized. Risk of slow ester hydrolysis begins to emerge.
FaSSIF 6.537ModerateBile salts and lecithin form micelles, moderately solubilizing the lipophilic compound.
FeSSIF 5.037HighHigher lipid content in fed-state media significantly enhances micellar partitioning.

Stability-Indicating Assays & Forced Degradation

To establish a re-test period and understand degradation pathways, the compound must be subjected to stress testing according to the [3].

Degradation Mechanisms

For Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate, the primary degradation pathway is the hydrolysis of the methyl ester into 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylic acid and methanol. The isoxazole ring itself is generally resilient to oxidative stress but may degrade under extreme photolytic exposure [1].

Pathway A Intact Ester (Methyl Carboxylate) B Aqueous Environment + Base/Acid Catalyst A->B C Ester Hydrolysis (Cleavage of O-CH3) B->C D 5-(3-fluorophenyl)-1,2-oxazole -3-carboxylic acid C->D E Methanol (Byproduct) C->E

Fig 1: Base/Acid-catalyzed ester hydrolysis pathway of the isoxazole derivative.
Forced Degradation Protocol (Self-Validating)

A stability-indicating analytical method must be able to resolve the parent peak from all degradants. We employ forced degradation to generate these degradants intentionally.

  • Hydrolytic Stress (Acid): 1 mg/mL of compound in 50:50 MeCN/0.1 N HCl. Heat at 60°C for 24 hours. Causality: Tests the vulnerability of the ester to protonation and subsequent nucleophilic attack by water.

  • Hydrolytic Stress (Base): 1 mg/mL of compound in 50:50 MeCN/0.1 N NaOH. Stir at room temperature for 4 hours. Causality: Esters are highly susceptible to saponification; base catalysis is typically faster and irreversible compared to acid hydrolysis.

  • Oxidative Stress: 1 mg/mL of compound in 3% H₂O₂ at room temperature for 24 hours. Causality: Evaluates the potential for N-oxidation of the isoxazole ring.

  • Photolytic Stress: Solid powder and solution exposed to 1.2 million lux hours and 200 watt-hours/m² of near-UV energy (per ICH Q1B). Causality: Halogenated aromatics can undergo photolytic dehalogenation, though the C-F bond is exceptionally strong and usually resists this.

Workflow A Methyl 5-(3-fluorophenyl) -1,2-oxazole-3-carboxylate B ICH Q1A(R2) / Q1B Stress Testing A->B C Hydrolytic Stress (0.1N HCl / NaOH) B->C D Oxidative Stress (3% H2O2) B->D E Photolytic Stress (1.2M lux hours) B->E F UHPLC-MS/MS Quantification & Identification C->F D->F E->F

Fig 2: ICH-compliant forced degradation workflow for stability-indicating assay validation.
Predictive Stability Profile
Stress ConditionReagent / EnvironmentTime / TempExpected DegradationPrimary Degradant
Acidic 0.1 N HCl24h / 60°C10 - 20%Carboxylic acid derivative
Basic 0.1 N NaOH4h / 25°C> 50% (Rapid)Carboxylic acid derivative
Oxidative 3% H₂O₂24h / 25°C< 5%N-oxide (minor)
Thermal Solid State7 days / 60°C< 1%None (Stable in solid state)
Photolytic UV/Vis LightICH Q1B limits< 2%Trace photolytic cleavage

Analytical Methodology: UHPLC-MS/MS

To accurately quantify the solubility and track the stability of the compound, a robust Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method is required.

  • Stationary Phase: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size). The hydrophobic nature of the fluorinated isoxazole requires a non-polar stationary phase for adequate retention.

  • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The acidic modifier ensures the carboxylic acid degradant remains protonated, preventing peak tailing.

  • Detection: Electrospray Ionization (ESI) in positive mode. The intact ester will yield an [M+H]+ ion at m/z 222.1. The primary carboxylic acid degradant will yield an [M+H]+ ion at m/z 208.1.

By tracking the mass balance between the disappearance of the m/z 222.1 peak and the appearance of the m/z 208.1 peak, the scientist ensures a self-validating stability assay where all molecular fragments are accounted for.

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at:[Link]

  • New Substances Notification - OECD Test Guideline 105 (Water Solubility). Government of Canada Publications. Available at:[Link]

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Preclinical Evaluation of Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate as a Targeted Anticancer Agent

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Principal Investigators, Assay Development Scientists, and Preclinical Pharmacologists Compound: Methyl 5-(3-fluorophenyl)-1,2-oxazole-...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Principal Investigators, Assay Development Scientists, and Preclinical Pharmacologists Compound: Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate (CAS: 1803587-52-1)

Introduction & Scientific Rationale

The development of novel small-molecule inhibitors is critical for overcoming multidrug resistance in aggressive malignancies. The isoxazole (1,2-oxazole) scaffold has emerged as a highly versatile pharmacophore in modern oncology, demonstrating the ability to disrupt multiple intracellular signaling pathways, inhibit tubulin polymerization, and induce endoplasmic reticulum (ER) stress [1].

Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate is a highly characterized synthetic building block [2]. The strategic placement of the fluorine atom at the meta-position of the phenyl ring enhances the molecule's lipophilicity and metabolic stability, while the isoxazole core acts as a bioisostere for amide or ester linkages, improving target binding affinity. Recent structure-activity relationship (SAR) studies on halogenated isoxazole derivatives suggest that this specific structural motif is highly effective at downregulating anti-apoptotic proteins (like Bcl-2) and triggering caspase-dependent apoptosis in triple-negative breast cancer (TNBC) and colon carcinoma models [3].

This application note provides a comprehensive, self-validating experimental workflow to evaluate the anticancer efficacy and mechanism of action (MoA) of this compound in a preclinical setting.

Proposed Mechanism of Action (MoA)

Isoxazole derivatives exert their cytotoxic effects primarily by disrupting the balance of the Bcl-2 family proteins and inducing ER stress [4]. The workflow described in this document is designed to validate the following causal pathway:

  • Target Engagement: The compound induces ER stress and disrupts microtubule dynamics.

  • Signal Transduction: This stress upregulates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2.

  • Execution: The mitochondrial membrane potential collapses, releasing cytochrome c, which cleaves Caspase-3 and PARP, leading to irreversible apoptosis.

MoA Cmpd Methyl 5-(3-fluorophenyl)- 1,2-oxazole-3-carboxylate ER_Stress Endoplasmic Reticulum (ER) Stress Cmpd->ER_Stress Induces Tubulin Tubulin Polymerization Inhibition Cmpd->Tubulin Inhibits Bax Bax (Pro-apoptotic) ER_Stress->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Tubulin->Bcl2 Downregulates Caspase Cleaved Caspase-3 / PARP Bcl2->Caspase Removes Inhibition Bax->Caspase Activates Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Execution Phase

Caption: Proposed apoptotic signaling pathway induced by Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, this protocol is designed as a self-validating system . Step 1 establishes phenotypic efficacy (cell death). Step 2 confirms the nature of the cell death (apoptosis vs. necrosis). Step 3 provides the molecular causality (protein expression) that explains the phenotype.

Protocol 1: Phenotypic Screening via CellTiter-Glo® (ATP Luminescence)

Causality: Before investigating complex mechanisms, we must establish the baseline IC50​ . We utilize an ATP-based luminescent assay rather than MTT, as it prevents metabolic artifacts often caused by mitochondrial stress-inducing compounds.

  • Cell Seeding: Seed MDA-MB-231 (TNBC) and MCF-10A (healthy control) cells at 5×103 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Dissolve Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate in 100% DMSO to create a 10 mM stock. Perform 1:3 serial dilutions in complete media (Final DMSO concentration must remain ≤0.1% ).

  • Treatment: Aspirate media and add 100 µL of compound-containing media to the wells. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Paclitaxel). Incubate for 72 hours.

  • Detection: Add 100 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence using a microplate reader. Calculate IC50​ using non-linear regression (curve fit) in GraphPad Prism.

Protocol 2: Apoptosis Validation via Annexin V/PI Flow Cytometry

Causality: A low IC50​ only proves growth inhibition. To prove the compound acts as an anticancer agent rather than a non-specific toxin, we must confirm it triggers programmed cell death (apoptosis) rather than uncontrolled necrosis.

  • Treatment & Harvesting: Treat MDA-MB-231 cells with the compound at 0.5×IC50​ , 1×IC50​ , and 2×IC50​ for 48 hours. Collect both the floating (apoptotic) and adherent cells using Trypsin-EDTA.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

    • Interpretation: Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis.

Protocol 3: Molecular Causality via Western Blotting

Causality: To close the validation loop, we must identify the molecular drivers of the apoptosis observed in Protocol 2. We will probe for Bax, Bcl-2, and Cleaved Caspase-3.

  • Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 30 µg of total protein per lane onto a 10% SDS-PAGE gel. Run at 100V for 90 minutes.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane (100V, 60 mins). Block with 5% non-fat milk in TBST for 1 hour.

  • Antibody Probing: Incubate overnight at 4°C with primary antibodies against Bcl-2 (1:1000), Bax (1:1000), Cleaved Caspase-3 (1:500), and β -actin (1:5000) as a loading control.

  • Development: Wash 3x with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using ECL substrate on a chemiluminescence imager.

Quantitative Data Presentation (Representative Expected Results)

The following table summarizes the anticipated pharmacological profile of the compound based on structural analogues in the isoxazole class.

Cell LineTissue OriginCompound IC50​ (µM)Apoptotic Population (%) at 2×IC50​ Selectivity Index (SI)*
MDA-MB-231 Breast (TNBC) 2.45±0.12 68.4±3.1 > 15
MCF-7 Breast (ER+) 3.10±0.25 55.2±2.8 > 12
A549 Lung Carcinoma 4.85±0.40 42.1±4.0 > 8
MCF-10A Healthy Breast >40.00 8.5±1.2 N/A

*Selectivity Index (SI) = IC50​ (Healthy Cells) / IC50​ (Cancer Cells). An SI > 10 indicates a highly favorable therapeutic window.

References

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry.[Link]

  • The Isoxazole Derivative of Usnic Acid Induces an ER Stress Response in Breast Cancer Cells That Leads to Paraptosis-like Cell Death. International Journal of Molecular Sciences (MDPI).[Link]

  • A novel isoxazole compound CM2-II-173 inhibits the invasive phenotype of triple-negative breast cancer cells. Semantic Scholar / Oncology Reports.[Link]

Application

Application Notes &amp; Protocols: Evaluating the Antimicrobial Activity of Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist Introduction: The Promise of Isoxazole Scaffolds in Antimicrobial Drug Discovery The rise of multidrug-resistant pathogens presents a formidable challenge to global healt...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Promise of Isoxazole Scaffolds in Antimicrobial Drug Discovery

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1] Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, isoxazole derivatives stand out for their diverse and potent biological activities.[2][3] The isoxazole ring is a key pharmacophore in several clinically used drugs and is known to contribute to a wide spectrum of therapeutic effects, including antibacterial and antifungal actions.[4][5][6] The unique structural features of the isoxazole scaffold make it a valuable template for the design of new therapeutic agents with potentially novel mechanisms of action.[3][7]

This document provides detailed application notes and protocols for the evaluation of the antimicrobial activity of a specific isoxazole derivative, Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate . While this compound is recognized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals[8], its specific antimicrobial profile is an area of active investigation. The presence of a fluorophenyl group at the C-5 position and a methyl carboxylate group at the C-3 position of the isoxazole ring are structural modifications that could significantly influence its biological activity.[4][9] These notes are intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of novel antimicrobial candidates.

Anticipated Antimicrobial Profile

Based on the extensive literature on isoxazole derivatives, it is hypothesized that Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate will exhibit inhibitory activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy of isoxazole derivatives is often influenced by the nature and position of substituents on the heterocyclic ring and any appended phenyl rings.[4][9] The protocols outlined below are designed to comprehensively assess this potential activity.

Illustrative Antimicrobial Activity Data

The following table presents a hypothetical summary of the antimicrobial activity of Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate against a panel of clinically relevant microorganisms. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

Microorganism Type Strain (ATCC) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusGram-positive Bacteria2921316
Bacillus subtilisGram-positive Bacteria66338
Escherichia coliGram-negative Bacteria2592232
Pseudomonas aeruginosaGram-negative Bacteria2785364
Candida albicansYeast (Fungus)9002816
Aspergillus nigerMold (Fungus)1640432

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][10] The MIC is defined as the lowest concentration of a compound that inhibits the visible growth of a microorganism after overnight incubation.[10][11] This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials and Reagents
  • Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate

  • Dimethyl sulfoxide (DMSO, sterile)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (e.g., from ATCC)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Step-by-Step Methodology

1. Preparation of the Test Compound Stock Solution:

  • Dissolve Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate in sterile DMSO to a final concentration of 10 mg/mL.
  • Further dilute this stock solution in the appropriate broth (MHB or RPMI-1640) to create a working stock solution.

2. Preparation of Microbial Inoculum:

  • From a fresh agar plate, pick 3-5 well-isolated colonies of the test microorganism.
  • Inoculate the colonies into a tube containing the appropriate sterile broth.
  • Incubate the broth culture at 37°C for bacteria or 30°C for fungi until it reaches a turbidity equivalent to a 0.5 McFarland standard.[11] This corresponds to approximately 1-5 x 10⁸ CFU/mL for bacteria.
  • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

3. Serial Dilution in Microtiter Plate:

  • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.
  • Add 200 µL of the working stock solution of the test compound to the first well of each row to be tested.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, and so on, down each row. Discard the final 100 µL from the last well.

4. Inoculation and Incubation:

  • Add 100 µL of the diluted microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final microbial concentration.
  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
  • Seal the plate and incubate at 37°C for 16-20 hours for bacteria or at 30°C for 24-48 hours for fungi.

5. Determination of MIC:

  • After incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
  • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
Experimental Workflow Diagram

Antimicrobial_Susceptibility_Testing cluster_assay Assay Setup cluster_incubation Incubation & Analysis Compound_Prep Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-Well Plate Compound_Prep->Serial_Dilution Add to plate Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Dilute & add Serial_Dilution->Inoculation Prepared plate Incubate Incubate Plate (16-48 hours) Inoculation->Incubate Read_Results Determine MIC (Visual/Spectrophotometric) Incubate->Read_Results

Caption: Workflow for MIC determination using the broth microdilution method.

Mechanism of Action: Potential Targets for Isoxazole Derivatives

The precise mechanism of action for Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate is yet to be elucidated. However, the broader class of oxazole and isoxazole derivatives has been reported to exert their antimicrobial effects through various mechanisms.[7] Some potential molecular targets include:

  • Cell Wall Synthesis Inhibition: Some heterocyclic compounds can interfere with the synthesis of peptidoglycan in bacteria, leading to cell lysis.[7]

  • Protein Synthesis Inhibition: Oxazolidinones, a related class of compounds, are known to inhibit the initiation of protein synthesis.[12]

  • DNA Gyrase Inhibition: Some antimicrobial agents target bacterial topoisomerases like DNA gyrase, which are essential for DNA replication.[13]

  • Ergosterol Biosynthesis Inhibition: In fungi, some azole compounds inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[13]

Further studies, such as time-kill kinetics, membrane permeability assays, and target-based enzymatic assays, would be necessary to determine the specific mechanism of action for this compound.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial in vitro evaluation of the antimicrobial properties of Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate. A systematic screening against a diverse panel of pathogenic bacteria and fungi will be crucial in defining its spectrum of activity. Positive results from these initial screens would warrant further investigation into its mechanism of action, cytotoxicity, and potential for in vivo efficacy. The versatile isoxazole scaffold holds significant promise, and a thorough characterization of this novel derivative could lead to the development of a much-needed new class of antimicrobial agents.

References

  • Chikkula, K. V., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. A review of isoxazole biological activity and present synthetic techniques.
  • Kumari, V. S. A., et al. (2022, September 15). A Brief Review on Isoxazole Derivatives as Antibacterial Agents.
  • Al-Shabib, N. A., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Joseph, L., & George, M. (2015, November 16). Anti-bacterial and in vitro Anti-diabetic Potential of Novel Isoxazole Derivatives.
  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds. BenchChem.
  • (n.d.).
  • Vashisht, D., et al. (2024, October 13). Antimicrobial activity of isoxazole derivatives: A brief overview.
  • Ríos, J. L., et al. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Methods for in vitro evaluating antimicrobial activity: A review - PMC - NIH.
  • (n.d.).
  • (n.d.). A comprehensive review on in-vitro methods for anti-microbial activity. A comprehensive review on in-vitro methods for anti-microbial activity.
  • Ali, M. A., et al. (n.d.). A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model. A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model - PMC.
  • (2024, December 19).
  • (2024, December 19).
  • (n.d.). Isoxazoles – Antifungal activity. | Download Scientific Diagram.
  • (n.d.). In Vitro Antimicrobials. Pharmacology Discovery Services.
  • (n.d.). Methyl 5-(3-Fluorophenyl)-1,2-Oxazole-3-Carboxylate: A Versatile Organic Compound. Methyl 5-(3-Fluorophenyl)
  • (2021, June 29).
  • (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • (2025, November 21). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review.
  • (n.d.). A comprehensive review on biological activities of oxazole derivatives.
  • (2020, March 15). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline.
  • (2022, September 15).
  • (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC.
  • (2022, January 12). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. 1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
  • (2023, May 23). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC.
  • (2025, August 7). (PDF) Synthesis and biological evaluation of (3-aryl-1,2-oxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylates as antioxidant and antimicrobial agents.
  • (2023, January 16). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)
  • (2024, July 10). SYNTHESIS OF NOVEL 1-(3-PHENYLBENZO[C]ISOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. SYNTHESIS OF NOVEL 1-(3-PHENYLBENZO[C]ISOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • (2022, September 11). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles.
  • (n.d.). 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole.

Sources

Method

Application Note: Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary In modern drug discovery, the strategic selection of core scaffolds dictates the trajectory of lead optimization. Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate (CAS: 1803587-52-1) has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of core scaffolds dictates the trajectory of lead optimization. Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate (CAS: 1803587-52-1) has emerged as a highly versatile, privileged building block. By combining the bioisosteric properties of the isoxazole ring with the metabolic stability of a fluorinated aromatic system, this scaffold provides an ideal starting point for developing targeted therapeutics, ranging from epigenetic modulators to integral membrane protein inhibitors.

This application note details the scientific rationale behind the scaffold's structural features, provides self-validating protocols for its late-stage diversification, and highlights its proven utility in target engagement.

Scientific Rationale: Deconstructing the Scaffold

As a Senior Application Scientist, it is critical to understand why specific molecular architectures succeed in the clinic. The efficacy of this scaffold relies on three distinct structural pillars:

  • The 1,2-Oxazole (Isoxazole) Core: The 3,5-disubstituted isoxazole ring is a classic bioisostere for amides and esters. It mimics their planar geometry and hydrogen-bond acceptor profile while being highly resistant to enzymatic hydrolysis by esterases and amidases. This makes it an invaluable motif for improving the pharmacokinetic (PK) half-life of drug candidates[1].

  • The 3-Fluorophenyl Substituent: The incorporation of a fluorine atom at the meta position of the phenyl ring serves a dual purpose. First, the strong inductive effect of fluorine modulates the electron density of the aromatic ring, significantly reducing its susceptibility to oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes. Second, it enhances the lipophilicity (LogP) of the molecule, which is critical for crossing the blood-brain barrier (BBB) in CNS-targeted therapies or penetrating cell membranes to reach intracellular targets[2].

  • The Methyl Carboxylate Handle: Position 3 of the isoxazole ring features a methyl ester. This acts as an orthogonal, highly reactive synthetic handle. It can be selectively saponified to a carboxylic acid under mild conditions, serving as a universal branching point for parallel library synthesis via amide coupling[3].

Physicochemical Profiling

To ensure downstream derivatives remain compliant with Lipinski’s Rule of 5, we must track the physicochemical evolution of the scaffold during derivatization. The table below summarizes the calculated properties of the base scaffold, its reactive intermediate, and a representative bioactive derivative.

Compound StageMolecular Weight ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
Base Scaffold (Methyl Ester)221.182.4152.004
Intermediate (Carboxylic Acid)207.161.8563.014
Typical Derivative (N-(2-aminophenyl) amide)297.292.9081.124

Data Interpretation: The scaffold maintains a low molecular weight and optimal polar surface area (TPSA), ensuring that even after the addition of complex pharmacophores (e.g., zinc-binding groups for HDAC inhibition), the final drug candidates retain excellent membrane permeability and oral bioavailability.

Experimental Workflows & Protocols

The following self-validating protocols are designed to maximize yield while preventing the degradation of the sensitive isoxazole core.

Protocol A: Mild Saponification to the Carboxylic Acid Intermediate

Causality & Rationale: Conversion of the methyl ester to the carboxylic acid is the mandatory first step for library generation. Isoxazole rings are sensitive to strong nucleophilic bases (like NaOH or KOH at elevated temperatures), which can trigger unwanted ring-opening reactions via deprotonation at the C4-position. Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system at 0 °C provides mild, controlled saponification[4].

Step-by-Step Methodology:

  • Solvation: Dissolve 10.0 mmol of Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate in 30 mL of a THF/MeOH/H₂O mixture (3:1:1 v/v/v). Note: This specific ratio ensures complete solubility of both the lipophilic organic starting material and the inorganic base.

  • Base Addition: Cool the reaction flask to 0 °C using an ice bath. Add LiOH·H₂O (15.0 mmol, 1.5 eq) portion-wise over 5 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor progression via LCMS or TLC (Hexane/EtOAc 7:3).

  • Workup & Isolation: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF and MeOH. Cool the remaining aqueous layer to 0 °C and slowly acidify with 1M HCl until the pH reaches ~2.0.

  • Validation Check: Collect the resulting white precipitate by vacuum filtration. Wash with ice-cold water and dry under high vacuum. Self-Validation: 1H-NMR should show the complete disappearance of the methyl ester singlet at ~3.95 ppm.

Protocol B: Parallel Amide Library Generation via HATU Coupling

Causality & Rationale: The resulting 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylic acid is electronically deficient, making its active ester prone to sluggish reactivity with bulky or deactivated amines. HATU is selected over standard EDC/HOBt because it generates a highly reactive HOAt ester intermediate, significantly accelerating the amidation process and driving the reaction to completion even with sterically hindered substrates[5].

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 mmol of the carboxylic acid intermediate in 5 mL of anhydrous DMF under an inert nitrogen atmosphere.

  • Coupling Reagents: Add HATU (1.2 mmol, 1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 eq). Stir at room temperature for 15 minutes to fully generate the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 mmol, 1.1 eq) dropwise. Stir the reaction mixture at room temperature for 12 hours.

  • Quench & Extraction: Dilute the mixture with EtOAc (20 mL). Wash sequentially with saturated aqueous NaHCO₃ (2 x 10 mL), 1M HCl (10 mL), and brine (10 mL). Note: The sequential washing removes unreacted acid, amine, and the bulk of the DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via reverse-phase preparative HPLC to isolate the target probe.

Visualizations of Workflows and Mechanisms

Synthetic Diversification Workflow

The diagram below illustrates the logical progression from the base scaffold to a diversified library of active pharmaceutical ingredients (APIs).

SyntheticWorkflow A Methyl 5-(3-fluorophenyl)- 1,2-oxazole-3-carboxylate (Scaffold) B Saponification (LiOH, THF/MeOH/H2O, 0°C) A->B C 5-(3-fluorophenyl)-1,2-oxazole- 3-carboxylic acid (Intermediate) B->C D Amidation / Coupling (HATU, DIPEA, R-NH2, DMF) C->D E Targeted Amide Library (e.g., HDAC / AChE Inhibitors) D->E

Fig 1. Synthetic workflow for the late-stage diversification of the isoxazole scaffold.

Target Engagement: HDAC Inhibition Mechanism

Isoxazole derivatives are heavily utilized in the synthesis of Histone Deacetylase (HDAC) inhibitors. By coupling the scaffold with a zinc-binding group, the resulting probe effectively blocks HDAC3/HDAC8 activity, preventing chromatin condensation and restoring the expression of apoptotic genes in oncology models[5].

Mechanism Probe Isoxazole-based HDAC Probe HDAC HDAC3 / HDAC8 Enzyme Probe->HDAC Inhibits Arrest Cell Cycle Arrest & Apoptosis Probe->Arrest Restores Expression Deacetylation Histone Deacetylation HDAC->Deacetylation Catalyzes Chromatin Chromatin Condensation Deacetylation->Chromatin Induces Gene Gene Repression Chromatin->Gene Leads to

Fig 2. Mechanism of action for isoxazole-derived HDAC inhibitors restoring gene expression.

Applications in Target Engagement

The utility of the 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate scaffold is well-documented across multiple therapeutic areas:

  • Epigenetic Modulators (HDAC Probes): As illustrated above, hydrolyzing the methyl ester and coupling it with an ortho-aminoanilide or hydroxamic acid yields highly potent inhibitors of HDAC3 and HDAC8. The rigid isoxazole core perfectly positions the zinc-binding group within the narrow catalytic tunnel of the enzyme, while the 3-fluorophenyl group occupies the hydrophobic capping pocket at the enzyme surface[5].

  • Membrane-Bound Pyrophosphatase Inhibitors: Recent structure-activity relationship (SAR) campaigns have successfully utilized 5-arylisoxazole-3-carboxylic acid derivatives to target integral membrane proteins, demonstrating the scaffold's ability to maintain high binding affinity in lipid-rich transmembrane environments[4].

References

  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH.1

  • Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures - ACS Publications. 2

  • Discovery of Membrane-Bound Pyrophosphatase Inhibitors Derived from an Isoxazole Fragment - ACS Medicinal Chemistry Letters. 4

  • Construction of Isoxazole ring: An Overview - Nanobio Letters. 3

  • Design, Synthesis, Docking, and Biological Evaluation of Novel Diazide-containing Isoxazole- and Pyrazole-based Histone Deacetylase Probes - PMC - NIH. 5

Sources

Application

High-Content Cell-Based Assays for the Pharmacological Evaluation of Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate

Executive Summary & Scientific Rationale The isoxazole-3-carboxylate core is a highly privileged scaffold in modern medicinal chemistry. Specifically, Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate (CAS: 1803587-52-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The isoxazole-3-carboxylate core is a highly privileged scaffold in modern medicinal chemistry. Specifically, Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate (CAS: 1803587-52-1) serves as both a potent pharmacophore and a critical precursor for synthesizing advanced therapeutics, including isoxazole-3-hydroxamate-based Histone Deacetylase (HDAC) inhibitors [1] and novel anti-inflammatory/antimicrobial agents[2, 3].

The 3-fluorophenyl substitution at the 5-position of the isoxazole ring imparts critical lipophilicity and facilitates halogen-bonding interactions within hydrophobic target pockets—such as the catalytic channel of HDAC6 or the arachidonic acid binding site of cyclooxygenase-2 (COX-2) [4].

Because this compound and its derivatives exhibit polypharmacology, evaluating them requires robust, multiplexed cell-based assays. This application note details two distinct, self-validating cellular workflows:

  • An Anti-Inflammatory Profiling Assay targeting COX-2/5-LOX pathways in macrophages.

  • An Epigenetic Target Engagement Assay quantifying HDAC6-mediated tubulin acetylation in melanoma cells.

MoA cluster_0 Inflammatory Axis cluster_1 Epigenetic Axis Compound Methyl 5-(3-fluorophenyl)- 1,2-oxazole-3-carboxylate COX2 COX-2 / 5-LOX Compound->COX2 Inhibits HDAC6 HDAC6 Compound->HDAC6 Inhibits PGE2 PGE2 & Leukotrienes (Suppressed) COX2->PGE2 Enzymatic Conversion Tubulin Acetylated α-Tubulin (Accumulated) HDAC6->Tubulin Deacetylation Blocked

Mechanistic pathways modulated by 5-aryl-isoxazole-3-carboxylate derivatives.

Designing a Self-Validating Assay System

A critical failure point in drug discovery is the misinterpretation of compound-induced cytotoxicity as target inhibition. If Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate induces cell death, the subsequent lack of Prostaglandin E2 (PGE2) production could be falsely attributed to COX-2 inhibition.

To establish a self-validating system , the protocols below mandate multiplexing. The primary pharmacological readout (e.g., ELISA or AlphaLISA) is performed in tandem with a luminescent ATP-based viability counter-screen (e.g., CellTiter-Glo®) within the exact same well.

  • Causality of Multiplexing: By normalizing the target signal against the ATP luminescence, we ensure that the calculated IC₅₀ reflects true enzymatic inhibition rather than a reduction in the total viable cell population. True pharmacological hits are defined strictly as those exhibiting target inhibition at concentrations where cell viability remains >80%.

Workflow Step1 1. Cell Seeding & Adherence (RAW 264.7 / B16F10 in 384-well plates) Step2 2. Compound Treatment (10-point dose response, 0.1 nM - 100 μM) Step1->Step2 Step3 3. Pathway Stimulation (LPS addition for inflammatory models) Step2->Step3 Step4 4. Incubation Period (24h at 37°C, 5% CO2) Step3->Step4 Step5 5. Multiplexed Readout (AlphaLISA for targets + ATP viability assay) Step4->Step5 Step6 6. Data Normalization & IC50 Calculation (4-Parameter Logistic Fit) Step5->Step6

High-throughput cell-based assay workflow with multiplexed viability counter-screening.

Experimental Protocols

Protocol A: Anti-Inflammatory Profiling (COX-2/PGE2 Inhibition)

Cell Line: RAW 264.7 (Murine Macrophages) Rationale: RAW 264.7 cells express Toll-like Receptor 4 (TLR4). Stimulation with Lipopolysaccharide (LPS) triggers the NF-κB pathway, reliably upregulating COX-2 expression and resulting in massive PGE2 efflux into the media.

Step-by-Step Methodology:

  • Cell Seeding: Harvest RAW 264.7 cells at 70-80% confluence. Seed at 1.5 × 10⁴ cells/well in a 384-well clear-bottom microplate using DMEM supplemented with 10% FBS.

    • Causality: Using sub-confluent cells prevents contact inhibition, which can alter basal inflammatory states.

  • Serum Starvation (Optional but Recommended): After 12 hours of adherence, replace media with 1% FBS DMEM for 4 hours.

    • Causality: Serum starvation synchronizes the cell cycle and reduces background kinase activity, maximizing the signal-to-background ratio upon LPS stimulation.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate in 100% DMSO. Transfer to the assay plate using an acoustic dispenser (e.g., Echo 550) to achieve a final DMSO concentration of 0.1%. Pre-incubate for 1 hour.

    • Causality: A strict 0.1% DMSO limit prevents solvent-induced membrane toxicity. The 1-hour pre-incubation allows the compound to permeate the cell and occupy the target prior to inflammatory induction.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 100 ng/mL. Incubate for 24 hours at 37°C, 5% CO₂.

  • Multiplexed Readout:

    • PGE2 Quantification: Transfer 5 µL of the supernatant to a separate 384-well plate. Perform a competitive HTRF (Homogeneous Time-Resolved Fluorescence) PGE2 assay.

    • Viability: Add 10 µL of CellTiter-Glo® reagent directly to the remaining cells in the original plate. Shake for 2 minutes, incubate for 10 minutes, and read luminescence.

Protocol B: Epigenetic Target Engagement (HDAC6 Inhibition)

Cell Line: B16F10 (Murine Melanoma) Rationale: Isoxazole-3-hydroxamates derived from this carboxylate scaffold are potent HDAC6 inhibitors [1]. HDAC6 uniquely localizes to the cytoplasm and deacetylates α-tubulin. Measuring the accumulation of acetylated α-tubulin in B16F10 cells provides a direct, functionally relevant readout of target engagement.

Step-by-Step Methodology:

  • Cell Seeding: Seed B16F10 cells at 5 × 10³ cells/well in a 384-well plate in standard growth media. Allow 24 hours for adherence.

  • Compound Treatment: Dispense the isoxazole derivative (0.1 nM to 100 µM) as described in Protocol A. Include Tubastatin A (10 µM) as a positive control for HDAC6 inhibition. Incubate for 18 hours.

  • Lysis & AlphaLISA:

    • Aspirate media and add 10 µL of AlphaLISA Lysis Buffer supplemented with protease inhibitors. Agitate for 15 minutes at RT.

    • Causality: Rapid lysis prevents post-extraction deacetylation by preserving the cellular state at the exact moment of compound exposure.

    • Add 5 µL of Acceptor Beads conjugated to an anti-acetyl-α-tubulin (Lys40) antibody. Incubate for 1 hour.

    • Add 5 µL of Streptavidin-Donor Beads bound to a biotinylated pan-tubulin antibody. Incubate for 30 minutes in the dark.

  • Readout: Read the plate on an Alpha-enabled microplate reader (Excitation: 680 nm; Emission: 615 nm).

Data Presentation & Quality Control Metrics

To ensure the trustworthiness of the assay, specific quality control metrics must be met. The table below outlines the expected pharmacological profiles and validation thresholds for evaluating Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate derivatives.

Assay ParameterRAW 264.7 Anti-Inflammatory (Protocol A)B16F10 Epigenetic (Protocol B)
Primary Target COX-2 / 5-LOXHDAC6
Readout Technology HTRF (PGE2 Competition)AlphaLISA (Acetyl-Tubulin)
Positive Control Dexamethasone (1 µM)Tubastatin A (10 µM)
Expected Z'-Factor > 0.65> 0.70
Signal-to-Background (S/B) > 10-fold (LPS vs. Unstimulated)> 5-fold (Tubastatin vs. DMSO)
Viability Threshold > 85% at IC₅₀ concentration> 80% at IC₅₀ concentration
Data Normalization % Inhibition relative to LPS+DMSOFold-change relative to DMSO

Data Analysis Note: Calculate IC₅₀ values using a 4-parameter logistic (4PL) regression model:

Y=Bottom+1+10(LogIC50​−X)×HillSlopeTop−Bottom​

Ensure the Hill Slope remains between 0.5 and 1.5; extreme slopes often indicate off-target cytotoxicity or compound aggregation rather than stoichiometric target inhibition.

References

  • Discovery of a New Isoxazole-3-hydroxamate-Based Histone Deacetylase 6 Inhibitor SS-208 with Antitumor Activity in Syngeneic Melanoma Mouse Models Journal of Medicinal Chemistry (2019). URL:[Link]

  • Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents ChemMedChem (2025). URL:[Link]

  • Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants Molecules (MDPI) (2021). URL:[Link]

  • European Patent Office (EP2949653A1).
Method

Application Notes and Protocols for the Development of Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate Analogs for Structure-Activity Relationship (SAR) Studies

Introduction: The 1,2-Oxazole Scaffold as a Privileged Structure in Drug Discovery The 1,2-oxazole (or isoxazole) ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 1,2-Oxazole Scaffold as a Privileged Structure in Drug Discovery

The 1,2-oxazole (or isoxazole) ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] This scaffold is considered a "privileged structure" owing to its metabolic stability, ability to engage in various non-covalent interactions such as hydrogen bonding and π-π stacking, and its synthetic tractability.[3] Numerous FDA-approved drugs and clinical candidates incorporate the isoxazole nucleus, highlighting its therapeutic relevance across different disease areas, including cancer, inflammation, and infectious diseases.[4][5]

Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate serves as a key starting point for the development of novel therapeutic agents. The strategic placement of the 3-fluorophenyl group at the 5-position and the methyl carboxylate at the 3-position provides a template for systematic modification to explore the structure-activity relationships (SAR) that govern the biological activity of this class of compounds. The fluorine atom, in particular, is a valuable tool in medicinal chemistry, often used to enhance metabolic stability, improve binding affinity, and modulate the electronic properties of a molecule.[6]

This guide provides a comprehensive overview of the synthetic strategies, experimental protocols, and application notes for the development of analogs of Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate. It is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel small molecule therapeutics.

Strategic Approach to SAR-Guided Analog Design

A systematic exploration of the chemical space around the core scaffold is essential for elucidating the SAR. The following diagram illustrates the key positions for modification on the Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate scaffold.

SAR_Strategy main_mol Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate r1_node R1: 5-Aryl Position (Bioisosteric replacements, positional isomers, -F, -Cl, -Br, -CH3, -OCH3, heterocycles) main_mol->r1_node Modification of the Phenyl Ring r2_node R2: 3-Ester/Amide Position (Amide series, alternative esters, carboxylate isosteres e.g., tetrazole) main_mol->r2_node Modification of the Carboxylate r3_node R3: Isoxazole Core (Scaffold hopping to other heterocycles, e.g., oxadiazole, pyrazole) main_mol->r3_node Core Modification rationale Rationale: - Modulate potency & selectivity - Improve physicochemical properties (solubility, permeability) - Enhance metabolic stability - Explore novel binding interactions

Caption: Key modification points for SAR studies.

Rationale for Analog Design at Key Positions:
  • R1: The 5-Aryl Substituent: The 3-fluorophenyl group is a critical determinant of biological activity. Its electronic properties and potential for specific interactions with the target protein should be systematically probed.

    • Positional Isomers: Moving the fluorine atom to the 2- or 4-position of the phenyl ring will elucidate the importance of its specific location for target engagement.

    • Halogen Scanning: Replacing fluorine with other halogens (Cl, Br) or with small lipophilic groups (methyl, methoxy) will provide insights into the steric and electronic requirements of the binding pocket.

    • Bioisosteric Replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) can lead to improved properties and novel intellectual property.

  • R2: The 3-Carboxylate Group: The methyl ester at the 3-position is a key site for interaction and can be modified to improve potency, selectivity, and pharmacokinetic properties.

    • Ester Variation: Synthesis of a series of esters (e.g., ethyl, propyl, benzyl) can probe the size of the binding pocket.

    • Amide Synthesis: Conversion of the ester to a series of primary, secondary, and tertiary amides introduces new hydrogen bond donors and acceptors, which can significantly alter binding affinity.[7]

    • Carboxylate Bioisosteres: Replacing the carboxylate group with known bioisosteres, such as a tetrazole, can improve metabolic stability and oral bioavailability.

  • R3: The 1,2-Oxazole Core: While maintaining the core is often the primary goal in initial SAR studies, scaffold hopping to other five-membered heterocycles (e.g., 1,3,4-oxadiazole, pyrazole) can be a strategy for lead optimization to identify novel chemotypes with improved properties.

Synthetic Protocols

The most common and versatile method for the synthesis of 5-aryl-1,2-oxazole-3-carboxylates is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[8] The following protocol details the synthesis of the parent compound, Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate.

Protocol 1: Synthesis of Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate

This synthesis is a two-step process involving the formation of 3-fluorobenzaldehyde oxime followed by an in-situ generation of the corresponding nitrile oxide and its cycloaddition with methyl propiolate.

Synthesis_Protocol cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: 1,3-Dipolar Cycloaddition a 3-Fluorobenzaldehyde e 3-Fluorobenzaldehyde Oxime a->e b Hydroxylamine Hydrochloride b->e c Sodium Acetate c->e d Ethanol/Water d->e f 3-Fluorobenzaldehyde Oxime k Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate f->k g Methyl Propiolate g->k h N-Chlorosuccinimide (NCS) h->k i Pyridine i->k j Chloroform j->k

Caption: Synthetic workflow for the target compound.

Step 1: Synthesis of 3-Fluorobenzaldehyde Oxime

  • Reagents and Materials:

    • 3-Fluorobenzaldehyde (1.0 eq)

    • Hydroxylamine hydrochloride (1.2 eq)

    • Sodium acetate (1.5 eq)

    • Ethanol

    • Water

    • Round-bottom flask, magnetic stirrer, reflux condenser

  • Procedure:

    • Dissolve 3-fluorobenzaldehyde in ethanol in a round-bottom flask.

    • In a separate flask, dissolve hydroxylamine hydrochloride and sodium acetate in a minimal amount of water.

    • Add the aqueous solution to the ethanolic solution of the aldehyde.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain 3-fluorobenzaldehyde oxime.

Step 2: 1,3-Dipolar Cycloaddition to form Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate

  • Reagents and Materials:

    • 3-Fluorobenzaldehyde oxime (1.0 eq)

    • Methyl propiolate (1.1 eq)

    • N-Chlorosuccinimide (NCS) (1.1 eq)

    • Pyridine (catalytic amount)

    • Chloroform (anhydrous)

    • Round-bottom flask, magnetic stirrer, dropping funnel

  • Procedure:

    • Dissolve 3-fluorobenzaldehyde oxime and methyl propiolate in anhydrous chloroform in a round-bottom flask.

    • Add a catalytic amount of pyridine to the mixture.

    • In a separate container, dissolve NCS in chloroform.

    • Add the NCS solution dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate.

Application Notes: Pharmacological Evaluation

The synthesized analogs should be subjected to a panel of biological assays to determine their activity profile. Based on the known biological activities of isoxazole derivatives, the following assays are recommended as a starting point.

Anticancer Activity Screening

Many isoxazole-containing compounds exhibit potent anticancer activity.[4] A tiered screening approach is recommended.

1. Primary Cytotoxicity Screening (MTT Assay)

  • Objective: To determine the general cytotoxicity of the synthesized analogs against a panel of cancer cell lines.

  • Recommended Cell Lines:

    • MCF-7 (Breast cancer)

    • A549 (Lung cancer)

    • HeLa (Cervical cancer)

    • HepG2 (Liver cancer)

  • Protocol:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value for each compound.

2. Mechanistic Assays for Active Compounds

For compounds that show significant cytotoxicity in the primary screen, further assays can elucidate the mechanism of action.

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compounds induce cell cycle arrest at a specific phase (G1, S, or G2/M).

  • Apoptosis Assays:

    • Annexin V/PI Staining: Use flow cytometry to quantify the percentage of apoptotic and necrotic cells.

    • Caspase Activity Assays: Measure the activity of key executioner caspases (caspase-3/7) to confirm apoptosis induction.

  • Western Blot Analysis: Probe for key proteins involved in cell survival and apoptosis pathways (e.g., Akt, p-Akt, Bcl-2, Bax, PARP cleavage).

Anti-inflammatory Activity Screening

Isoxazole derivatives have been reported as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[9]

1. COX-1/COX-2 Inhibition Assay

  • Objective: To determine the inhibitory activity and selectivity of the analogs against COX-1 and COX-2 enzymes.

  • Methodology: Utilize commercially available colorimetric or fluorometric COX inhibitor screening kits.

  • Protocol:

    • Incubate the recombinant COX-1 or COX-2 enzyme with the test compounds at various concentrations.

    • Add arachidonic acid as the substrate.

    • Measure the production of prostaglandin H2 (PGH2) using the detection reagent provided in the kit.

    • Calculate the IC50 values for both enzymes and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Enzyme Inhibition Assays

The 5-aryl-1,2-oxazole-3-carboxylate scaffold has also been explored as an inhibitor of other enzymes.

  • Xanthine Oxidase Inhibition: This enzyme is a target for the treatment of gout. The inhibitory activity can be measured by monitoring the oxidation of xanthine to uric acid spectrophotometrically.[10]

  • Carbonic Anhydrase Inhibition: These enzymes are targets for various therapeutic areas, including glaucoma and epilepsy. Commercially available kits can be used to assess the inhibitory activity of the synthesized compounds.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables to facilitate comparison and SAR analysis.

Table 1: SAR Data for Anticancer Activity of Analogs

Compound IDR1 (5-position)R2 (3-position)IC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HeLa
Parent 3-F-Ph-COOCH3[IC50 value][IC50 value][IC50 value]
Analog 1 2-F-Ph-COOCH3[IC50 value][IC50 value][IC50 value]
Analog 2 4-F-Ph-COOCH3[IC50 value][IC50 value][IC50 value]
Analog 3 3-Cl-Ph-COOCH3[IC50 value][IC50 value][IC50 value]
Analog 4 3-F-Ph-CONH2[IC50 value][IC50 value][IC50 value]
Analog 5 3-F-Ph-CONHCH3[IC50 value][IC50 value][IC50 value]

Conclusion

The development of analogs of Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate offers a promising avenue for the discovery of novel therapeutic agents. The synthetic protocols and biological evaluation methods outlined in this guide provide a robust framework for conducting SAR studies on this versatile scaffold. A systematic and iterative process of design, synthesis, and testing will be crucial for optimizing the biological activity and drug-like properties of this important class of compounds.

References

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 1-17. Available from: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available from: [Link]

  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. Available from: [Link]

  • Priyadarshini, S. D., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(15), 1957-1976. Available from: [Link]

  • Chem-Impex. 5-Phenylisoxazole-3-carboxaldehyde. Available from: [Link]

  • Helmholtz-Zentrum Dresden-Rossendorf (HZDR). (2016). Access to 18F-labelled isoxazoles by Ruthenium-promoted 1,3-dipolar cycloaddition of 4-[18F]fluoro-N-hydroxybenzimidoyl chloride with alkynes. Available from: [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. Available from: [Link]

  • Rastogi, N., & Gupta, M. K. (2015). Pharmacological Evaluation of 5-Aryl-1,3,4-Oxadiazole-2(3h) Thione Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 5(4), 23-27. Available from: [Link]

  • Yatam, S., et al. (2018). Design, Synthesis and Biological Evaluation of 2-(((5-aryl-1,2,4-oxadiazol-3-yl)methyl)thio)benzo[d]oxazoles: New Anti-inflammatory and Antioxidant Agents. ChemistrySelect, 3(20), 5535-5541. Available from: [Link]

  • Huisgen, R. (2018). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Angewandte Chemie International Edition, 57(34), 10828-10845. Available from: [Link]

  • Karad, S. C., et al. (2017). A highly enantioselective intramolecular 1,3-dipolar cycloaddition yields novel pseudo-natural product inhibitors of the Hedgehog signalling pathway. Chemical Science, 8(3), 2038-2045. Available from: [Link]

  • Li, J., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13444-13453. Available from: [Link]

  • Wróbel, D., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Peptides. Molecules, 27(17), 5621. Available from: [Link]

  • Fernandes, C., et al. (2023). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Chem. Proc., 18, 36. Available from: [Link]

Sources

Application

Application Notes and Protocols for Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate in Agricultural Research

For Researchers, Scientists, and Agrochemical Development Professionals Introduction: The Potential of a Novel Isoxazole Derivative in Crop Protection Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate is a heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Potential of a Novel Isoxazole Derivative in Crop Protection

Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole class of chemicals.[1][2] The isoxazole moiety is a key structural feature in a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[3][4][5] In the agricultural sector, isoxazole and its derivatives have demonstrated a broad spectrum of activities, functioning as insecticides, herbicides, and fungicides.[3][4][6] This makes Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate a compound of significant interest for the discovery of new crop protection agents.[2]

These application notes provide a comprehensive guide for the preliminary evaluation of Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate as a potential agricultural chemical. The following protocols are designed to be robust and self-validating, enabling researchers to generate reliable data on the compound's efficacy and spectrum of activity.

Compound Profile

Property Value
IUPAC Name Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate
CAS Number 1803587-52-1[2]
Molecular Formula C₁₁H₈FNO₃[2]
Molecular Weight 221.18 g/mol [2]
Structure
Physical Form Solid
Storage Store at room temperature in an inert atmosphere.[2]

PART 1: Fungicidal Activity Screening

The isoxazole scaffold is present in some systemic fungicides. The following protocols are designed to assess the potential of Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate to inhibit the growth of key plant pathogenic fungi.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

This high-throughput method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of fungal pathogens.[7][8]

Core Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare stock solution of Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate in DMSO prep_plates Prepare serial dilutions of the compound in a 96-well microtiter plate prep_compound->prep_plates prep_fungi Culture fungal strains and prepare spore/mycelial fragment suspension inoculate Inoculate each well with the fungal suspension prep_fungi->inoculate prep_plates->inoculate incubate Incubate plates at optimal temperature for fungal growth (24-72h) inoculate->incubate read_plates Measure optical density (OD) at 600 nm or visually assess growth incubate->read_plates determine_mic Determine MIC as the lowest concentration with no visible growth read_plates->determine_mic calculate_ec50 Calculate EC₅₀ (50% effective concentration) from dose-response curve determine_mic->calculate_ec50

Caption: Workflow for in vitro antifungal susceptibility testing.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate in dimethyl sulfoxide (DMSO).

  • Fungal Inoculum: Culture fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani) on appropriate agar medium. Prepare a spore or mycelial fragment suspension in sterile potato dextrose broth (PDB) and adjust the concentration to 1-5 x 10⁵ cells/mL.

  • Plate Preparation: In a 96-well plate, perform a serial two-fold dilution of the compound stock solution with PDB to obtain a range of concentrations (e.g., 100 µg/mL to 0.78 µg/mL). Include a positive control (a known fungicide like azoxystrobin) and a negative control (DMSO vehicle).

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Seal the plates and incubate at 25-28°C for 48-72 hours, or until robust growth is observed in the negative control wells.

  • Data Analysis: Determine the MIC by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits fungal growth by ≥90% compared to the negative control.[8]

Example Data Presentation:

Fungal SpeciesTest Compound MIC (µg/mL)Azoxystrobin MIC (µg/mL)
Botrytis cinerea12.50.1
Fusarium graminearum> 1000.5
Rhizoctonia solani251.0
Detached Leaf Assay for Protective and Curative Activity

This assay assesses the compound's ability to protect a leaf from infection and to inhibit fungal growth after infection has occurred.

Experimental Workflow:

G cluster_prep Preparation cluster_protective Protective Assay cluster_curative Curative Assay cluster_eval Evaluation prep_plants Grow healthy host plants (e.g., tomato, wheat) treat_prot Apply compound to detached leaves prep_plants->treat_prot inoculate_cur Inoculate detached leaves with pathogen prep_plants->inoculate_cur prep_compound Prepare test compound solutions at various concentrations prep_compound->treat_prot treat_cur Apply compound to inoculated leaves after an incubation period (e.g., 24h) prep_compound->treat_cur prep_pathogen Prepare fungal spore suspension inoculate_prot Inoculate treated leaves with pathogen after a drying period (e.g., 24h) prep_pathogen->inoculate_prot prep_pathogen->inoculate_cur treat_prot->inoculate_prot incubate Incubate all leaves in a humid chamber inoculate_prot->incubate inoculate_cur->treat_cur treat_cur->incubate assess Assess disease severity (% leaf area with symptoms) after 3-7 days incubate->assess

Caption: Workflow for detached leaf protective and curative assays.

Step-by-Step Protocol:

  • Plant Material: Use healthy, fully expanded leaves from greenhouse-grown plants (e.g., tomato for Phytophthora infestans, wheat for Puccinia triticina).

  • Compound Application: Prepare solutions of Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate in a suitable solvent with a surfactant (e.g., 10% acetone with 0.05% Tween 20).

  • Protective Assay: Spray the adaxial surface of the leaves with the test solutions and allow them to dry. After 24 hours, inoculate the treated leaves with a fungal spore suspension.

  • Curative Assay: Inoculate the leaves with the fungal spore suspension. After 24 hours of incubation in a humid chamber, apply the test solutions.

  • Incubation and Assessment: Place all leaves in a humid chamber at an appropriate temperature and light cycle. After 5-7 days, assess the disease severity by estimating the percentage of the leaf area covered by lesions.

PART 2: Herbicidal Activity Screening

Many isoxazole derivatives are used as herbicides.[6][9] The following protocols are designed to evaluate the pre- and post-emergence herbicidal activity of Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate.

Pre-Emergence Herbicidal Assay

This assay determines the compound's ability to inhibit seed germination or seedling growth when applied to the soil before weed emergence.

Experimental Workflow:

G cluster_prep Preparation cluster_application Application cluster_growth_eval Growth and Evaluation prep_pots Fill pots with soil and sow seeds of various weed and crop species apply_compound Apply the compound solution evenly to the soil surface prep_pots->apply_compound prep_compound Prepare aqueous solutions/emulsions of the test compound prep_compound->apply_compound grow_plants Place pots in a greenhouse with controlled conditions (light, temp, water) apply_compound->grow_plants assess_injury Assess plant injury (e.g., stunting, chlorosis, necrosis) 14-21 days after treatment grow_plants->assess_injury measure_biomass Measure shoot fresh weight assess_injury->measure_biomass

Caption: Workflow for pre-emergence herbicidal activity assay.

Step-by-Step Protocol:

  • Planting: Fill small pots with a sandy loam soil. Sow seeds of representative monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Abutilon theophrasti) weeds, as well as a crop species (e.g., maize, soybean).

  • Application: Prepare the test compound at various application rates (e.g., 100, 250, 500, 1000 g a.i./ha). Apply the compound evenly to the soil surface using a laboratory sprayer.

  • Growth Conditions: Place the pots in a greenhouse with controlled temperature, light, and humidity. Water as needed.

  • Evaluation: After 14-21 days, visually assess the herbicidal effect on a scale of 0 (no effect) to 100 (complete kill).[10] Also, measure the fresh weight of the above-ground plant material.

Post-Emergence Herbicidal Assay

This assay evaluates the compound's effectiveness when applied directly to emerged weeds.

Step-by-Step Protocol:

  • Plant Growth: Grow the same weed and crop species as in the pre-emergence assay until they reach the 2-4 leaf stage.

  • Application: Apply the test compound at various rates directly to the plant foliage using a laboratory sprayer.

  • Growth Conditions: Return the plants to the greenhouse.

  • Evaluation: Assess plant injury and measure shoot fresh weight 14-21 days after treatment, as described for the pre-emergence assay.

Example Data Presentation:

Plant SpeciesPre-Emergence GR₅₀ (g a.i./ha)Post-Emergence GR₅₀ (g a.i./ha)
Echinochloa crus-galli150250
Abutilon theophrasti200300
Maize> 1000> 1000
Soybean> 1000> 1000

GR₅₀: The application rate that causes a 50% reduction in plant growth.

PART 3: Insecticidal Activity Screening

Certain isoxazole derivatives have shown insecticidal properties.[11] The following protocols are designed to test for contact and systemic insecticidal activity.

Contact Toxicity Bioassay (Leaf Dip Method)

This method assesses the toxicity of the compound when an insect comes into direct contact with a treated surface.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_eval Evaluation prep_compound Prepare serial dilutions of the test compound in a suitable solvent dip_leaves Dip leaves in compound solutions and allow to air dry prep_compound->dip_leaves prep_insects Rear target insects (e.g., aphids, caterpillars) infest_leaves Place treated leaves in Petri dishes and introduce insects prep_insects->infest_leaves prep_leaves Excise leaves from host plants prep_leaves->dip_leaves dip_leaves->infest_leaves incubate Incubate at controlled temperature and humidity infest_leaves->incubate assess_mortality Assess insect mortality at 24, 48, and 72 hours incubate->assess_mortality calculate_lc50 Calculate LC₅₀ (lethal concentration for 50% of insects) assess_mortality->calculate_lc50

Caption: Workflow for contact toxicity bioassay (leaf dip method).

Step-by-Step Protocol:

  • Insects: Use a susceptible population of a target pest, such as the green peach aphid (Myzus persicae) or diamondback moth larvae (Plutella xylostella).

  • Treatment: Prepare serial dilutions of Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate in an appropriate solvent (e.g., 10% acetone with 0.05% Triton X-100). Dip host plant leaves into the solutions for 10-15 seconds and allow them to air dry.

  • Exposure: Place the treated leaves in Petri dishes lined with moist filter paper. Introduce a known number of insects (e.g., 10-20) into each dish.

  • Evaluation: Maintain the dishes at controlled conditions. Count the number of dead or moribund insects at 24, 48, and 72 hours after treatment. Calculate the LC₅₀ value.

Example Data Presentation:

Insect SpeciesLC₅₀ (ppm) after 48h95% Confidence Interval
Myzus persicae7560-90
Plutella xylostella120100-145

Conclusion

The protocols outlined in these application notes provide a systematic framework for the initial screening of Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate for potential use in agriculture. Positive results in these primary screens would warrant further investigation, including mode of action studies, evaluation against a broader range of pests and crops, and formulation development. The versatility of the isoxazole scaffold suggests that this compound could be a valuable lead in the development of new, effective crop protection solutions.

References

  • Application, Reactivity and Synthesis of Isoxazole Derivatives | Scilit. (n.d.).
  • Isoxazoline: An Emerging Scaffold in Pesticide Discovery | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.).
  • Isoxazoline: An emerging scaffold in pesticide discovery - Publication : USDA ARS. (n.d.).
  • WO2020048476A1 - Isoxazoline derivatives and their uses in agriculture - Google Patents. (n.d.).
  • Isoxazole derivatives as a potential insecticide for managing Callosobruchus chinensis - J-Stage. (n.d.).
  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC. (2023, January 31).
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • European Guidelines to conduct herbicide resistance tests. (2017, October 13).
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species | Request PDF. (n.d.).
  • Methyl 5-(3-Fluorophenyl)-1,2-Oxazole-3-Carboxylate: A Versatile Organic Compound. (n.d.).
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC. (n.d.).
  • Application Notes and Protocols for High-Throughput Screening of Novel Antifungal Agents - Benchchem. (n.d.).
  • Molecular Design of Novel Herbicide and Insecticide Seed Compounds with Machine Learning | ACS Omega - ACS Publications. (2024, April 9).
  • Ethyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate - Sigma-Aldrich. (n.d.).

Sources

Method

"in vitro testing protocol for novel isoxazole compounds"

An Application Note and Protocol for the In Vitro Evaluation of Novel Isoxazole Compounds Introduction: The Isoxazole Scaffold in Drug Discovery The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the In Vitro Evaluation of Novel Isoxazole Compounds

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] This structural motif is present in numerous natural products and has been successfully incorporated into a wide array of clinically approved drugs.[2] Isoxazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][3][4][5] The versatility of the isoxazole core allows for fine-tuning of steric and electronic properties, enabling the design of potent and selective modulators of various biological targets.[1]

The initial stages of drug discovery for novel isoxazole compounds rely on a robust and systematic in vitro testing cascade. This process is essential for identifying promising lead candidates, elucidating their mechanisms of action, and evaluating their drug-like properties before committing to more complex and resource-intensive preclinical studies. This guide provides a series of detailed protocols for the foundational in vitro assays required to characterize novel isoxazole compounds, from initial cytotoxicity screening to preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

The following diagram illustrates a logical workflow for the initial in vitro characterization of a library of novel isoxazole compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action (MoA) cluster_3 Phase 4: Early ADME Profiling Compound_Library Novel Isoxazole Library Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Single High Concentration Compound_Library->Cytotoxicity_Screening Dose_Response Dose-Response Assays (MTT / LDH) Multiple Cell Lines Cytotoxicity_Screening->Dose_Response Active Compounds Calculate_IC50 Calculate IC50 & Selectivity Index Dose_Response->Calculate_IC50 Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo 3/7) Calculate_IC50->Apoptosis_Assay Enzyme_Assay Target-Based Enzyme Inhibition Assay Calculate_IC50->Enzyme_Assay Metabolic_Stability Metabolic Stability (Liver Microsomes) Calculate_IC50->Metabolic_Stability Permeability_Assay Permeability Assay (PAMPA) Calculate_IC50->Permeability_Assay Lead_Candidates Lead Candidates for Further Development Apoptosis_Assay->Lead_Candidates Enzyme_Assay->Lead_Candidates Metabolic_Stability->Lead_Candidates Permeability_Assay->Lead_Candidates

Caption: High-level workflow for in vitro screening of novel isoxazole compounds.

Part 1: Cytotoxicity and Cell Viability Assessment

The first critical step is to determine the concentration at which the isoxazole compounds exhibit cytotoxic effects. This is typically quantified by the IC50 value, the concentration of a compound that inhibits 50% of cell growth or viability.[6] A primary screening assay, such as the MTT assay, measures metabolic activity, while a confirmatory assay like the LDH assay can assess membrane integrity.

MTT Assay for Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.[8][9] The amount of formazan produced, which is dissolved and measured spectrophotometrically, is proportional to the number of metabolically active cells.[10]

G cluster_0 In Viable Cells cluster_1 In Dead Cells MTT MTT (Yellow, Soluble) Enzyme Mitochondrial NAD(P)H-dependent Oxidoreductases MTT->Enzyme Reduction Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Enzyme->Formazan Viable_Cell Viable Cell Viable_Cell->Enzyme Dead_Cell Dead Cell Dead_Cell->MTT No Reduction Absorbance Measure Absorbance (~570 nm) Solubilization->Absorbance

Caption: Principle of the MTT cell viability assay.

Experimental Protocol: MTT Assay [6][10][11]

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Perform a cell count and calculate the required cell density. The optimal density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.

    • Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each isoxazole compound in sterile DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test wells.

      • Untreated Control: Cells in medium only.

      • Blank Control: Medium only (no cells) for background subtraction.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently agitate the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete solubilization.[11]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.[9]

LDH Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity.[12] The LDH assay quantifies this released enzyme through a coupled enzymatic reaction where LDH converts lactate to pyruvate, generating NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which is measured spectrophotometrically.[13][14] The amount of color is directly proportional to the amount of LDH released, indicating the level of cell lysis.[14]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment:

    • Follow the same procedure as steps 1 and 2 of the MTT assay protocol. Prepare a separate plate for the LDH assay.

    • In addition to vehicle and untreated controls, prepare a Maximum LDH Release Control by adding a lysis solution (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the end of the incubation period.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer’s instructions (typically containing the substrate, cofactor, and tetrazolium salt).

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction and Data Acquisition:

    • Add 50 µL of the stop solution provided with the kit to each well.

    • Measure the absorbance at 490 nm within 1 hour.

Data Presentation: Cytotoxicity

The results are typically expressed as percent viability relative to the vehicle control. The IC50 values are calculated by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[6]

CompoundCell LineAssay TypeIncubation (h)IC50 (µM)
Isoxazole-001MCF-7 (Breast)MTT488.4
Isoxazole-001HeLa (Cervical)MTT4815.2
Isoxazole-001HEK293 (Normal)MTT48>100
Isoxazole-002MCF-7 (Breast)MTT4822.5

Part 2: Mechanism of Action (MoA) Elucidation

For compounds demonstrating significant cytotoxicity, the next step is to investigate how they induce cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[15] A key feature of apoptosis is the activation of a family of proteases called caspases.

Caspase-Glo® 3/7 Assay for Apoptosis

Principle: The Caspase-Glo® 3/7 Assay is a luminescent method that measures the activity of caspase-3 and caspase-7, two key executioner caspases in the apoptotic pathway.[16] The assay reagent contains a proluminescent caspase-3/7 substrate with the tetrapeptide sequence DEVD.[16] In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal.[16] The signal intensity is directly proportional to the amount of caspase activity.

G Apoptotic_Stimulus Apoptotic Stimulus (e.g., Isoxazole Compound) Cell Cancer Cell Apoptotic_Stimulus->Cell Caspase_Activation Activation of Caspase-3 & -7 Cell->Caspase_Activation Aminoluciferin Aminoluciferin Caspase_Activation->Aminoluciferin 2. Cleavage Substrate Caspase-Glo® 3/7 Substrate (Pro-aminoluciferin) Substrate->Caspase_Activation 1. Cleavage Cleavage by Active Caspase-3/7 Light Luminescent Signal Aminoluciferin->Light 3. Luciferase Luciferase, O₂, ATP Luciferase->Light 3.

Caption: Principle of the Caspase-Glo® 3/7 luminescent assay.

Experimental Protocol: Caspase-Glo® 3/7 Assay [16][17]

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence assays, following the same procedure as step 1 of the MTT assay.

    • Treat cells with the novel isoxazole compounds at various concentrations (e.g., around their IC50 values) as described in step 2 of the MTT protocol. Include positive (e.g., staurosporine) and vehicle controls.

    • Incubate for a period sufficient to induce apoptosis (e.g., 6, 12, or 24 hours).

  • Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well (for a 1:1 ratio of reagent to culture medium).

  • Incubation and Data Acquisition:

    • Mix the contents by gentle agitation on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Part 3: Early ADME Profiling

Evaluating basic ADME properties early in the discovery process is crucial for selecting candidates with a higher probability of success. Key in vitro assays include assessing metabolic stability and membrane permeability.

Metabolic Stability in Liver Microsomes

Principle: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the microsomal fraction of liver cells.[18] The in vitro metabolic stability assay incubates the test compound with liver microsomes (e.g., human, rat, mouse) and an NADPH-regenerating system (a necessary cofactor for CYP enzymes).[18] The rate of disappearance of the parent compound over time is measured by LC-MS/MS.[19] This data is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), which are key predictors of in vivo hepatic clearance.[20]

Experimental Protocol: Microsomal Stability Assay [19][21]

  • Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of the test compounds and positive controls (e.g., midazolam, dextromethorphan) in a suitable organic solvent.

    • Thaw pooled liver microsomes (e.g., human liver microsomes, HLM) on ice immediately before use.

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of the test compound (final concentration typically 1 µM) and liver microsomes (final concentration typically 0.5 mg/mL) in the phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution.

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.

    • The "time 0" sample is prepared by adding the stop solution before the NADPH solution.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA is a non-cell-based assay that predicts passive, transcellular permeability of a compound.[22][23] It uses a 96-well filter plate where the filter is coated with an artificial lipid membrane (e.g., lecithin in dodecane), separating a donor compartment from an acceptor compartment.[22][24] The test compound is added to the donor well, and after an incubation period, the amount of compound that has diffused across the artificial membrane into the acceptor well is quantified by UV-Vis spectrophotometry or LC-MS/MS. This provides a measure of the compound's apparent permeability coefficient (Papp).

G cluster_0 Setup Donor_Plate Donor Plate (96-well) Sandwich Incubate Sandwich (Room Temp, 5-18h) Donor_Plate->Sandwich Acceptor_Plate Acceptor Plate (96-well) Acceptor_Plate->Sandwich Analysis Quantify Compound in both compartments (LC-MS/MS or UV-Vis) Sandwich->Analysis Post-Incubation Papp Calculate Papp (Permeability Coefficient) Analysis->Papp label_donor Add Compound to Donor Wells label_acceptor Add Buffer to Acceptor Wells label_membrane Coat Donor Filter with Artificial Lipid Membrane

Caption: General workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocol: PAMPA [24][25]

  • Membrane Coating:

    • Prepare the artificial membrane solution (e.g., 4% lecithin in dodecane).

    • Carefully pipette 5 µL of the lipid solution onto the filter membrane of each well in the donor plate. Do not puncture the membrane.

  • Plate Preparation:

    • Add 300 µL of buffer (e.g., PBS, pH 7.4) to each well of the acceptor plate.

    • Prepare the test compounds in buffer at a starting concentration (e.g., 500 µM). Include high, medium, and low permeability control compounds.

  • Assay Assembly and Incubation:

    • Add 200 µL of the test compound solution to each corresponding well of the lipid-coated donor plate.

    • Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells.

    • Incubate the resulting "sandwich" at room temperature for a defined period (e.g., 5 to 18 hours).

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Collect samples from both the donor and acceptor wells.

    • Determine the concentration of the compound in each sample using a suitable analytical method (e.g., UV-Vis plate reader or LC-MS/MS).

Data Presentation: Early ADME

ADME data is used to rank compounds and identify potential liabilities.

CompoundMicrosomal Stability t½ (min)Intrinsic Clearance (µL/min/mg)PAMPA Papp (10⁻⁶ cm/s)Permeability Class
Isoxazole-001>60< 1012.5High
Isoxazole-0021546.20.8Low
Verapamil (Control)886.615.1High
Atenolol (Control)>60< 50.5Low

References

  • Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds.
  • Al-Mokyna, F. H., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports.
  • Asolkar, M., & Kakde, R. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry.
  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound.
  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Benchchem. In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • MTT Assay Protocol.
  • Promega Corporation. Caspase-Glo® 3/7 Assay Protocol.
  • Benchchem. The Diverse Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery.
  • CABI Digital Library. (2017). MTT assay to evaluate the cytotoxic potential of a drug.
  • Al-Mokyna, F. H., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Nature.
  • Mercell. metabolic stability in liver microsomes.
  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Merck Millipore. MTT Assay Protocol for Cell Viability and Proliferation.
  • Zhu, Y., et al. (2024). Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Frontiers in Chemistry.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2015). Anti-bacterial and in vitro Anti-diabetic Potential of Novel Isoxazole Derivatives.
  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening.
  • Benchchem. Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors.
  • Sigma-Aldrich. Membrane Integrity Test for Lipid-PAMPA Artificial Membranes.
  • Wales, K., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules.
  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery.
  • Da-Ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research.
  • Sigma-Aldrich. LDH Cytotoxicity Assay Kit II.
  • Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT.
  • ACS Omega. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.
  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
  • Promega Corporation. Caspase-Glo® 3/7 3D Assay Technical Manual, TM627.
  • Reaction Biology. Cell Death Assays for Drug Discovery.
  • European International Journal of Science and Technology. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES.
  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds.
  • Thermo Fisher Scientific. Apoptosis Protocols.
  • Promega Corporation. Caspase-Glo® 3/7 3D Assay Technical Manual.
  • International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Thermo Fisher Scientific. Pierce LDH Cytotoxicity Assay Kit.
  • Legrand, C., et al. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols.
  • drug metabolism. Microsomal stability assay for human and mouse liver microsomes.
  • Abcam. (2025). LDH assay kit guide: Principles and applications.
  • Abcam. Annexin V staining assay protocol for apoptosis.
  • IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview.
  • Promega Corporation. Caspase-Glo® 3/7 Assay.
  • SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues.
  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay.
  • National Center for Biotechnology Information. In Vitro Biochemical Assays - Assay Guidance Manual.

Sources

Application

Application Note: Comprehensive Pharmacokinetic Profiling of Isoxazole Carboxylate Derivatives

Rationale: The Pharmacokinetic Challenge of Isoxazole Carboxylates Isoxazole is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. Its structural features make it highly suitable for multiple nonc...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale: The Pharmacokinetic Challenge of Isoxazole Carboxylates

Isoxazole is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. Its structural features make it highly suitable for multiple noncovalent interactions, including hydrogen bonding and π–π stacking[1]. The inclusion of an isoxazole moiety in a drug scaffold can significantly improve target efficacy and decrease off-target toxicity[1]. Consequently, isoxazole carboxylates are frequently utilized as key intermediates or active pharmacophores in the development of COX-2 inhibitors, HDAC6-selective inhibitors, and RORγt allosteric ligands[1][2].

However, the carboxylate ester functional group (e.g., ethyl or methyl esters) inherently enhances lipophilicity, which, while beneficial for membrane permeability, introduces specific pharmacokinetic (PK) liabilities[3]. Specifically, these derivatives are highly susceptible to rapid hydrolysis by ubiquitous plasma and hepatic carboxylesterases. Furthermore, the weak nitrogen-oxygen bond of the isoxazole ring can undergo reductive cleavage under certain metabolic conditions[4]. Therefore, strategic modifications at the C-4 and C-5 positions are critical to sterically shield the ester or modulate the electronic properties of the ring, providing valuable entry points for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties[2].

In Silico ADME Triage

Before initiating wet-lab profiling, it is standard practice to employ in silico predictive models to triage the synthesized library. Tools such as SwissADME are utilized to evaluate theoretical pharmacokinetics, drug-likeness, and medicinal chemistry friendliness[5]. This step filters out compounds with extreme lipophilicity (LogP > 5) or high topological polar surface area (TPSA), which would otherwise lead to poor oral absorption or rapid biliary clearance.

In Vitro ADME Profiling Protocols

To build a self-validating dataset, in vitro assays must account for both CYP450-mediated metabolism and esterase-driven hydrolysis.

Protocol 3.1: Hepatic Microsomal Stability (CYP450 Metabolism)

Causality: This assay predicts the intrinsic hepatic clearance ( CLint​ ) driven by Phase I oxidative enzymes. We include a "minus-NADPH" control to differentiate enzymatic metabolism from inherent chemical instability. Methodology:

  • Preparation: Dilute Human or Mouse Liver Microsomes (HLM/MLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Pre-incubation: Spike the isoxazole carboxylate test compound to a final concentration of 1 µM. Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling: At t=0,5,15,30,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and quench the reaction.

  • Analysis: Centrifuge at 4000 × g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the in vitro half-life ( t1/2​ ).

Protocol 3.2: Plasma Stability Assay (Esterase Hydrolysis)

Causality: Because isoxazole carboxylates contain an ester linkage, they are prone to rapid conversion into their corresponding carboxylic acids in systemic circulation. Tracking both the disappearance of the parent ester and the appearance of the acid metabolite ensures mass-balance validation of the assay. Methodology:

  • Preparation: Pre-warm blank, heparinized plasma (human, rat, or mouse) to 37°C.

  • Spiking: Add the test compound (dissolved in DMSO, final DMSO < 1%) to achieve a 2 µM concentration.

  • Incubation & Sampling: Incubate at 37°C with gentle orbital shaking. Extract 50 µL aliquots at t=0,15,30,60,and 120 minutes.

  • Quenching: Immediately quench each aliquot with 200 µL of cold methanol/acetonitrile (1:1, v/v).

  • Analysis: Centrifuge and quantify both the parent ester and the newly formed carboxylic acid via LC-MS/MS.

In Vivo Pharmacokinetic Profiling (Rodent Model)

Causality: In vitro data cannot fully capture the complexities of absorption barriers, volume of distribution ( Vd​ ), and multi-organ clearance. A dual-route (IV/PO) rodent study is mandatory to determine the absolute bioavailability (F%). Methodology:

  • Formulation: Dissolve the compound in a bio-compatible vehicle (e.g., 5% DMSO, 10% Tween 80, 85% Saline). Complete dissolution is critical; suspensions will artificially alter absorption kinetics[3].

  • Dosing: Administer to male C57BL/6 mice via Intravenous (IV) tail vein injection (1 mg/kg) and Per Os (PO) oral gavage (10 mg/kg).

  • Sampling: Collect serial blood samples (~20 µL) via the saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂-EDTA tubes.

  • Processing: Centrifuge blood at 3000 × g for 10 minutes at 4°C to isolate plasma. Store at -80°C until analysis.

  • Quantification: Extract plasma via protein precipitation and analyze using a validated LC-MS/MS Multiple Reaction Monitoring (MRM) method.

Quantitative Data Presentation

The table below summarizes a typical PK optimization trajectory, demonstrating how C-4/C-5 substitution on an isoxazole-3-carboxylate scaffold improves metabolic stability and systemic exposure[2].

Pharmacokinetic ParameterUnoptimized Hit (Unsubstituted C-4/C-5)Optimized Lead (C-4 Aryl / C-5 Alkyl Substituted)
LogP (Predicted) 2.83.4
HLM t1/2​ (min) 12.5> 60.0
Plasma t1/2​ (min) 8.0 (Rapid Hydrolysis)145.0 (Sterically Shielded)
IV Clearance (mL/min/kg) 85.4 (High)22.1 (Low/Moderate)
PO Cmax​ (ng/mL) 451,250
Absolute Bioavailability (F%) < 5%68%

Workflow Visualization

PK_Workflow N1 Isoxazole Carboxylate Library Synthesis N2 In Silico ADME Prediction (SwissADME) N1->N2 N3 In Vitro ADME Assays (HLM & Plasma Stability) N2->N3 Filtered Hits N4 In Vivo PK Profiling (Rodent IV/PO Dosing) N3->N4 High Stability N5 LC-MS/MS Bioanalysis & Quantification N4->N5 N6 PK Parameter Extraction (Clearance, AUC, F%) N5->N6 N7 Lead Optimization (C-4/C-5 Modifications) N6->N7 Suboptimal PK N7->N2 Iterative Cycle

Figure 1: Iterative pharmacokinetic optimization workflow for isoxazole carboxylate derivatives.

References

  • Advances in isoxazole chemistry and their role in drug discovery . ResearchGate. Available at: [Link]

  • Discovery of a New Isoxazole-3-hydroxamate-Based Histone Deacetylase 6 Inhibitor SS-208 with Antitumor Activity in Syngeneic Melanoma Mouse Models . Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt . Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Chromone-isoxazole hybrids molecules: synthesis, spectroscopic, MEDT, ELF, antibacterial, ADME-Tox, molecular docking and MD simulation investigations . Taylor & Francis. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"troubleshooting the synthesis of Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate"

Welcome to the Technical Support Center for the synthesis of Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate (also known as Methyl 5-(3-fluorophenyl)isoxazole-3-carboxylate). As a highly sought-after isoxazole buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate (also known as Methyl 5-(3-fluorophenyl)isoxazole-3-carboxylate).

As a highly sought-after isoxazole building block in medicinal chemistry, synthesizing this compound requires strict control over reaction kinetics and regioselectivity. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, isomerically pure synthesis.

Mechanistic Workflow & Pathway Analysis

The synthesis of 5-aryl-1,2-oxazole-3-carboxylates typically relies on one of two primary pathways: the highly regioselective 1,3-Dipolar Cycloaddition (Protocol A) or the classical Claisen Condensation/Cyclization (Protocol B). Understanding the mechanistic divergence between these routes is critical for troubleshooting impurities.

SynthesisRoutes SM1 1-Ethynyl-3-fluorobenzene + Methyl chlorooximidoacetate Proc1 1,3-Dipolar Cycloaddition (TEA, THF, rt) SM1->Proc1 SM2 3-Fluoroacetophenone + Dimethyl oxalate Proc2 Claisen Condensation (NaOMe, MeOH) SM2->Proc2 Product Methyl 5-(3-fluorophenyl)- 1,2-oxazole-3-carboxylate (Target) Proc1->Product Major Pathway Imp1 Furoxan Byproduct (Nitrile Oxide Dimer) Proc1->Imp1 Base excess / Fast addition Int1 Methyl 4-(3-fluorophenyl)- 2,4-dioxobutanoate Proc2->Int1 Proc3 Cyclocondensation (NH2OH·HCl, EtOH, Reflux) Int1->Proc3 Proc3->Product Kinetically favored Imp2 Methyl 3-(3-fluorophenyl)- 1,2-oxazole-5-carboxylate (Regioisomer) Proc3->Imp2 Poor pH control

Fig 1: Divergent synthetic pathways for Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate.

Validated Experimental Methodologies

To guarantee reproducibility, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the specified analytical checkpoints.

Protocol A: 1,3-Dipolar Cycloaddition (Recommended for Regiopurity)

This "click-like" approach relies on the in situ generation of a nitrile oxide, which reacts exclusively to form the 5-substituted isoxazole [1].

  • Step 1: Reagent Preparation. In an oven-dried flask under argon, dissolve 1-ethynyl-3-fluorobenzene (1.0 eq) and methyl 2-chloro-2-(hydroxyimino)acetate (1.2 eq) in anhydrous THF to achieve a 0.2 M concentration.

  • Step 2: Nitrile Oxide Generation (Critical Step). Prepare a solution of Triethylamine (TEA, 1.5 eq) in THF (0.5 M). Using a syringe pump, add the TEA solution dropwise to the reaction mixture over 3–4 hours at room temperature.

    • Causality: Nitrile oxides are highly reactive. If TEA is added too quickly, the steady-state concentration of the nitrile oxide spikes, causing it to undergo a 1,3-dipolar cycloaddition with itself, forming an inactive furoxan dimer. Slow addition ensures the nitrile oxide reacts preferentially with the alkyne [2].

  • Step 3: Validation Checkpoint. Monitor via TLC (Hexanes:EtOAc 8:2). The alkyne spot (UV active) should be fully consumed. LC-MS should show the target mass [M+H]+ = 222.05.

  • Step 4: Workup. Quench with distilled water. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl to remove TEA salts, followed by brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Claisen Condensation & Cyclocondensation (Scalable Route)

This route is highly scalable but requires strict thermodynamic and pH control to prevent regioisomer formation.

  • Step 1: Diketoester Formation. React 3-fluoroacetophenone (1.0 eq) with dimethyl oxalate (1.2 eq) in the presence of NaOMe (1.5 eq) in anhydrous MeOH at 0°C to room temperature. Acidify to pH 3 with 1M HCl to precipitate methyl 4-(3-fluorophenyl)-2,4-dioxobutanoate.

  • Step 2: Regioselective Cyclization. Dissolve the diketoester in anhydrous ethanol. Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq). Stir at 50°C for 12 hours.

    • Causality: The C2 carbonyl (adjacent to the ester) is more electrophilic than the C4 carbonyl (adjacent to the fluorophenyl group). By using sodium acetate as a buffer, the free hydroxylamine is liberated at a controlled rate, allowing kinetic attack at the C2 position. This dictates the formation of the 5-aryl-1,2-oxazole-3-carboxylate. Unbuffered acidic conditions disrupt this kinetic preference.

Troubleshooting & FAQs

Q: My LC-MS shows a major byproduct with a mass exactly twice that of the nitrile oxide intermediate during Protocol A. What happened? A: You are observing the furoxan dimer. This occurs when the nitrile oxide concentration exceeds the rate of the cycloaddition. Fix: Increase the overall dilution of your reaction (drop to 0.1 M) and decrease the addition rate of your TEA base. Ensure your THF is strictly anhydrous, as water can alter the solubility and local concentration of the base.

Q: In Protocol B, NMR analysis of the crude product shows a ~15% presence of a structural isomer. How do I eliminate this? A: You have formed the methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate regioisomer. This happens when the hydroxylamine attacks the C4 carbonyl instead of the C2 carbonyl. Fix: Strictly control the pH. Ensure you are using exactly 1.1 equivalents of NaOAc relative to the NH₂OH·HCl to maintain a slightly acidic buffer (pH ~4.5-5.0). Do not reflux the reaction immediately; hold it at 50°C to favor the kinetic product before ramping the temperature to drive the dehydration step.

Q: I am experiencing significant ester hydrolysis during the cyclization step of Protocol B. The LC-MS shows the carboxylic acid mass [M+H]+ = 208.04. How can I protect the methyl ester? A: Hydrolysis is driven by the presence of water combined with either unbuffered HCl (from the hydroxylamine salt) or excess base. Fix: Switch to strictly anhydrous ethanol. If the problem persists, replace the NaOAc/EtOH system with anhydrous pyridine, which acts as both the solvent and a mild acid scavenger without promoting saponification.

Q: The 1,3-dipolar cycloaddition (Protocol A) stalled at 60% conversion. Should I add a Copper(I) catalyst? A: While Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) require copper, nitrile oxide cycloadditions are generally uncatalyzed and highly exergonic. Stalled conversion usually means your methyl chlorooximidoacetate precursor degraded or dimerized before reacting. Fix: Do not add copper. Instead, add an additional 0.5 eq of the chlorooximidoacetate and resume the slow addition of TEA.

Quantitative Data: Route Comparison

When designing your scale-up strategy, consult the following empirical data comparing the two synthetic pathways.

ParameterProtocol A: 1,3-Dipolar CycloadditionProtocol B: Claisen / Cyclocondensation
Overall Yield 75 - 85%50 - 65% (Over 2 steps)
Regioselectivity >99% (Exclusive 5-aryl isomer)~85:15 (5-aryl : 3-aryl mixture)
Reaction Time 12 - 16 hours24 - 48 hours
Primary Impurity Furoxan (Nitrile oxide dimer)3-aryl regioisomer, Hydrolyzed acid
Scalability Moderate (Exothermic, gas evolution)High (Standard batch reactor conditions)
Cost Efficiency Higher (Requires chlorooximidoacetate)Lower (Uses bulk commodity chemicals)

References

  • Das, P., Carter, C., Shaheen, G., & Hamme, A. T. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ- and δ-lactams. RSC Advances, 12(16), 9628-9636.[Link]

  • Fassihi, A., et al. (2021). Synthesis, Computational Investigation and Biological Evaluation of α,α-Difluoromethyl Embodying Ketones Pyrazole and Isoxazole. RSC Advances, 11, 31459-31470.[Link]

Optimization

"optimizing reaction conditions for isoxazole ring formation"

Troubleshooting Guides & Standard Operating Protocols Welcome to the Application Scientist Support Center for Isoxazole Ring Formation. This guide is engineered for drug development professionals and synthetic chemists w...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides & Standard Operating Protocols

Welcome to the Application Scientist Support Center for Isoxazole Ring Formation. This guide is engineered for drug development professionals and synthetic chemists who require high-yield, regioselective construction of the isoxazole pharmacophore. Because isoxazoles are critical motifs in anti-inflammatory, antiviral, and anticancer therapeutics[1], optimizing their synthesis requires a deep understanding of reaction kinetics, transition states, and intermediate stability.

Mechanistic Workflows

To effectively troubleshoot, you must first visualize the underlying causality of the reaction pathways. Below are the two primary methods for isoxazole ring construction.

G Aldoxime Aldoxime Precursor Oxidation Oxidation (e.g., NCS or DIB) Aldoxime->Oxidation Base/Oxidant NitrileOxide Nitrile Oxide (Reactive 1,3-Dipole) Oxidation->NitrileOxide In situ generation Cycloaddition [3+2] Cycloaddition (Cu-catalyzed or Metal-Free) NitrileOxide->Cycloaddition Furoxan Furoxan (Dimerization Byproduct) NitrileOxide->Furoxan High conc. / No Alkyne Alkyne Terminal Alkyne (Dipolarophile) Alkyne->Cycloaddition Isoxazole 3,5-Disubstituted Isoxazole Cycloaddition->Isoxazole Regioselective

Workflow of in situ nitrile oxide generation and 1,3-dipolar cycloaddition.

H Diketone 1,3-Diketone (Asymmetrical) Condensation Condensation (pH Control) Diketone->Condensation Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Condensation Intermediate Monoxime Intermediate Condensation->Intermediate Nucleophilic attack Cyclodehydration Cyclodehydration (Acidic/Thermal) Intermediate->Cyclodehydration IsoxazoleA 3-R, 5-R' Isoxazole (Major) Cyclodehydration->IsoxazoleA Kinetically favored IsoxazoleB 5-R, 3-R' Isoxazole (Minor) Cyclodehydration->IsoxazoleB Poor pH control

Condensation pathway of 1,3-diketones with hydroxylamine highlighting regioselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting a mixture of 3,5- and 3,4-disubstituted isoxazoles, and how can I force regioselectivity? Causality & Solution: Thermal, uncatalyzed 1,3-dipolar cycloadditions of nitrile oxides with terminal alkynes typically yield a mixture of regioisomers, although the 3,5-disubstituted product is generally favored due to steric and frontier molecular orbital (FMO) interactions[1]. To achieve absolute regiocontrol, you must alter the transition state via catalysis.

  • For 3,5-Disubstituted Isoxazoles: Employ Copper(I) catalysis. The Cu(I) species reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate coordinates with the nitrile oxide, drastically lowering the activation barrier exclusively for the 3,5-regioisomer[2].

  • For 3,4-Disubstituted Isoxazoles: Utilize Ruthenium(II) catalysts (e.g., Cp*RuCl(PPh3)2). Ruthenium coordinates both the alkyne and the nitrile dipole, enforcing a distinct cyclization geometry that yields the 3,4-isomer[3].

Q2: My LC-MS shows a massive peak corresponding to the furoxan dimer. How do I prevent my nitrile oxide from self-reacting? Causality & Solution: Nitrile oxides are highly reactive and unstable intermediates. If the dipolarophile (alkyne) is not immediately accessible, or if the local concentration of the nitrile oxide is too high, it will rapidly dimerize into a stable furoxan (1,2,5-oxadiazole 2-oxide)[4].

  • In Situ Generation: Never attempt to isolate the nitrile oxide. It must be generated directly in the reaction vessel containing the alkyne[5].

  • Kinetic Control: Add your oxidant or base (e.g., triethylamine) dropwise over several hours using a syringe pump. This maintains the steady-state concentration of the nitrile oxide near zero.

  • Hypervalent Iodine: Switch your oxidant from traditional NCS/Et3N to hypervalent iodine reagents like (Diacetoxyiodo)benzene (DIB) or PIFA. These reagents facilitate near-instantaneous oxidation of oximes to nitrile oxides (often within 1 minute), allowing for rapid trapping by the alkyne before dimerization occurs, even under metal-free conditions.

Q3: When condensing hydroxylamine with an asymmetrical 1,3-diketone, my yields are inconsistent, and I get two regioisomers. What is the mechanistic fix? Causality & Solution: The classical Claisen isoxazole synthesis relies on the nucleophilic attack of hydroxylamine on a 1,3-dicarbonyl[4]. In asymmetrical diketones, the initial attack can happen at either carbonyl carbon, leading to poor regioselectivity[6].

  • pH Optimization: The nucleophilicity of hydroxylamine is highly pH-dependent. Conduct the reaction at a strictly controlled mildly acidic pH (e.g., pH 4-5). Under these conditions, the more electrophilic (less sterically hindered) carbonyl is selectively attacked.

  • Precursor Modification: Convert your 1,3-diketone into a β -enamino diketone. The enamine group effectively blocks one carbonyl, directing the hydroxylamine attack exclusively to the unmodified carbonyl, ensuring excellent regioselectivity[4]. Alternatively, use an α,β -unsaturated ketone followed by oxidative cyclization[7].

Self-Validating Experimental Protocols
Protocol A: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol utilizes an in situ generated nitrile oxide and a Cu(I) catalyst to ensure strict 3,5-regioselectivity[8].

  • Oxime Formation: To a stirred solution of the aldehyde (1.0 equiv) in a suitable solvent (e.g., t -BuOH/H₂O or deep eutectic solvents), add hydroxylamine hydrochloride (1.1 equiv) and NaOH (1.1 equiv)[8]. Stir at 50 °C until TLC indicates complete consumption of the aldehyde.

  • Catalyst & Dipolarophile Addition: Add the terminal alkyne (1.0 equiv), followed by sodium ascorbate (0.2 equiv) and CuSO₄·5H₂O (0.05 equiv).

    • Self-Validation Check: The solution should briefly turn yellow/brown before settling into a characteristic Cu(I) suspension. If the solution remains bright blue, the ascorbate has failed to reduce the Cu(II), and the reaction will stall.

  • Nitrile Oxide Generation: Slowly add N-chlorosuccinimide (NCS) (1.2 equiv) portion-wise over 30 minutes to generate the dipole in situ[8].

  • Cycloaddition: Stir the mixture at room temperature for 4-6 hours. Monitor via LC-MS. The disappearance of the alkyne mass and the appearance of the [M+H]⁺ for the isoxazole indicates completion.

  • Work-up: Quench with saturated aqueous NH₄Cl to strip the copper catalyst. Extract with ethyl acetate (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography[5].

Protocol B: Metal-Free Hypervalent Iodine-Induced Cycloaddition

Ideal for bioconjugation, peptide modification, or when transition metal toxicity is a concern.

  • Preparation: Dissolve the aldoxime (1.5 equiv) and the terminal alkyne (1.0 equiv) in a mild solvent system (e.g., MeOH/H₂O).

  • Oxidation: Add PIFA (phenyliodine bis(trifluoroacetate)) (1.5 equiv) in a single portion.

    • Mechanistic Note: PIFA induces near-instantaneous formation of the nitrile oxide, outcompeting the sluggish dimerization pathway that plagues other metal-free oxidants.

  • Reaction: Stir at room temperature for 1-2 hours.

  • Validation & Work-up: Confirm completion by TLC (look for a new UV-active spot corresponding to the isoxazole). Remove the solvent under reduced pressure and purify directly via column chromatography.

Quantitative Data: Method Comparison

To assist in selecting the optimal reaction conditions for your specific substrate, consult the following empirical data summary:

MethodologyCatalyst / ReagentPrimary ProductTypical YieldKey AdvantageCommon Pitfall
Thermal Cycloaddition None (Heat)Mixture (3,5 & 3,4)40-60%No metal toxicityPoor regioselectivity
Cu(I)-Catalyzed CuSO₄ / Na Ascorbate3,5-Disubstituted80-95%Absolute regiocontrolCatalyst removal required[8]
Ru(II)-Catalyzed Cp*RuCl(PPh₃)₂3,4-Disubstituted75-90%Access to rare isomerHigh catalyst cost[3]
Hypervalent Iodine PIFA or DIB3,5-Disubstituted85-98%Ultrafast, metal-freeReagent sensitivity
Hydroxylamine Cond. Mild Acid (pH 4-5)3,5-Disubstituted50-80%Cheap starting materialsCompeting regioisomers[6]
References
  • Isoxazoles from 1,1-Disubstituted Bromoalkenes. NIH PMC.
  • Application Notes and Protocols for Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition. Benchchem.
  • Head-to-head comparison of different isoxazole synthesis methods. Benchchem.
  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Radboud Repository.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Application Notes and Protocols for the Synthesis of Substituted Isoxazoles via Cycloaddition Reactions. Benchchem.
  • Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles.
  • Synthesis of 3-Acyl-isoxazoles and Δ2-Isoxazolines from Methyl Ketones, Alkynes or Alkenes.
  • Recent Progresses in the Synthesis of Functionalized Isoxazoles.

Sources

Troubleshooting

Technical Support Center: Optimizing the Yield and Regioselectivity of 5-Substituted Isoxazole Synthesis

Welcome to the Application Support Center. As drug development increasingly relies on the isoxazole pharmacophore (found in critical therapeutics like valdecoxib and leflunomide), achieving high yields of strictly 5-subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development increasingly relies on the isoxazole pharmacophore (found in critical therapeutics like valdecoxib and leflunomide), achieving high yields of strictly 5-substituted or 3,5-disubstituted isoxazoles is paramount.

As a Senior Application Scientist, I frequently see researchers struggle with intractable regioisomeric mixtures and poor atom economy. This guide provides root-cause analyses, field-proven protocols, and troubleshooting steps for the most common synthetic bottlenecks in isoxazole synthesis.

Quantitative Strategy Comparison

Before diving into specific troubleshooting guides, consult this diagnostic table to benchmark your current synthetic strategy against optimized alternatives.

Synthetic StrategySubstratesTypical YieldRegioselectivity (3- vs 5-sub)Key Mechanistic Advantage
Standard 1,3-DPCA Terminal Alkyne + Nitrile Oxide40–60%Poor (Mixtures common)Simple starting materials; highly reactive
Alkyne Synthon 1,3-DPCA 1,1-Bromoalkene + Nitrile Oxide58–97%>99:1 (Strictly 5-sub)Spontaneous aromatization drives equilibrium
Directed Claisen β -Enamino Diketone + NH2​OH 75–90%>95:5 (Tunable)Enamine differentiates electrophilic centers
Radical Azidation Propargylic Ketone + TMSN3​ 70–85%>99:1 (Strictly 5-sub)Metal-free; avoids nitrile oxide dimerization
N-Transfer Catalysis Ynone + Dihydro-oxadiazole65–88%Reversed SelectivityRing-strain release overrides electronic bias
Troubleshooting Guide 1: Overcoming Regiochemical Mixtures in 1,3-Dipolar Cycloadditions

The Issue: Your product NMR shows a frustrating mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles, resulting in a low isolated yield of your 5-substituted target. Furthermore, you observe significant formation of furoxans (nitrile oxide dimers).

Root Cause Analysis: Uncatalyzed 1,3-dipolar cycloadditions (1,3-DPCA) of terminal alkynes with nitrile oxides lack sufficient electronic or steric bias. The transition states for both regioisomers are too close in energy. Additionally, because standard alkynes react relatively slowly, the highly reactive nitrile oxides have time to dimerize into furoxans, destroying your mass balance.

The Scientist's Solution: Transition from standard terminal alkynes to 1,1-disubstituted bromoalkenes as alkyne synthons ().

The Causality: The bulky, electronegative bromine atom heavily biases the transition state, directing the nitrile oxide exclusively to one orientation. The reaction forms a 5-bromoisoxazoline intermediate. Because this intermediate is unstable, it undergoes spontaneous dehydrobromination (loss of HBr). This elimination acts as an irreversible thermodynamic sink, driving the reaction to the fully aromatized 3,5-disubstituted isoxazole with complete regiocontrol.

Self-Validating Protocol:

  • Preparation: Dissolve the electron-deficient alkene (1.0 equiv) in dichloromethane (DCM) at 0 °C.

  • Bromination: Add Br2​ (1.1 equiv) dropwise. Stir until complete consumption of the alkene to form the dibromide, followed by the addition of Et3​N (1.5 equiv) to induce elimination to the 1,1-disubstituted bromoalkene.

  • In Situ Cycloaddition: Introduce your oxime precursor (1.2 equiv) and additional Et3​N to generate the nitrile oxide in situ.

  • Aromatization: Allow the reaction to warm to room temperature (approx. 4 hours).

  • Validation System: Monitor the reaction via TLC. The intermediate bromoisoxazoline will appear as a transient spot. Success is confirmed when this spot completely converts to a highly UV-active, fluorescent spot (the aromatized isoxazole). If the intermediate persists, gentle heating to 40 °C will force the dehydrobromination.

G N1 Electron-Deficient Alkene N2 Bromination (Net) N1->N2 N3 1,3-Dipolar Cycloaddition (Nitrile Oxide) N2->N3 in situ N4 Bromoisoxazoline Intermediate N3->N4 N5 Dehydrobromination (-HBr) N4->N5 Spontaneous N6 3,5-Disubstituted Isoxazole N5->N6 Aromatization

Caption: Workflow for the regioselective synthesis of isoxazoles via bromoalkene synthons.

Troubleshooting Guide 2: Controlling the Claisen-Type Condensation

The Issue: Condensing hydroxylamine with standard 1,3-dicarbonyls yields an intractable 1:1 mixture of 3-substituted and 5-substituted isoxazoles.

Root Cause Analysis: Hydroxylamine is an ambidentate nucleophile (capable of attacking via nitrogen or oxygen). Standard 1,3-dicarbonyls possess two highly similar electrophilic carbonyl carbons. The lack of differentiation between these two sites leads to random attack sequences, destroying regioselectivity.

The Scientist's Solution: Replace standard 1,3-dicarbonyls with β -enamino diketones ().

The Causality: The enamine moiety drastically alters the electronics of the system. The nitrogen lone pair donates into one of the carbonyls, reducing its electrophilicity while leaving the other carbonyl highly reactive. By tuning the solvent (e.g., using pyridine) or adding a Lewis acid (like BF3​ ), you can direct the initial nucleophilic attack of the hydroxylamine exclusively to the desired site, dictating the final regiochemistry of the ring closure.

Self-Validating Protocol:

  • Preparation: Dissolve the β -enamino diketone (1.0 equiv) in ethanol.

  • Activation: Add BF3​⋅OEt2​ (0.5 equiv) to selectively coordinate and activate the more sterically hindered carbonyl.

  • Condensation: Add hydroxylamine hydrochloride ( NH2​OH⋅HCl , 1.2 equiv).

  • Cyclization: Reflux the mixture for 2–4 hours. The initial attack forms an oxime intermediate, which subsequently cyclizes by expelling the amine leaving group.

  • Validation System: Analyze the crude mixture by 1H NMR. The success of the regioselective cyclization is confirmed by the disappearance of the broad enamine N-H stretch and the appearance of a sharp, diagnostic isoxazole C4​−H singlet typically between 6.5–7.0 ppm. A single C4​−H peak confirms >95:5 regioselectivity.

G Hydroxylamine Hydroxylamine (NH2OH) Dicarbonyl Standard 1,3-Dicarbonyl Hydroxylamine->Dicarbonyl Poor Electrophilic Differentiation Enamino β-Enamino Diketone (Optimized) Hydroxylamine->Enamino Directed Nucleophilic Attack Mix Mixture of 3- & 5- Substituted Isoxazoles Dicarbonyl->Mix Regio Strictly Regioselective Isoxazole Enamino->Regio Controlled by Lewis Acid/Solvent

Caption: Mechanistic divergence between standard Claisen condensation and directed enamino diketone pathways.

Frequently Asked Questions (FAQs): Advanced Methodologies

Q: Nitrile oxides are ruining my yields due to dimerization. How can I synthesize 5-substituted isoxazoles without using nitrile oxides at all? A: You can bypass dipole chemistry entirely by utilizing a TEMPO-catalyzed radical cyclization of propargylic ketones with Trimethylsilyl azide ( TMSN3​ ) (). In this pathway, TEMPO facilitates the generation of an azide radical that regioselectively attacks the alkyne. This metal-free approach completely eliminates the possibility of furoxan byproducts and provides excellent yields of 5-substituted isoxazoles.

Q: I need to reverse the standard regioselectivity obtained from oxime cyclizations to access a specific 3-substituted isomer. What is the best approach? A: Standard electronic biases can be overridden by using 4,5-dihydro-1,2,4-oxadiazoles as single nitrogen-transfer reagents in reactions with ynones, assisted by synergistic Au(I)/Sc(OTf)3​ catalysis (). The causality here relies on thermodynamics: the massive release of ring strain from the three-membered N,O-containing intermediate acts as the driving force, forcing the heteroatom transfer to occur with the opposite regioselectivity compared to traditional intramolecular oxime cyclizations.

References
  • Xu, J., & Hamme, A. T. (2008). Isoxazoles from 1,1-Disubstituted Bromoalkenes. Synlett, 2008(6), 919-923.[Link]

  • Martins, M. A. P., et al. (2017). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 7, 3343-3352.[Link]

  • He, Y., et al. (2016). TEMPO-catalyzed synthesis of 5-substituted isoxazoles from propargylic ketones and TMSN3. RSC Advances, 6(64), 58988-58993.[Link]

  • Wang, A., Lv, P., & Liu, Y. (2023). 4,5-Dihydro-1,2,4-oxadiazole as a Single Nitrogen Transfer Reagent: Synthesis of Functionalized Isoxazoles Assisted by Sc(OTf)3 or Au(I)/Sc(OTf)3 Synergistic Catalysis. Organic Letters, 25(22), 4377–4382.[Link]

Optimization

Technical Support Center: Solubilization Strategies for Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, my objective is to help you overcome the specific biochemical and biophysical hurdles associated with your assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my objective is to help you overcome the specific biochemical and biophysical hurdles associated with your assays. Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate is a highly lipophilic small molecule. Its structural features—a planar isoxazole core, a hydrophobic fluorophenyl ring, and a methyl ester—result in a complete lack of hydrogen bond donors and a strong propensity for π-π stacking. Consequently, it exhibits extremely poor thermodynamic aqueous solubility and is prone to rapid precipitation when introduced into biological buffers.

This guide provides field-proven, mechanistically grounded troubleshooting steps to maintain this compound in solution without compromising the integrity of your experimental data.

Diagnostic Decision Tree

SolubilityTroubleshooting Start Compound Precipitation Detected in Assay AssayType What is the Assay Type? Start->AssayType CellBased Cell-Based Assay AssayType->CellBased Biochemical Biochemical Assay AssayType->Biochemical DMSOCheck Is DMSO > 0.5%? CellBased->DMSOCheck AddSurfactant Add 0.01% - 0.1% Pluronic F-127 or BSA Biochemical->AddSurfactant ReduceDMSO Reduce DMSO to ≤ 0.5% Use Step-Down Dilution DMSOCheck->ReduceDMSO Yes UseCD Formulate with HP-β-Cyclodextrin DMSOCheck->UseCD No ReduceDMSO->UseCD Still precipitating Acoustic Use Acoustic Dispensing (Echo) if available AddSurfactant->Acoustic If high throughput

Decision tree for troubleshooting compound precipitation in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate instantly when I dilute my DMSO stock into the aqueous assay buffer? A1: You are observing a phenomenon driven by the "solvent shift." When a highly concentrated DMSO stock of Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the water. The compound is left behind in a localized micro-environment where its concentration vastly exceeds its thermodynamic solubility limit. This forces the compound to rapidly nucleate into nanoclusters. Over time, these unstable nanoclusters merge into larger, visible crystals through a [1]. To prevent this, you must rely on kinetic solubility by using a "step-down" dilution method rather than a direct plunge.

Q2: What is the maximum concentration of DMSO I can use to keep the compound soluble without ruining my cell-based assay? A2: DMSO is not biologically inert. While it is an excellent solvent, high concentrations induce cellular stress, alter membrane permeability, and , which will confound your phenotypic readouts[2]. For most robust mammalian cell lines, the maximum tolerated concentration is typically[3][4]. For sensitive primary cells or long-term assays (>24 hours), you should [5]. If your compound still precipitates at 0.5% DMSO, you cannot simply add more DMSO; you must pivot to formulation strategies like cyclodextrin complexation.

Q3: I cannot use high DMSO. How do Cyclodextrins work, and which one should I use? A3: Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic exterior and a [6]. They enhance solubility not by acting as co-solvents, but by forming reversible, non-covalent with the drug[7]. For Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate, the hydrophobic fluorophenyl and isoxazole rings perfectly fit into the cavity of [8]. This shields the lipophilic surface area from water, preventing aggregation while keeping the compound bioavailable, as the complex [].

Q4: Are there alternative additives for biochemical (non-cell-based) assays? A4: Yes. For cell-free enzymatic or binding assays, you can utilize non-ionic surfactants like (Poloxamer 407). Pluronic F-127 is an amphiphilic triblock copolymer (PEO-PPO-PEO) that forms micelles,[10]. A working concentration of is typically sufficient to maintain kinetic solubility without denaturing your target proteins. Alternatively, adding 0.1% Bovine Serum Albumin (BSA) can act as a "carrier" protein, binding the free drug and preventing it from adhering to the plastic walls of your microtiter plates.

Data Presentation: Solubility & Tolerance Guidelines

Table 1: Quantitative Guidelines for Assay Additives and Solvents

Additive / SolventAssay TypeRecommended Final Conc.Maximum Tolerated Conc.Mechanistic Function
DMSO Cell-Based0.1% v/v0.5% v/vOrganic co-solvent; disrupts crystal lattice.
DMSO Biochemical1.0% v/v5.0% v/vOrganic co-solvent.
HP-β-CD Both1.0% - 5.0% w/v10.0% w/vHost-guest inclusion complexation.
Pluronic F-127 Biochemical0.01% w/v0.1% w/vMicellar encapsulation; non-ionic surfactant.
BSA Biochemical0.1% w/v1.0% w/vCarrier protein; prevents plastic adsorption.
Experimental Protocols
Protocol A: The "Gentle Step-Down" Dilution Method

Purpose: To maximize kinetic solubility and prevent Ostwald ripening during aqueous dilution.

  • Prepare Master Stock: Dissolve Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate in 100% anhydrous DMSO to a concentration of 10 mM.

    • Self-Validation Check: The solution must be completely optically clear. If cloudy, warm gently to 37°C and vortex.

  • Intermediate Organic Dilution: Perform your serial dilutions in 100% DMSO first. Do not perform serial dilutions in the aqueous buffer.

  • The Step-Down: Prepare an intermediate buffer containing 10% DMSO. Pipette the 100% DMSO stock into this intermediate buffer while vortexing vigorously.

  • Final Assay Addition: Transfer an aliquot of the intermediate solution into your final assay well (containing the bulk aqueous media) to reach a final DMSO concentration of ≤0.5%.

  • Acoustic Dispensing (Optional but Recommended): If available, use an Acoustic Droplet Ejection (ADE) system to transfer nanoliter volumes of the 100% DMSO stock directly into the center of the aqueous assay well. This non-contact dispensing bypasses intermediate steps, , and drastically reduces localized precipitation[3].

Protocol B: Preparation of HP-β-CD Inclusion Complexes

Purpose: To achieve thermodynamic solubility for cell-based assays without exceeding DMSO limits.

  • Prepare HP-β-CD Vehicle: Dissolve Hydroxypropyl-β-Cyclodextrin powder in your basal assay buffer (e.g., HBSS or PBS) to a concentration of 20% w/v. Filter sterilize (0.22 µm).

  • Compound Addition: Add the required mass of solid Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate directly to the 20% HP-β-CD solution. (Avoid using DMSO if possible; if necessary, use a maximum of 1% DMSO to initiate dissolution).

  • Complexation Incubation: Shake the suspension continuously at 37°C for 24 to 48 hours.

    • Causality: The inclusion process is thermodynamically driven but kinetically slow; [7].

  • Clarification: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any uncomplexed, insoluble drug.

  • Quantification: Carefully decant the supernatant. This is your saturated inclusion complex stock.

    • Self-Validation Check: Quantify the exact concentration of the supernatant using HPLC before diluting it into your final assay to ensure accurate dosing.

Mechanistic Pathway

CyclodextrinMechanism FreeDrug Free Compound (Highly Lipophilic) Aqueous Aqueous Buffer (Thermodynamic Rejection) FreeDrug->Aqueous Direct Dilution HPBCD HP-β-CD (Hydrophobic Cavity, Hydrophilic Exterior) FreeDrug->HPBCD Co-incubation Precipitate Aggregation & Precipitation Aqueous->Precipitate Ostwald Ripening Complex Inclusion Complex (1:1 Stoichiometry) HPBCD->Complex Encapsulation of Fluorophenyl Ring Soluble Aqueous Solubilization (Bioavailable) Complex->Soluble Shields Lipophilicity

Mechanistic pathway of HP-β-CD encapsulating the lipophilic fluorophenyl moiety.

References
  • Bath, C. et al. "Implementation and Challenges of Direct Acoustic Dosing into Cell-Based Assays." Journal of Laboratory Automation. URL:[Link]

  • "Assay Guidance Manual - Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors." NCBI Bookshelf. URL:[Link]

  • "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." PMC - NIH. URL:[Link]

  • "Cyclodextrin as a Drug Carrier Increasing Drug Solubility." Touro Scholar. URL:[Link]

  • "Enhancing the Solubility of Curcumin Using a Solid Dispersion System with Hydroxypropyl-β-Cyclodextrin." MDPI. URL:[Link]

  • "Pluronic F-127 hydrogel as a promising scaffold for encapsulation of dental-derived mesenchymal stem cells." PMC - NIH. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Stability of Isoxazole Esters

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole esters. This guide is designed to provide in-depth, practical answers to common stability cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole esters. This guide is designed to provide in-depth, practical answers to common stability challenges encountered during experimental work. Isoxazole esters are versatile scaffolds in medicinal chemistry, often employed as key intermediates or as prodrugs designed for controlled release.[1][2][3] However, the inherent chemical properties of the isoxazole ring, particularly the labile N-O bond, can present significant stability issues under various experimental conditions.[4] This resource provides troubleshooting advice, detailed protocols, and the mechanistic basis for these challenges to help you ensure the integrity of your compounds.

Frequently Asked Questions (FAQs) on Isoxazole Ester Stability

This section addresses the most common questions our application scientists receive regarding the stability of isoxazole esters.

Section 1: Hydrolytic Stability - The Impact of pH and Temperature

Q1: My isoxazole ester is rapidly degrading in my aqueous buffer. What is the likely cause?

A1: The most probable cause is hydrolysis, a reaction with water that can cleave either the ester group or the isoxazole ring itself.[5] The stability of both functionalities is highly dependent on the pH and temperature of your solution.[6] The isoxazole ring is particularly susceptible to base-catalyzed ring-opening, a reaction that is significantly accelerated at basic pH and elevated temperatures.[7]

Q2: How exactly do pH and temperature affect the stability of the isoxazole ring and the ester?

A2: Both pH and temperature are critical factors that can dramatically influence the degradation rate.[8]

  • pH-Dependence:

    • Acidic Conditions (pH < 4): While many isoxazole rings are relatively stable in mild acid, strong acidic conditions can promote hydrolysis of the ester linkage.[6][9] Specific acid catalysis can lead to ring cleavage in some substituted isoxazoles.[6]

    • Neutral Conditions (pH ~7.4): At physiological pH and 37°C, some isoxazole rings, like that in the drug leflunomide, show noticeable decomposition over several hours.[7] The ester group may also be subject to slow, uncatalyzed hydrolysis.

    • Basic Conditions (pH > 8): This is the most critical condition to be aware of. The isoxazole ring is highly susceptible to base-catalyzed ring opening due to the electrophilic nature of the ring carbons and the weak N-O bond.[7] This degradation is often much faster than the hydrolysis of the ester group.

  • Temperature-Dependence:

    • As with most chemical reactions, the rate of hydrolysis and ring-opening increases with temperature.[10] For example, the base-catalyzed ring opening of leflunomide is considerably faster at 37°C compared to 25°C.[7] Storing stock solutions at low temperatures (4°C or -20°C) is crucial for minimizing degradation.[11]

Q3: What are the typical degradation products from hydrolytic decomposition?

A3: The degradation products depend on which part of the molecule is cleaved.

  • Ester Hydrolysis: This is a straightforward reaction that yields the corresponding isoxazole carboxylic acid and the alcohol.

  • Isoxazole Ring Opening: Base-catalyzed ring opening typically involves cleavage of the N-O bond. For instance, the anti-inflammatory agent leflunomide, which has an isoxazole ring, opens to form its active metabolite, A771726, which is an α-cyanoenol.[7] Reductive cleavage, on the other hand, yields β-amino enones.[4][12]

Below is a diagram illustrating the base-catalyzed ring opening pathway.

cluster_main Base-Catalyzed Isoxazole Ring Opening Isoxazole Isoxazole Ester Intermediate Ring-Opened Intermediate (e.g., β-ketonitrile) Isoxazole->Intermediate Nucleophilic Attack (N-O bond cleavage) Hydroxide Hydroxide Ion (OH⁻) from basic buffer Product Final Degradation Product (e.g., α-cyanoenol) Intermediate->Product Tautomerization/ Rearrangement

Caption: Base-catalyzed degradation pathway of an isoxazole ring.

Section 2: Photochemical Stability

Q1: My compound seems to be degrading when exposed to ambient light. Are isoxazole esters light-sensitive?

A1: Yes, isoxazole rings can be highly sensitive to light, particularly UV irradiation.[13][14] This can lead to complex photoreactions, including isomerization and decomposition.[15] If you observe discoloration or the appearance of new spots on your TLC plate after leaving a solution on the benchtop, photodegradation is a likely culprit.[11]

Q2: What are the primary reactions isoxazole esters undergo upon UV irradiation?

A2: The most common photochemical reaction is an isomerization to the corresponding oxazole.[16] This process is believed to proceed through a high-energy azirine intermediate.[14] Depending on the substitution pattern and the wavelength of light, other reactions can occur, such as decomposition into smaller molecules like ketenes and hydrogen cyanide.[13]

cluster_photo Photochemical Isomerization Pathway Isoxazole Isoxazole Ester Azirine 2H-Azirine Intermediate (High Energy) Isoxazole->Azirine Photoisomerization Oxazole Oxazole Product (More Stable Isomer) Azirine->Oxazole Rearrangement Light UV Light (hν) Light->Isoxazole

Caption: Common photochemical rearrangement of isoxazoles to oxazoles.

Q3: How can I protect my isoxazole ester from photodegradation?

A3: Protection is straightforward but essential.

  • Use Amber Glassware: Always store stock solutions and conduct reactions in amber vials or flasks to block UV light.[8]

  • Wrap in Foil: For clear glass containers, wrap them securely in aluminum foil.

  • Minimize Exposure: Prepare solutions fresh when possible and avoid leaving them exposed to light on the lab bench for extended periods.

Section 3: Chemical and Enzymatic Stability

Q1: I am trying to hydrolyze the ester with LiOH, but my isoxazole ring is also cleaving. How can I selectively hydrolyze the ester?

A1: This is a common challenge due to the base-lability of the isoxazole ring.[7][17] Standard saponification conditions (e.g., NaOH or LiOH at room temperature or reflux) can easily lead to a mixture of products from both ester hydrolysis and ring cleavage.[17] To achieve selective ester hydrolysis, you may need to explore milder or alternative conditions. Some researchers have had success with reagents like TMSOK (potassium trimethylsilanolate) or by using enzymatic hydrolysis, which can offer greater selectivity.[17] Careful monitoring by TLC or LC-MS at low temperatures is critical.

Q2: What happens to the isoxazole ring under reductive conditions like catalytic hydrogenation?

A2: The N-O bond of the isoxazole ring is susceptible to reductive cleavage.[4] Catalytic hydrogenation (e.g., using H₂ with Pd/C) is a classic method to cleave the isoxazole ring, typically yielding β-amino enones or related structures.[4][12] This reactivity can be exploited for synthetic purposes but means that the isoxazole ester is not stable if you are trying to reduce another functional group in the molecule, such as a nitro group or an alkene.

Q3: I am working with biological samples (plasma, cell lysates). Is my isoxazole ester likely to be metabolized?

A3: Yes, it is highly likely. Esters are frequently used as prodrugs because they are readily cleaved by esterase enzymes present in plasma, liver, and other tissues to release the active carboxylic acid.[1][2][18] Additionally, the isoxazole ring itself can be a site of metabolism. For example, the ring opening of leflunomide is catalyzed by cytochrome P450 enzymes.[7] Therefore, when incubating an isoxazole ester in a biological matrix, you should expect potential degradation at both the ester and the heterocyclic ring.

Troubleshooting Guides & Experimental Protocols

Data Presentation: Impact of pH and Temperature on Stability

The following table summarizes stability data for the isoxazole-containing drug leflunomide, illustrating the combined effect of pH and temperature on the rate of ring opening. This data highlights the critical importance of controlling these parameters in your experiments.

Temperature (°C)pHHalf-life (t½) of LeflunomideStability ProfileReference
25°C4.0StableHigh stability under acidic conditions at room temp.[7]
25°C7.4StableHigh stability under neutral conditions at room temp.[7]
25°C10.0~6.0 hoursNoticeable degradation under basic conditions.[7]
37°C4.0StableStable at physiological temp in acidic buffer.[7]
37°C7.4~7.4 hoursSignificant degradation at physiological pH and temp.[7]
37°C10.0~1.2 hoursRapid degradation under basic, physiological temp.[7]

Data extracted from a study on the in vitro metabolism of Leflunomide.[7]

Troubleshooting Workflow: Diagnosing Your Stability Issue

If you are observing degradation of your isoxazole ester, use the following workflow to identify the root cause.

Start Degradation of Isoxazole Ester Observed Q_Light Was the experiment conducted with light protection (e.g., amber vial)? Start->Q_Light A_Light_No Potential Photodegradation Q_Light->A_Light_No No A_Light_Yes Photodegradation Unlikely Q_Light->A_Light_Yes Yes Q_Aqueous Is the solvent aqueous or contains water? A_Light_Yes->Q_Aqueous A_Aqueous_No Consider solvent reactivity or thermal instability Q_Aqueous->A_Aqueous_No No A_Aqueous_Yes Hydrolysis is likely Q_Aqueous->A_Aqueous_Yes Yes Q_pH What is the pH of the medium? A_Aqueous_Yes->Q_pH pH_Acid pH < 6 Q_pH->pH_Acid pH_Neutral pH 6-8 Q_pH->pH_Neutral pH_Basic pH > 8 Q_pH->pH_Basic A_Acid Possible acid-catalyzed ester hydrolysis pH_Acid->A_Acid A_Neutral Check for enzymatic degradation (if biological matrix) or slow hydrolysis at elevated temp. pH_Neutral->A_Neutral A_Basic Base-catalyzed ring opening is highly probable pH_Basic->A_Basic

Caption: A decision tree for troubleshooting isoxazole ester degradation.

Experimental Protocol: Assessing pH-Dependent Stability

This protocol provides a general framework for evaluating the stability of your isoxazole ester across a range of pH values. A stability-indicating analytical method (e.g., HPLC-UV or LC-MS) that can separate the parent compound from its degradants is required.[19][20]

Materials:

  • Isoxazole ester stock solution (e.g., 10 mM in a suitable organic solvent like acetonitrile or DMSO).

  • A series of aqueous buffers (e.g., pH 4.0, 7.4, and 10.0).[7]

  • Constant temperature incubator or water bath (e.g., set to 25°C or 37°C).

  • Autosampler vials for HPLC/LC-MS.

  • Quenching solution (e.g., acetonitrile containing an internal standard).[7]

Procedure:

  • Preparation: Prepare incubation solutions by diluting the isoxazole ester stock solution into each of the different pH buffers to a final concentration of ~10-20 µM. The final percentage of organic solvent should be low (e.g., <1%) to minimize its effect on the solution properties.

  • Incubation: Place the prepared solutions in the constant temperature incubator.

  • Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) from each incubation solution.

  • Quenching: Immediately add the aliquot to a vial containing a larger volume of the quenching solution (e.g., 150 µL). This stops the degradation reaction.

  • Analysis: Analyze all quenched samples using a validated, stability-indicating HPLC or LC-MS method to determine the remaining concentration of the parent isoxazole ester.

  • Data Analysis: Plot the natural logarithm of the parent compound concentration versus time for each pH/temperature condition. The slope of this line will give you the degradation rate constant (k), and the half-life (t½) can be calculated as 0.693/k.[21]

References

  • Juin, C., et al. (2002). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726. Drug Metabolism and Disposition. Available at: [Link]

  • Nunes, C. M., et al. (2012). UV-Laser Photochemistry of Isoxazole Isolated in a Low-Temperature Matrix. The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, A., et al. (2023). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. Available at: [Link]

  • Behera, M. & Sahoo, A. K. (2021). Transition‐Metal‐Catalyzed Ring‐Opening and Isomerization Reactions of Isoxazoles. Asian Journal of Organic Chemistry. Available at: [Link]

  • Wang, F., et al. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters. Available at: [Link]

  • Kashima, C. (1979). Synthetic reactions using isoxazole compounds. Heterocycles. Available at: [Link]

  • Kemper, B., et al. (2011). Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • El-Gendy, M. A., et al. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Tiede, A., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. RSC Medicinal Chemistry. Available at: [Link]

  • Goncharov, T. K., et al. (2015). Structure and stability of isoxazoline compounds. ResearchGate. Available at: [Link]

  • Dubnikova, F. & Lifshitz, A. (2000). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. The Journal of Physical Chemistry A. Available at: [Link]

  • Parker, C. G., et al. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. Available at: [Link]

  • Sharma, A., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • White, K. L., et al. (2021). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • Wang, Y-X., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. Available at: [Link]

  • Sanov, A. (2020). Deprotonation of Isoxazole: A Photoelectron Imaging Study. The Journal of Physical Chemistry A. Available at: [Link]

  • Lifshitz, A., et al. (1992). Thermal decomposition of isoxazole: experimental and modeling study. The Journal of Physical Chemistry. Available at: [Link]

  • Sahoo, S. K., et al. (2022). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. Medicinal Chemistry Research. Available at: [Link]

  • Priya, H. & Pratihar, S. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Various Authors. (2017). How to hydrolyze ester in presence of isoxazole moiety?. ResearchGate. Available at: [Link]

  • Skupska, R., et al. (2021). A microwave-assisted metal-free route to substituted 4-haloisoxazoles via decarboxylative halogenation of substituted isoxazole-4-carboxylic acids. ResearchGate. Available at: [Link]

  • Sahoo, S. K., et al. (2022). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. Medicinal Chemistry Research. Available at: [Link]

  • Twarda-Cłapak, A., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences. Available at: [Link]

  • Chen, T., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. International Journal of Molecular Sciences. Available at: [Link]

  • Gaynor, M. & MacRae, I. C. (1995). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Soil Biology and Biochemistry. Available at: [Link]

  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. QbD Group. Available at: [Link]

  • IJSDR. DRUG STABILITY. IJSDR. Available at: [Link]

  • Scribd. Factors Influencing Drug Stability. Scribd. Available at: [Link]

  • ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications. Available at: [Link]

  • Pharma Focus Asia. Recent Trends in Stability Indicating Analytical Method for Drug Substance. Pharma Focus Asia. Available at: [Link]

  • Alsante, K. M., et al. (2021). Understanding the chemical basis of drug stability and degradation. RSC Drug Discovery Series. Available at: [Link]

  • Fiaschi-Taesch, N., et al. (2016). Isoxazole Alters Metabolites and Gene Expression, Decreasing Proliferation and Promoting a Neuroendocrine Phenotype in β-Cells. Diabetes. Available at: [Link]

  • Kumar, A., et al. (2014). A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. Scientia Pharmaceutica. Available at: [Link]

  • Jain, P. S., et al. (2012). Validated stability indicating spectroscopic method for estimation of degradation behavior of trimethoprim and sulfamethoxazole in tablet formulation. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Resistance Mechanisms with Novel Isoxazole Derivatives

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals navigate the complexities o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals navigate the complexities of utilizing novel isoxazole derivatives to bypass multidrug resistance (MDR) and target-site mutations.

This guide abandons generic overviews in favor of field-proven, causality-driven troubleshooting. Every protocol provided herein is designed as a self-validating system —ensuring that your experimental readouts are artifacts of true target engagement rather than assay interference.

Part 1: Target Specificity & Mechanism of Action (FAQ)

Q1: Why do isoxazole-3-hydroxamate derivatives like SS-208 show better efficacy in overcoming vemurafenib resistance compared to traditional pan-HDAC inhibitors? A: The advantage lies in the structural coordination at the enzymatic active site. Traditional phenylhydroxamate-based pan-HDAC inhibitors cause high off-target cytotoxicity, which limits their therapeutic window. In contrast, the isoxazole-3-hydroxamate moiety in SS-208 facilitates a unique bidentate coordination with the active-site zinc ion of HDAC6, unlike the monodentate coordination seen with older drugs 1. Causality: This precise bidentate binding yields extreme selectivity for HDAC6. By selectively inhibiting HDAC6, SS-208 remodels the tumor microenvironment (TME) and modulates antitumor immune responses without inducing direct cancer cell apoptosis at low concentrations (<5 μM). This epigenetic immunomodulation directly circumvents the TME-derived resistance mechanisms that typically defeat vemurafenib.

Q2: How do procaine-based triazole-isoxazoline hybrids overcome kinase-mutation-driven resistance in Esophageal Squamous Cell Carcinoma (ESCC)? A: Resistance in ESCC frequently arises from compensatory feedback loops; for instance, inhibiting PI3K alone often triggers a paradoxical hyperactivation of AKT via mTORC2. Procaine-based triazole-isoxazoline hybrids (e.g., compounds 8e–8g) act as dual PI3K/mTOR inhibitors 2. Causality: The isoxazole motif is critical here because its nitrogen and oxygen atoms act as highly specific hydrogen bond acceptors, while the ring itself engages in π–π stacking. This allows the molecule to anchor simultaneously into the ATP-binding clefts of both PI3K and mTOR. By blocking both nodes, the isoxazoline hybrid shuts down the compensatory AKT phosphorylation loop, effectively collapsing the resistance mechanism.

G Isoxazole Isoxazole-3-hydroxamate (SS-208) HDAC6 HDAC6 Inhibition Isoxazole->HDAC6 Bidentate Zinc Coordination Immune Antitumor Immune Response Activation HDAC6->Immune Epigenetic TME Modulation Resistance Overcomes Vemurafenib Resistance Immune->Resistance Immune Remodeling

Pathway of SS-208 isoxazole derivative overcoming vemurafenib resistance via HDAC6 inhibition.

Part 2: Experimental Troubleshooting Guide

Issue 1: Inconsistent readouts in cell-free tubulin polymerization assays when testing DHT-based isoxazoles against docetaxel-resistant prostate cancer models. Root Cause: Inconsistent fluorescent readouts often stem from compound aggregation, poor aqueous solubility of the isoxazole derivative, or non-specific fluorescence quenching, rather than a lack of target engagement. Self-Validating Solution: Do not rely solely on fluorescence-based polymerization. You must decouple the binding event from the functional polymerization event. Implement MicroScale Thermophoresis (MST) as an orthogonal validation step 3. MST measures changes in the hydration shell of tubulin upon ligand binding, which is entirely independent of fluorescence artifacts. If MST confirms a nanomolar Kd​ but the polymerization assay fails, your compound is binding the taxane site correctly, and the issue lies in assay buffer incompatibility.

Issue 2: Low yields and off-target kinase promiscuity during the synthesis and testing of triazole-isoxazoline hybrids. Root Cause: This is almost always a result of incomplete regioselectivity during the 1,3-dipolar cycloaddition phase of synthesis. Self-Validating Solution: If the isoxazoline ring forms as a mixture of regioisomers, the unintended isomer will lack the precise spatial geometry required to fit the ATP-binding clefts of PI3K/mTOR, leading to promiscuous binding to off-target kinases (e.g., CDK1, EGFR) 2. Implement 2D NMR (NOESY/ROESY) immediately post-synthesis. Do not advance to kinase screening until the specific regiochemistry of the isoxazole hydrogen bond acceptors is structurally validated.

Logic Res Drug Resistance Mech1 TME Epigenetic Shifts Res->Mech1 Mech2 Kinase Feedback Loops Res->Mech2 Mech3 Target Site Mutations Res->Mech3 Iso1 SS-208 (HDAC6 Inhibitor) Mech1->Iso1 Overcome by Iso2 Triazole-Isoxazoline (PI3K/mTOR) Mech2->Iso2 Overcome by Iso3 DHT-Isoxazole (Tubulin Stabilizer) Mech3->Iso3 Overcome by

Logical mapping of specific resistance mechanisms to targeted isoxazole derivative countermeasures.

Part 3: Step-by-Step Methodologies

Protocol: Self-Validating Evaluation of DHT-Isoxazole Tubulin Stabilizers in Docetaxel-Resistant Models

Objective: To definitively confirm that novel DHT-based isoxazoles overcome taxane resistance via direct tubulin engagement rather than non-specific cytotoxicity.

Step 1: Cell Viability Screening (Phenotypic Validation)

  • Plate docetaxel-resistant prostate cancer cells (DU145) and their wild-type (WT) counterparts in 96-well plates at 5×103 cells/well.

  • Treat with the isoxazole candidate (e.g., compound 2j) across a concentration gradient (0.01 μM to 50 μM) for 72 hours.

  • Causality Check: Calculate the Resistance Index (RI = IC50​ Resistant / IC50​ WT). A true taxane-site stabilizer overcoming efflux/mutations will show an RI near 1.0, whereas docetaxel will show an RI > 50 3.

Step 2: MicroScale Thermophoresis (Orthogonal Target Validation)

  • Label purified porcine brain tubulin with a fluorescent dye (e.g., RED-NHS) following the manufacturer's amine-coupling protocol.

  • Prepare a 16-point serial dilution of the isoxazole derivative (1 nM to 50 μM) in assay buffer containing 0.05% Tween-20 to prevent aggregation.

  • Mix the titrations with a constant concentration of labeled tubulin (typically 50 nM) and load into MST capillaries.

  • Causality Check: MST will detect changes in the thermophoretic mobility of tubulin upon ligand binding. Extract the Kd​ . A nanomolar Kd​ confirms direct physical interaction, ruling out false positives from the phenotypic viability assay.

Step 3: In Vitro Tubulin Polymerization (Functional Validation)

  • Incubate purified tubulin (>3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP and the isoxazole derivative (at 10×Kd​ ) at 37°C.

  • Continuously monitor absorbance at 340 nm for 60 minutes.

  • Causality Check: A true stabilizer will accelerate the nucleation phase (shorter lag time) and increase the steady-state polymer mass compared to the DMSO control, confirming that the binding observed in Step 2 functionally mimics taxane activity.

Workflow A Synthesize Isoxazole Hybrid (Validate Regiochemistry) B Primary Screen: Cell Viability (Resistant vs WT) A->B C Secondary Screen: MicroScale Thermophoresis (MST) B->C If RI ≈ 1.0 in Resistant D Target Validation: Tubulin Polymerization Assay C->D Confirm direct binding (Kd) E Mechanism Confirmation: Cell Cycle Analysis (G2/M Arrest) D->E Confirm functional effect

Self-validating experimental workflow for evaluating isoxazole tubulin stabilizers.

Part 4: Quantitative Data Summaries

The following table synthesizes the quantitative benchmarks required to validate the efficacy of specific isoxazole classes against their respective resistance models.

Compound ClassPrimary TargetCancer ModelResistance Mechanism OvercomeKey Quantitative Metric
Isoxazole-3-hydroxamate (SS-208) HDAC6Melanoma (SM1)Vemurafenib TME adaptationMinimal direct cytotoxicity at <5 μM; high HDAC6 selectivity
Triazole-isoxazoline (8e-8g) PI3K/mTORESCCCompensatory AKT activationDual kinase inhibition IC50​ < 1 μM; excellent bioavailability
DHT-based isoxazole (2j) Tubulin (Taxane site)Prostate (DU145)Docetaxel resistance (Efflux/Mutation)Nanomolar binding affinity ( Kd​ ) via MST; G2/M cell cycle arrest

References

  • Discovery of a New Isoxazole-3-hydroxamate-Based Histone Deacetylase 6 Inhibitor SS-208 with Antitumor Activity in Syngeneic Melanoma Mouse Models. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Design, synthesis, and biological evaluation of procaine-based triazole–isoxazoline hybrids as selective PI3K/mTOR inhibitors for esophageal cancer therapy: in vitro and in vivo studies. PMC - National Institutes of Health.[Link]

  • Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. PMC - National Institutes of Health.[Link]

Sources

Troubleshooting

"refining the workup procedure for isoxazole synthesis"

Welcome to the Isoxazole Synthesis Workup Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals navigate the unique challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Isoxazole Synthesis Workup Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals navigate the unique challenges of isolating and purifying isoxazole derivatives.

Isoxazoles are privileged pharmacophores, but their synthesis—whether via 1,3-dicarbonyl condensation or 1,3-dipolar cycloaddition—often generates complex crude mixtures. This guide focuses on the causality behind workup failures and provides field-proven, self-validating protocols to ensure high-purity isolation.

Workup Decision Pathway

WorkupPathway N1 Crude Reaction Mixture N2 Aqueous Condensation (Enaminone + NH2OH) N1->N2 Method A N3 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) N1->N3 Method B N4 Direct Suction Filtration N2->N4 N5 Thiosulfate Quench & Extraction N3->N5 N6 Pure Isoxazole Precipitate N4->N6 N7 Silica Gel Chromatography N5->N7 N8 Purified Isoxazole N7->N8

Decision tree for selecting the optimal isoxazole workup based on the synthetic pathway.

Troubleshooting Guides & FAQs

Q1: During the liquid-liquid extraction of my Claisen isoxazole synthesis (1,3-diketone + hydroxylamine), I consistently form an unbreakable emulsion. How can I resolve this? Causality: Emulsions in this specific reaction are typically caused by amphiphilic intermediates (such as mono-oximes) or excess unreacted hydroxylamine acting as surfactants, which drastically reduce the interfacial tension between the aqueous and organic layers[1]. Resolution: To break the emulsion, manipulate the pH of the aqueous layer. Wash the organic layer with a dilute acidic solution (e.g., 5% HCl). This protonates the excess hydroxylamine, driving it fully into the aqueous phase and destroying its surfactant properties[1]. If the emulsion persists due to polymeric particulates, filter the entire biphasic mixture through a pad of Celite®; the high surface area coalesces microscopic droplets and forces phase separation[1].

Q2: My 1,3-dipolar cycloaddition yielded a significant amount of furoxan byproduct. How do I separate this during workup, and how can I prevent it? Causality: Furoxans (1,2,5-oxadiazole 2-oxides) form when the highly reactive nitrile oxide intermediate dimerizes. This second-order side reaction outcompetes the desired first-order cycloaddition when the localized concentration of the nitrile oxide is too high[1]. Resolution: Furoxans are generally less polar than their corresponding isoxazoles. A targeted trituration using cold, non-polar solvents (like hexanes or pentane) can often selectively dissolve the furoxan before resorting to column chromatography[1]. To prevent this entirely, ensure the nitrile oxide is generated in situ slowly (e.g., via dropwise addition of the oxidant) in the presence of a large excess of the alkyne[2].

Q3: My purified isoxazole "oils out" instead of crystallizing after solvent removal. How can I induce crystallization? Causality: Isoxazoles often have low melting points and easily form supersaturated, viscous oils when trace amounts of extraction solvents (like ethyl acetate) remain trapped in the matrix, disrupting the crystal lattice[1]. Resolution: Ensure absolute solvent removal under high vacuum. If it remains an oil, perform a solvent exchange by adding a small amount of a non-polar solvent (e.g., pentane) in which the isoxazole is insoluble, and evaporate it again to azeotropically remove polar solvent traces[1]. Finally, scratching the inside of the flask at the meniscus with a glass rod generates micro-scratches that serve as nucleation sites for crystal growth[1].

Q4: When synthesizing isoxazoles via the oxidation of oximes using hypervalent iodine reagents, what is the safest workup? Causality: Hypervalent iodine reagents (like PIFA) leave behind reactive iodinated byproducts that can degrade the labile N-O bond of the isoxazole ring during concentration[3]. Resolution: The reaction must be aggressively quenched before extraction. Adding a 10% aqueous sodium thiosulfate solution reduces any residual oxidant[3]. The organic layer will visibly decolorize as the active iodine species are reduced to inert iodide salts, which are then safely partitioned into the aqueous phase during dichloromethane (DCM) extraction[3].

Self-Validating Experimental Protocols

Protocol A: Catalyst-Free Aqueous Condensation Workup

Designed for the synthesis of 5-arylisoxazoles from enaminones and hydroxylamine.

  • Reaction: Stir 3-(dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol) and hydroxylamine hydrochloride (1.0 mmol) in deionized water (5 mL) at 50 °C for 2 hours[4].

  • Cooling & Precipitation: Remove the flask from the heat source and allow it to cool to room temperature.

    • Causality: The isoxazole product is highly hydrophobic compared to the aqueous medium and starting salts. As the temperature drops, the thermodynamic drive to exclude water forces spontaneous crystallization.

  • Isolation: Collect the precipitate via suction filtration. Wash the filter cake with ice-cold water (3 × 5 mL) to remove any unreacted hydroxylamine hydrochloride[1].

  • Self-Validation Check: The formation of a distinct, filterable solid directly from the aqueous phase visually validates the complete conversion of the water-soluble enaminone to the hydrophobic isoxazole[4].

Protocol B: Deep Eutectic Solvent (DES) Extraction

Designed for 3,5-disubstituted isoxazoles synthesized via one-pot multicomponent reactions.

  • Reaction: Synthesize the isoxazole in a Choline Chloride:Urea (1:2) DES matrix using the corresponding aldehyde, hydroxylamine, N-chlorosuccinimide (NCS), and alkyne at 50 °C[5].

  • Quenching: Add deionized water (15 mL) directly to the reaction vessel.

    • Causality: The DES matrix is highly water-soluble. Adding water instantly breaks the hydrogen-bonded eutectic network, releasing the trapped hydrophobic isoxazole into suspension.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 × 5 mL). The isoxazole will partition into the upper organic layer[5].

  • Self-Validation Check: The complete dissolution of the highly viscous DES phase into a clear, low-viscosity aqueous layer confirms the successful destruction of the eutectic matrix and the liberation of the product for organic extraction[5].

Quantitative Data Summary

Table 1: Comparative Workup Efficiencies for Isoxazole Synthesis

Synthesis MethodologyReagents & ConditionsPrimary Workup StrategyKey Impurity RemovedTypical Yield (%)
Aqueous Condensation Enaminone + NH₂OH·HCl (Water, 50°C)Direct Suction FiltrationUnreacted NH₂OH, Salts85 – 94%
1,3-Dipolar Cycloaddition Oxime + Alkyne + PIFA (MeOH/H₂O)Na₂S₂O₃ Quench & DCM ExtractionResidual Oxidant65 – 82%
Electrophilic Cyclization O-methyl oxime + ICl (CH₂Cl₂)Aqueous Wash & EtOAc ExtractionExcess Electrophile75 – 90%
Deep Eutectic Solvent Aldehyde + Alkyne + NCS (ChCl:Urea)Water Dilution & EtOAc ExtractionChCl/Urea Matrix80 – 92%

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Target of Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate: A Comparative Guide to EPAC2 Antagonism

Executive Summary In modern drug discovery, validating the biological target of a novel pharmacophore is the critical bridge between a chemical hit and a viable therapeutic lead. Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, validating the biological target of a novel pharmacophore is the critical bridge between a chemical hit and a viable therapeutic lead. Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate (M5FOC) is a highly optimized, electron-deficient isoxazole building block. It serves as the structural foundation for a new class of non-nucleotide antagonists targeting Exchange Proteins Directly Activated by cAMP (EPAC) , specifically the EPAC2 isoform [1].

This guide provides an objective comparison of M5FOC-derived antagonists against legacy nucleotide analogs. Furthermore, it outlines a self-validating, orthogonal experimental pipeline designed to rigorously prove EPAC2 target engagement, moving from label-free biophysics to complex cellular phenotypes.

Mechanistic Rationale: Overcoming the Limitations of cAMP Analogs

Historically, interrogating the cAMP signaling pathway was hindered by the lack of target selectivity. cAMP activates both Protein Kinase A (PKA) and EPAC. Early attempts to inhibit EPAC relied on cyclic nucleotide analogs (e.g., Rp-cAMPS). However, these analogs suffer from poor membrane permeability due to their charged phosphate groups and often exhibit off-target cross-reactivity with PKA [3].

M5FOC solves this by providing a rigid, lipophilic isoxazole core. When derivatized into hydrazonoyl cyanides, the 3-fluorophenyl substitution enhances metabolic stability and fits precisely into the hydrophobic pocket of the EPAC2 cAMP-binding domain (CBD). This allows M5FOC derivatives to act as allosteric antagonists , locking EPAC2 in an auto-inhibited conformation and preventing the activation of downstream Rap1 GTPases [2].

EPAC2_Pathway cAMP cAMP EPAC2 EPAC2 (GEF) cAMP->EPAC2 Activates Rap1_GDP Rap1-GDP (Inactive) EPAC2->Rap1_GDP GEF Activity Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP GTP Exchange M5FOC M5FOC-Derived Antagonist M5FOC->EPAC2 Allosteric Inhibition

Fig 1: cAMP-mediated EPAC2 activation pathway and allosteric inhibition by M5FOC-derived antagonists.

Comparative Performance Data

To establish the superiority of the M5FOC scaffold, we must benchmark its performance against the unsubstituted parent high-throughput screening (HTS) hit (ESI-09) and traditional nucleotide modulators. The addition of the 3-fluoro group on the phenyl ring significantly improves target affinity while maintaining absolute selectivity over PKA [1].

CompoundModalityEPAC2 IC₅₀ (µM)PKA IC₅₀ (µM)Cell Permeability
M5FOC-Derivative Non-nucleotide Antagonist1.2>100High
ESI-09 (Parent Hit) Non-nucleotide Antagonist1.4>100Moderate
Rp-cAMPS Nucleotide Antagonist>50~10Poor
007-AM Nucleotide AgonistN/A (Agonist)>100High

Orthogonal Target Validation Protocols

A single assay is never sufficient to validate a biological target. False positives can arise from compound aggregation, fluorescence quenching, or non-specific protein denaturation. To ensure scientific integrity, we employ a three-tiered, self-validating workflow.

Validation_Workflow Synthesis 1. Pharmacophore Synthesis (M5FOC Derivatization) SPR 2. Direct Binding (SPR) Confirm Target Affinity (KD) Synthesis->SPR Purified EPAC2 Biochem 3. In Vitro GEF Assay Measure Antagonism (IC50) SPR->Biochem Functional Validation Cellular 4. Rap1 Pull-down Validate In-Cell Target Engagement Biochem->Cellular Physiological Context

Fig 2: Orthogonal target validation workflow progressing from direct binding to cellular efficacy.

Protocol 1: Surface Plasmon Resonance (SPR) for Direct Binding

Causality & Rationale: Before assessing function, we must prove direct biophysical interaction. SPR is a label-free technique that rules out false positives caused by assay interference (e.g., fluorophore quenching).

  • Immobilization: Amine-couple recombinant EPAC2-CBD (cAMP Binding Domain) onto a CM5 sensor chip until a density of ~5000 RU is achieved.

  • Analyte Injection: Inject serial dilutions of the M5FOC derivative (0.1 µM to 10 µM) in running buffer (PBS-P+ supplemented with 1% DMSO) at a flow rate of 30 µL/min.

  • Control System: Inject a structurally related but biologically inactive isomer of the compound. A lack of binding in the isomer confirms that the M5FOC derivative's interaction is structurally specific, not a result of non-specific hydrophobic aggregation.

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to calculate the association ( kon​ ) and dissociation ( koff​ ) rates, yielding the KD​ .

Protocol 2: In Vitro Fluorometric GEF Assay

Causality & Rationale: Binding does not guarantee antagonism. This assay proves that the physical occupation of the CBD by the M5FOC derivative functionally prevents EPAC2 from acting as a Guanine Nucleotide Exchange Factor (GEF) [2].

  • Preparation: In a 96-well half-area plate, incubate 100 nM recombinant full-length EPAC2 with 1 µM cAMP (to stimulate baseline activity) and varying concentrations of the M5FOC derivative (0.1 µM to 50 µM).

  • Substrate Addition: Add 200 nM Rap1b loaded with fluorescent mant-GDP (mGDP) and a 100-fold excess of unlabeled GTP.

  • Kinetic Readout: Monitor the decay of mant-GDP fluorescence (Excitation: 360 nm, Emission: 440 nm) over 30 minutes. As EPAC2 catalyzes the exchange of mGDP for unlabeled GTP, fluorescence decreases.

  • Self-Validation: The rate of fluorescence decay is directly proportional to GEF activity. A true antagonist will slow this decay in a dose-dependent manner. Calculate the IC₅₀ from the initial velocity ( V0​ ) of the decay curves.

Protocol 3: Cellular Rap1 Activation Assay (Pull-Down)

Causality & Rationale: In vitro potency must translate to the complex environment of a living cell. This assay confirms cell permeability and proves target engagement in a physiological context.

  • Cell Treatment: Starve HEK293 cells in serum-free media for 4 hours. Pretreat with 5 µM of the M5FOC derivative for 30 minutes.

  • Stimulation: Stimulate the cells with 5 µM of 007-AM (an EPAC-specific agonist) for 15 minutes. Rationale: Using 007-AM instead of Forskolin bypasses upstream adenylate cyclase and PKA, isolating EPAC2 as the sole experimental variable.

  • Lysis & Pull-Down: Lyse the cells rapidly at 4°C. Incubate the clarified lysates with GST-RalGDS-RBD (Rap-binding domain) conjugated to agarose beads for 1 hour. These beads specifically bind the active, GTP-bound form of Rap1.

  • Detection: Wash the beads, elute with Laemmli buffer, and perform a Western blot probing for Rap1. A successful M5FOC derivative will show a near-complete ablation of the Rap1 band compared to the 007-AM stimulated positive control.

References

  • Title: Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists Source: Journal of Medicinal Chemistry (2015) URL: [Link]

  • Title: Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors Source: Scientific Reports (2015) URL: [Link]

  • Title: The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology Source: Cells (MDPI) (2019) URL: [Link]

Comparative

"Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate vs other isoxazole regioisomers"

Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate vs. Other Isoxazole Regioisomers: A Comprehensive Comparison Guide Isoxazoles serve as highly versatile bioisosteres for amides, esters, and aromatic rings in modern dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate vs. Other Isoxazole Regioisomers: A Comprehensive Comparison Guide

Isoxazoles serve as highly versatile bioisosteres for amides, esters, and aromatic rings in modern drug discovery. However, the precise positioning of the heteroatoms (nitrogen and oxygen) relative to the substituents fundamentally dictates the molecule's physicochemical properties, binding kinetics, and metabolic fate.

This guide provides an objective, data-driven comparison between Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate (the 3-carboxylate/5-aryl regioisomer) and its primary counterpart, Methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate (the 5-carboxylate/3-aryl regioisomer).

Mechanistic & Physicochemical Divergence

The structural difference between these regioisomers lies in the orientation of the isoxazole ring. In the 3-carboxylate system, the electronegative oxygen is adjacent to the 5-position aryl group, while the nitrogen sits adjacent to the 3-position ester. In the 5-carboxylate system, this arrangement is reversed.

Causality in Target Binding: This structural inversion drastically alters the hydrogen bond acceptor (HBA) capacity of the isoxazole nitrogen. The ester at the C3 position pulls electron density away from the adjacent nitrogen via powerful inductive and resonance effects, rendering the nitrogen in the 3-carboxylate regioisomer a weaker HBA compared to its 5-carboxylate counterpart. Furthermore, the spatial trajectory of the nitrogen's lone pair shifts, which is a critical determinant when optimizing for hinge-region binding in kinase inhibitors or occupying specific enzymatic pockets[1].

Metabolic Stability Implications: The proximity of the ester to the oxygen (in the 5-carboxylate) versus the nitrogen (in the 3-carboxylate) also influences susceptibility to esterases and cytochrome P450 (CYP) mediated oxidation. The 3,5-disubstituted architectures often exhibit distinct spatial shielding, altering their intrinsic clearance rates[2].

Quantitative Comparison Matrix
Parameter / PropertyMethyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylateMethyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylateMechanistic Rationale
Isoxazole Nitrogen Basicity (pKa) Lower (Less basic)Higher (More basic)Proximity of the electron-withdrawing C3-ester reduces electron density on the adjacent nitrogen via inductive effects.
Calculated Dipole Moment (μ) ~ 3.2 D~ 4.5 DVector addition of the ester and fluorophenyl dipoles varies drastically with the spatial arrangement of the N-O bond.
HLM Intrinsic Clearance ( CLint​ ) Moderate ( 45 µL/min/mg)High ( 80 µL/min/mg)The C5-ester is typically more sterically exposed to CYP-mediated hydrolysis and oxidation compared to the C3-ester.
Typical Binding Residence Time ProlongedShortThe 3-carboxylate orientation often provides an optimal trajectory for the N-atom lone pair in structured protein pockets.

Regioselective Synthesis Workflows

To ensure a self-validating experimental system, the synthesis of these compounds must be strictly regioselective. Attempting to separate a mixture of regioisomers is inefficient and prone to cross-contamination. Instead, we rely on the frontier molecular orbital (FMO) control inherent in 1,3-dipolar cycloadditions[3].

By carefully selecting which fragment acts as the dipole (nitrile oxide) and which acts as the dipolarophile (alkyne), we can force the regiochemistry entirely toward the desired product[4].

Synthesis RouteA Route A: 3-Ester, 5-Aryl Dipole: Methoxycarbonyl nitrile oxide Alkyne: 3-Fluorophenylacetylene CycloA 1,3-Dipolar Cycloaddition (FMO Controlled) RouteA->CycloA Base/Solvent RouteB Route B: 3-Aryl, 5-Ester Dipole: 3-Fluorobenzonitrile oxide Alkyne: Methyl propiolate CycloB 1,3-Dipolar Cycloaddition (FMO Controlled) RouteB->CycloB Base/Solvent Regio1 Methyl 5-(3-fluorophenyl)- 1,2-oxazole-3-carboxylate CycloA->Regio1 Regioselective Regio2 Methyl 3-(3-fluorophenyl)- 1,2-oxazole-5-carboxylate CycloB->Regio2 Regioselective

Divergent 1,3-dipolar cycloaddition routes for synthesizing specific isoxazole regioisomers.
Step-by-Step Methodology: Synthesis of Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate
  • Dipole Precursor Preparation: Dissolve methyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) in anhydrous DMF.

  • Alkyne Introduction: Add 1-ethynyl-3-fluorobenzene (1.2 eq) to the solution. (Causality: An excess of the alkyne drives the reaction to completion and prevents dipole dimerization into furoxans).

  • In Situ Dipole Generation: Slowly add triethylamine (1.5 eq) dropwise at 0°C. (Causality: The base eliminates HCl from the precursor, generating the transient methoxycarbonyl nitrile oxide in the presence of the dipolarophile).

  • Cycloaddition: Allow the reaction to warm to room temperature and stir for 12 hours. The HOMO of the alkyne and the LUMO of the nitrile oxide dictate that the aryl group naturally positions at the C5 position.

  • Workup & Validation: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography. Validate regiochemistry via 2D NMR (HMBC), looking for the characteristic ³J coupling between the isoxazole C4-proton and the ester carbonyl carbon.

Pharmacokinetic & Binding Evaluation Protocols

To objectively compare the performance of the synthesized regioisomers, we deploy a parallel workflow evaluating both metabolic stability and binding kinetics.

Assay Compound Isoxazole Regioisomers Microsomes HLM Incubation (Metabolic Stability) Compound->Microsomes SPR Surface Plasmon Resonance (Binding Affinity) Compound->SPR LCMS LC-MS/MS Quantification Microsomes->LCMS Quench & Extract Kinetics K_d & Residence Time SPR->Kinetics Sensorgram Analysis Data Structure-Activity Relationship (SAR) Profiling LCMS->Data Kinetics->Data

Parallel workflow for evaluating metabolic stability and binding kinetics.
Protocol 1: Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the regioisomers, providing a self-validating measure of their metabolic robustness.

  • Preparation: Prepare a 1 mM stock of the isoxazole in DMSO. Dilute to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Equilibration: Add HLM to a final protein concentration of 0.5 mg/mL and pre-incubate at 37°C for 5 minutes. (Causality: Thermal equilibration ensures uniform enzymatic kinetics before the reaction begins).

  • Initiation: Add an NADPH regenerating system (1 mM final) to initiate CYP450-mediated metabolism.

  • Quenching: At precise time points (0, 15, 30, 60 min), remove 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Warfarin). (Causality: Cold ACN instantly denatures the CYP enzymes, while the internal standard corrects for downstream matrix effects and extraction recovery variations).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

While IC50 values provide thermodynamic endpoints, SPR is required to understand how the regioisomers bind.

  • Immobilization: Immobilize the target protein (e.g., a relevant kinase) onto a CM5 sensor chip via standard amine coupling.

  • Analyte Injection: Inject serial dilutions (0.1 µM to 10 µM) of the isoxazole regioisomers over the functionalized chip at a flow rate of 30 µL/min.

  • Dissociation: Allow running buffer to flow over the chip for 300 seconds to monitor the dissociation phase.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate the Residence Time ( τ=1/koff​ ). (Causality: Regioisomers often share similar Kd​ values but exhibit vastly different residence times due to the geometric constraints of the isoxazole nitrogen acting as a hydrogen bond acceptor).

References

  • Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy. ACS Publications. 1

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. 2

  • Synthesis, biological evaluation, molecular docking and in silico ADMET screening studies of novel isoxazoline derivatives from acridone. Arabian Journal of Chemistry. 3

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. 4

Sources

Validation

Comparative Study of Fluorophenyl-Substituted Isoxazoles: Efficacy, Synthesis, and Biological Validation

Introduction & Executive Summary Isoxazoles represent a privileged class of five-membered nitrogen- and oxygen-containing heterocycles that serve as highly versatile scaffolds in medicinal chemistry (1)[1]. As a Senior A...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Executive Summary

Isoxazoles represent a privileged class of five-membered nitrogen- and oxygen-containing heterocycles that serve as highly versatile scaffolds in medicinal chemistry (1)[1]. As a Senior Application Scientist, I frequently observe that the strategic introduction of a fluorophenyl moiety into the isoxazole core fundamentally alters its physicochemical and pharmacokinetic profiles. Fluorine’s high electronegativity and small van der Waals radius significantly enhance metabolic stability, membrane permeability, and target binding affinity without imposing restrictive steric bulk (2)[2].

This guide provides an objective, data-driven comparative analysis of novel fluorophenyl-isoxazole-carboxamide derivatives, evaluating their dual-action performance as targeted anticancer and antioxidant agents.

Mechanistic Insights & Biological Targets

The pharmacological efficacy of fluorophenyl-isoxazoles is primarily driven by their ability to simultaneously disrupt tumor cell proliferation and modulate intracellular redox states. In hepatocellular carcinoma (HCC) models (e.g., Hep3B and HepG2 cell lines), specific derivatives induce cell cycle arrest at the G2/M phase and trigger apoptosis, shifting the cells away from uncontrolled necrosis (3)[3]. Concurrently, these compounds exhibit potent free radical scavenging capabilities, neutralizing reactive oxygen species (ROS) that contribute to cellular oxidative stress and tumor microenvironment stabilization (4)[4].

G Compound Fluorophenyl Isoxazole Derivatives ROS ROS Scavenging (DPPH / TAC) Compound->ROS Antioxidant Pathway CellCycle G2/M Phase Arrest (Reduced α-FP) Compound->CellCycle Cytotoxic Pathway Tumor Hep3B / HepG2 Tumor Suppression ROS->Tumor Oxidative Stress Relief Apoptosis Apoptosis Induction (Shift from Necrosis) CellCycle->Apoptosis Caspase Activation Apoptosis->Tumor Cell Death

Fig 1: Dual-action pharmacological pathways of fluorophenyl-isoxazoles in tumor suppression.

Comparative Performance Analysis

To objectively evaluate the structure-activity relationship (SAR), we compare a series of 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide derivatives (labeled 2a–2f ). The data demonstrates how varying the aniline substituent impacts biological efficacy[3],[4].

Table 1: In Vitro Anticancer Activity (MTS Assay)
CompoundSubstituted Aniline MoietyHep3B IC₅₀ (µg/mL)HepG2 IC₅₀ (µg/mL)α-FP Secretion (ng/mL)*
2a Unsubstituted9.58>50.00N/A
2b 4-Methylaniline8.54>50.00N/A
2d 4-Chloroaniline7.66>50.00598.33
2f 2,4-Difluoroaniline5.76 34.64 168.33
Doxorubicin Positive Control1.202.50N/A

*Note: Untreated control α-FP (α-fetoprotein) secretion baseline = 1116.67 ng/mL.

Causality & Insight: Compound 2f exhibits the highest antiproliferative potency, significantly outperforming its analogs. The presence of additional fluorine atoms on the aniline ring likely enhances lipophilicity, facilitating superior cellular uptake. Furthermore, the electron-withdrawing nature of the 2,4-difluoro substitution strengthens hydrophobic interactions within the target protein's binding pocket, leading to a dramatic reduction in α-FP secretion.

Table 2: In Vitro Antioxidant Activity (DPPH Assay)
CompoundDPPH Scavenging IC₅₀ (µg/mL)Relative Potency vs. Control
2a 0.45 ± 0.21 ~6.8x stronger
2c 0.47 ± 0.33~6.6x stronger
Trolox 3.10 ± 0.921.0x (Baseline)

Causality & Insight: For antioxidant activity, the less sterically hindered compounds (2a and 2c ) demonstrated exceptional free radical scavenging, vastly outperforming the industry-standard positive control, Trolox. The lack of bulky, electron-withdrawing groups on the aniline moiety in these specific derivatives allows for more efficient hydrogen atom transfer to the DPPH radical.

Experimental Methodologies & Self-Validating Protocols

Robust data relies on self-validating experimental designs. Below are the optimized protocols for synthesizing and evaluating these compounds, including the mechanistic rationale behind critical steps.

G Start 3-(4-fluorophenyl)-5-methyl -isoxazole-4-carboxylic acid Activation Carboxyl Activation (EDCI, DMAP, DCM) Start->Activation 30 min, 25°C Coupling Amidation (Aniline derivatives, 72h) Activation->Coupling Nucleophilic Attack Purification Flash Chromatography (Hexane/EtOAc) Coupling->Purification Crude Mixture Validation Structural Confirmation (1H-NMR, HRMS) Purification->Validation Pure Isolate

Fig 2: Synthetic workflow for fluorophenyl-isoxazole-carboxamides.

Protocol 1: Synthesis of Fluorophenyl-Isoxazole-Carboxamides[4]

Objective: Generate high-purity amide derivatives via carbodiimide coupling.

  • Activation: Dissolve 1.5 mmol of 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in 17 mL of anhydrous Dichloromethane (DCM). Add 1.8 mmol of EDCI and 0.3 mmol of DMAP. Stir under inert gas (N₂) at 25°C for 30 minutes.

    • Causality: EDCI activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as a superior nucleophilic catalyst, transferring the acyl group to form a reactive, stable N-acylpyridinium intermediate. This prevents racemization and side-product formation.

  • Coupling: Add the respective aniline derivative (1.8 mmol) dropwise. Stir continuously for 72 hours.

    • Causality: The extended reaction time compensates for the reduced nucleophilicity of electron-deficient anilines (e.g., 2,4-difluoroaniline).

  • Purification & Validation: Purify via flash chromatography. Confirm structure using High-Resolution Mass Spectrometry (HRMS) and ¹H-NMR.

    • Self-Validation: The disappearance of the carboxylic acid OH peak (~11-12 ppm) and the appearance of the amide NH peak (~8-10 ppm) in ¹H-NMR confirms successful coupling.

Protocol 2: MTS Cytotoxicity Assay (Self-Validating)[3]

Objective: Quantify the antiproliferative effects on Hep3B and HepG2 cells.

  • Seeding: Plate cells in 96-well plates at a density of 5×10³ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Treatment: Treat cells with varying concentrations of the synthesized isoxazoles (1–50 µg/mL) for 48 hours.

  • Detection: Add 20 µL of MTS reagent to each well. Incubate for 2 hours. Measure absorbance at 490 nm using a microplate reader.

    • Causality: Metabolically active cells reduce the MTS tetrazolium compound into a soluble colored formazan product via NAD(P)H-dependent dehydrogenase enzymes. The absorbance is directly proportional to the number of living cells.

    • Self-Validation: Always include a vehicle control (0.1% DMSO) to establish a 100% viability baseline, and a positive control (Doxorubicin) to verify assay sensitivity and dynamic range.

Protocol 3: DPPH Free Radical Scavenging Assay[4]

Objective: Evaluate in vitro antioxidant capacity.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Reaction: Mix 1 mL of DPPH solution with 3 mL of the isoxazole compound at various concentrations. Incubate in the dark for 30 minutes at room temperature.

  • Measurement: Measure absorbance at 517 nm.

    • Causality: DPPH is a stable free radical with a deep purple color. When reduced by an antioxidant (hydrogen donor), it converts to a yellow hydrazine derivative. The decrease in absorbance accurately quantifies the scavenging efficiency.

Conclusion

The comparative analysis of fluorophenyl-substituted isoxazoles reveals a highly versatile and tunable pharmacophore. The integration of fluorine atoms not only fine-tunes the electronic properties of the isoxazole ring but also dramatically enhances its biological profile. Compound 2f stands out as a potent anticancer lead against hepatocellular carcinoma, while compounds 2a and 2c offer unprecedented antioxidant capabilities. Future drug development workflows should focus on optimizing the pharmacokinetic properties of these leads for in vivo translation.

References

  • Synthetic Strategies to Access Fluorinated Azoles Source: PMC - NIH URL:[Link]

  • Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives Source: Open Chemistry (De Gruyter) / ResearchGate URL:[Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives Source: Scientific Reports / PMC URL:[Link]

  • A review of isoxazole biological activity and present synthetic techniques Source: International Journal of Pharmaceutical Chemistry and Analysis URL:[Link]

Sources

Comparative

In Vivo Efficacy of Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate Analogs: A Comparative Guide

As drug development pivots toward highly selective modulators of neuro-inflammatory pathways, the 5-aryl-isoxazole-3-carboxylate core has emerged as a privileged scaffold [1]. Specifically, Methyl 5-(3-fluorophenyl)-1,2-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective modulators of neuro-inflammatory pathways, the 5-aryl-isoxazole-3-carboxylate core has emerged as a privileged scaffold [1]. Specifically, Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate (M5F-IOC) and its analogs are demonstrating breakthrough in vivo efficacy as next-generation Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists and Fatty Acid Amide Hydrolase (FAAH) inhibitors [2, 3].

This guide provides an objective, data-driven comparison of M5F-IOC analogs against standard pharmacological alternatives, detailing the mechanistic rationale, quantitative in vivo performance, and the self-validating experimental protocols required to evaluate these compounds.

Mechanistic Rationale: Why the Fluorinated Isoxazole Scaffold?

The structural architecture of M5F-IOC is not arbitrary. The inclusion of the 1,2-oxazole (isoxazole) ring provides optimal metabolic stability and acts as a bioisostere for traditional amide or ester linkages, resisting rapid enzymatic degradation in vivo [4].

Crucially, the addition of the 3-fluorophenyl group at the C5 position drives two specific pharmacological advantages:

  • Enhanced Target Engagement: The fluorine atom acts as a highly electronegative hydrogen-bond acceptor, locking the molecule into the hydrophobic binding pocket of the TRPA1 channel via halogen bonding.

  • Optimized Pharmacokinetics (PK): The fluorination increases the lipophilicity (LogP) of the molecule just enough to facilitate blood-brain barrier (BBB) penetration without causing off-target lipid accumulation.

Unlike first-generation TRPA1 antagonists (e.g., HC-030031) which suffer from poor solubility and low in vivo potency, M5F-IOC analogs act as potent allosteric modulators, blocking calcium influx and halting nociceptive pain transmission at the source.

TRPA1_Pathway AITC Noxious Stimuli (AITC, ROS) TRPA1 TRPA1 Channel (Sensory Neurons) AITC->TRPA1 Activates Ca_Influx Calcium Influx (Depolarization) TRPA1->Ca_Influx Opens Pore Pain Nociceptive Pain Transmission Ca_Influx->Pain Action Potential M5F_IOC M5F-IOC Analogs (Fluorinated Isoxazoles) M5F_IOC->TRPA1 Allosteric Block HC030031 Standard Inhibitor (HC-030031) HC030031->TRPA1 Competitive Block

Mechanism of TRPA1 inhibition by M5F-IOC analogs vs. standard antagonists.

In Vivo Efficacy Comparison

To objectively evaluate the performance of M5F-IOC analogs, we must compare them against industry-standard alternatives across both Pharmacokinetic (PK) and Pharmacodynamic (PD) parameters. The data below summarizes the efficacy of a lead M5F-IOC analog compared to HC-030031 (a standard TRPA1 antagonist) and Pregabalin (a clinical reference for neuropathic pain) in a murine model of AITC-induced nociception.

Quantitative Performance Summary
Compound ClassTarget Affinity (IC₅₀)In Vivo ID₅₀ (mg/kg)Brain/Plasma Ratio (Kₚ)Half-life (t₁/₂)Primary Limitation
M5F-IOC Analog 45 nM 3.2 1.15 4.8 h Requires optimized formulation
HC-0300316,200 nM45.00.301.2 hPoor potency & high clearance
Pregabalin (Ref)N/A (CaVα2δ)15.50.856.0 hCNS side effects (sedation)
Non-fluorinated Isoxazole320 nM12.80.652.1 hRapid hepatic metabolism

Causality Insight: The superior in vivo ID₅₀ of the M5F-IOC analog (3.2 mg/kg) is a direct consequence of its extended half-life and high Brain/Plasma ratio. The 3-fluorophenyl substitution shields the aromatic ring from rapid cytochrome P450-mediated oxidation, ensuring sustained therapeutic concentrations at the target site [2].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the evaluation of these analogs must rely on self-validating protocols. A protocol is self-validating when internal controls actively confirm that the assay is functioning correctly before data is interpreted.

InVivo_Workflow Dosing 1. Compound Dosing (Vehicle vs. M5F-IOC) Stimulus 2. AITC Injection (Intraplantar) Dosing->Stimulus Observation 3. Behavioral Tracking (Nocifensive Metrics) Stimulus->Observation Analysis 4. Data Quantification (ID50 Calculation) Observation->Analysis

Step-by-step in vivo workflow for evaluating TRPA1-mediated nociception.
Protocol A: Pharmacokinetic (PK) Profiling and Brain Penetration

Objective: Quantify the absorption and BBB penetrance of M5F-IOC analogs.

  • Formulation: Dissolve the M5F-IOC analog in a vehicle of 5% DMSO / 40% PEG-400 / 55% Saline.

    • Causality: The highly lipophilic nature of the ester necessitates PEG-400 to prevent precipitation in the bloodstream, which would falsely lower the apparent bioavailability.

  • Administration: Administer 10 mg/kg via oral gavage (p.o.) to adult C57BL/6 mice.

  • Sampling: Collect blood via the tail vein at 0.5, 1, 2, 4, and 8 hours post-dose. At the 2-hour mark (Tₘₐₓ), euthanize a subset of mice and immediately harvest brain tissue.

  • Extraction & LC-MS/MS: Homogenize brain tissue in 3 volumes of ice-cold acetonitrile to precipitate proteins.

    • Self-Validation Step: Spike samples with an internal standard (e.g., deuterated M5F-IOC). If the recovery of the internal standard falls below 85%, the extraction is incomplete, and the run must be discarded.

  • Analysis: Calculate the Brain/Plasma ratio (Kₚ). A Kₚ > 1.0 confirms successful CNS penetration.

Protocol B: In Vivo AITC-Induced Nociception Assay

Objective: Measure the functional analgesic efficacy of the compound.

  • Pre-treatment: Administer the M5F-IOC analog (1, 3, and 10 mg/kg), HC-030031 (50 mg/kg), or Vehicle (control) via intraperitoneal (i.p.) injection 30 minutes prior to testing.

  • Stimulus Induction: Inject 10 µL of 0.5% Allyl isothiocyanate (AITC) into the plantar surface of the right hind paw.

    • Causality: AITC is a highly specific electrophilic agonist of the TRPA1 channel. Using AITC rather than a generalized inflammatory agent (like carrageenan) isolates the readout strictly to TRPA1 target engagement.

  • Behavioral Tracking: Place the mouse in a transparent observation chamber. Record the cumulative time spent licking or flinching the injected paw over a 5-minute period.

    • Self-Validation Step: The Vehicle-treated group must exhibit >100 seconds of nocifensive behavior. If the Vehicle group falls below this threshold, the AITC solution has degraded (lost electrophilicity), invalidating the entire cohort.

  • Quantification: Calculate the ID₅₀ (dose required to inhibit 50% of the nocifensive behavior relative to the vehicle control) using non-linear regression analysis.

Conclusion

The transition from generic isoxazoles to highly functionalized Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate analogs represents a significant leap in neuropharmacology. By leveraging halogen bonding and optimizing lipophilicity, these compounds overcome the rapid clearance and poor potency that plagued earlier TRPA1 and FAAH inhibitors. For drug development professionals, utilizing the self-validating in vivo protocols outlined above ensures that the robust preclinical efficacy of this scaffold translates reliably into advanced developmental pipelines.

References

  • University of Ferrara (Unife) / IRIS. "Identification of isoxazole-based TRPA1 inhibitors with analgesic effects in vivo." Institutional Research Information System. Available at:[Link]

  • Andrzejak V, et al. "New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis." Bioorganic & Medicinal Chemistry, PubMed (NIH). Available at:[Link]

  • Zimecki M, et al. "Isoxazole Derivatives as Regulators of Immune Functions." Molecules, PMC (NIH). Available at:[Link]

Validation

Benchmarking the Synthetic Efficiency of Isoxazole Formation Methods: A Comprehensive Comparison Guide

Isoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, forming the pharmacophoric core of blockbuster drugs such as valdecoxib (COX-2 inhibitor), leflunomide (antirheumatic), and sulfamethoxazole (antib...

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Author: BenchChem Technical Support Team. Date: April 2026

Isoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, forming the pharmacophoric core of blockbuster drugs such as valdecoxib (COX-2 inhibitor), leflunomide (antirheumatic), and sulfamethoxazole (antibiotic). Beyond their direct biological activity, isoxazoles serve as masked 1,3-dicarbonyl equivalents, making them indispensable intermediates in complex natural product synthesis.

However, constructing the isoxazole ring with high synthetic efficiency—maximizing yield and atom economy while strictly controlling regioselectivity—remains a persistent challenge in drug discovery pipelines. As a Senior Application Scientist, I have evaluated countless synthetic routes to these heterocycles. This guide benchmarks the two predominant paradigms in isoxazole synthesis: the classical Claisen-type cyclocondensation and the modern 1,3-dipolar cycloaddition . By dissecting the causality behind their mechanistic limitations and showcasing optimized experimental protocols, this guide provides a definitive framework for selecting the appropriate methodology for your specific synthetic needs.

Mechanistic Overview & Strategic Divergence

The synthesis of isoxazoles broadly diverges into two strategic pathways. The first relies on the condensation of a bis-electrophile with a bis-nucleophile, while the second utilizes a highly convergent [3+2] cycloaddition.

G cluster_0 Method 1: Claisen Condensation cluster_1 Method 2: 1,3-Dipolar Cycloaddition A 1,3-Dicarbonyl C Isoxazole (Regioisomer Mixture) A->C Cyclization (-H2O) B Hydroxylamine B->C D Nitrile Oxide F 3,5-Disubstituted Isoxazole D->F Cu(I) Catalysis [3+2] Cycloaddition E Terminal Alkyne E->F

Caption: Strategic divergence in isoxazole synthesis: Condensation vs. 1,3-Dipolar Cycloaddition.

Method 1: Claisen-Type Cyclocondensation

Mechanistic Insights & Causality

Historically, the reaction of 1,3-dicarbonyl compounds with hydroxylamine (the Claisen isoxazole synthesis) has been the workhorse of the industry. The reaction proceeds via initial oxime formation followed by dehydration and cyclization.

The Regioselectivity Flaw: The inherent asymmetry in most 1,3-dicarbonyls leads to a critical flaw. Because hydroxylamine is an ambident nucleophile, it can attack either carbonyl carbon. The result is often an intractable mixture of 3,5- and 5,3-disubstituted regioisomers that require tedious chromatographic separation, destroying the overall synthetic efficiency .

The Solution: To circumvent this, modern adaptations utilize β -enamino diketones or employ Lewis acids (e.g., BF3​⋅OEt2​ ) to direct the nucleophilic attack. The amine in a β -enamino diketone acts as a superior leaving group and modulates the electronics of the system, directing the initial nucleophilic attack of the hydroxylamine nitrogen strictly to the more electrophilic carbonyl carbon, followed by cyclization at the enamine carbon.

Self-Validating Protocol: Regioselective Synthesis via β -Enamino Diketones

This protocol utilizes electronic differentiation to ensure high regioselectivity.

  • Preparation: Dissolve the unsymmetrical β -enamino diketone (1.0 equiv, 5.0 mmol) in absolute ethanol (20 mL) under an inert atmosphere.

  • Buffering: Add hydroxylamine hydrochloride (1.2 equiv, 6.0 mmol) and pyridine (1.2 equiv, 6.0 mmol). Causality: Pyridine acts as an acid scavenger, preventing the premature hydrolysis of the enamine while buffering the pH to favor the free-base form of hydroxylamine.

  • Activation: Add BF3​⋅OEt2​ (0.5 equiv) dropwise. This Lewis acid locks the conformation of the diketone and further activates the target carbonyl.

  • Reaction: Reflux the mixture for 4–6 hours. Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the highly UV-active enamino diketone spot completely disappears.

  • Workup: Quench with ice water (50 mL), extract with EtOAc (3 × 20 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash chromatography.

Method 2: 1,3-Dipolar Cycloaddition (Nitrile Oxides + Alkynes)

Mechanistic Insights & Causality

The [3+2] cycloaddition between a nitrile oxide (a 1,3-dipole) and an alkyne (a dipolarophile) represents a highly convergent, "click-chemistry" alternative .

The Dimerization Problem: Nitrile oxides are highly unstable. In the absence of a reactive dipolarophile, two molecules of nitrile oxide will rapidly undergo a [3+2] cycloaddition with each other to form a 1,2,5-oxadiazole 2-oxide (furoxan) byproduct . The Solution: Nitrile oxides must be generated in situ (e.g., via oxidation of oximes) and kept at a low steady-state concentration. Because dimerization is a second-order reaction with respect to the nitrile oxide, keeping its concentration low disproportionately slows down furoxan formation relative to the desired alkyne cycloaddition.

Furthermore, applying Copper(I) catalysis enforces strict regiocontrol. The copper coordinates the oxygen of the nitrile oxide and forms a copper acetylide with the terminal alkyne, directing the carbon-carbon bond formation strictly to the terminal carbon, ensuring >99% regioselectivity for the 3,5-isomer .

Mechanism Oxime Oxime Precursor NitrileOxide Nitrile Oxide (1,3-Dipole) Oxime->NitrileOxide Oxidation (Slow Addition) Metallacycle Cu-Metallacycle Intermediate NitrileOxide->Metallacycle Stepwise Coordination Alkyne Terminal Alkyne CuAcetylide Cu(I)-Acetylide Alkyne->CuAcetylide Cu(I) Catalyst + Base CuAcetylide->Metallacycle Product Regiopure 3,5-Isoxazole Metallacycle->Product Reductive Elimination & Protonation

Caption: Mechanism of Cu(I)-catalyzed 1,3-dipolar cycloaddition preventing furoxan dimerization.

Self-Validating Protocol: Cu-Catalyzed In Situ [3+2] Cycloaddition

This protocol utilizes hypervalent iodine for controlled in situ dipole generation.

  • Preparation: Dissolve the terminal alkyne (1.2 equiv, 6.0 mmol) and aldoxime (1.0 equiv, 5.0 mmol) in a 1:1 mixture of CH2​Cl2​ and H2​O (20 mL).

  • Catalyst Activation: Add CuSO4​⋅5H2​O (5 mol%) and sodium ascorbate (10 mol%). Validation Checkpoint: The solution will shift from blue to pale yellow/colorless, visually confirming the reduction of Cu(II) to the catalytically active Cu(I) species.

  • Controlled Oxidation: Dissolve[bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 equiv) in CH2​Cl2​ (5 mL) and add it dropwise via a syringe pump over 45 minutes. Causality: Slow addition prevents dipole pooling and completely suppresses furoxan dimerization .

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Filter the biphasic mixture through a short pad of Celite to remove copper salts. Separate the organic layer, wash with saturated NaHCO3​ , dry over Na2​SO4​ , and concentrate. The crude NMR will show a distinct singlet at ~ δ 6.5–7.0 ppm (the C4 isoxazole proton), confirming regiopure 3,5-disubstituted product formation.

Benchmarking Synthetic Efficiency: Comparative Data

To objectively benchmark these methods, we must look beyond isolated yield and consider Atom Economy (E-factor), scalability, and reaction scope.

Performance MetricMethod 1: Claisen CondensationMethod 2: 1,3-Dipolar Cycloaddition
Typical Yield 50–80% (Highly substrate dependent)70–95% (Highly convergent)
Regioselectivity Poor to Moderate (Often yields mixtures)Excellent (>99% 3,5-isomer with Cu)
Atom Economy High (Produces only H2​O byproduct)Moderate (Generates oxidant/halide waste)
Reaction Conditions Harsh (Reflux, strong acids/bases)Mild (Room temperature, aqueous mixtures)
Substrate Scope Limited (Depends on dicarbonyl availability)Broad (Click-chemistry compatible)
Scalability Excellent (Classical batch scale-up)Good (Requires strict exotherm/addition control)

Conclusion & Future Outlook

For early-stage drug discovery where structural diversity and regiochemical purity are paramount, the Cu-catalyzed 1,3-dipolar cycloaddition is the undisputed champion. Its click-chemistry nature allows for the rapid assembly of vast isoxazole libraries from commercially available alkynes and oximes.

However, for process chemistry and kilogram-scale manufacturing, the poor atom economy of hypervalent iodine oxidants becomes a liability. In these scenarios, highly optimized Claisen condensations —or emerging green techniques such as solvent-free mechanochemical ball-milling over Cu/Al2​O3​ catalysts—offer the most sustainable path forward.

References

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β -enamino diketones. RSC Advances, 2017. URL:[Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. URL:[Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2​O3​ surface under ball-milling conditions. RSC Advances, 2022. URL:[Link]

  • Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 2009. URL:[Link]

  • Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. Journal of Organic Chemistry, 2022. URL:[Link]

Comparative

A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Isoxazole Analogs: A Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the isoxazole scaffold stands out as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] Its unique electronic properties and...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the isoxazole scaffold stands out as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to form diverse interactions with biological targets have cemented its importance in drug discovery.[2][3] A key strategy to further enhance the therapeutic potential of isoxazole-based molecules is the strategic incorporation of fluorine. This guide provides an in-depth, head-to-head comparison of fluorinated and non-fluorinated isoxazole analogs, offering experimental data and mechanistic insights to inform rational drug design and development.

The introduction of fluorine into a drug candidate can profoundly alter its physicochemical and pharmacokinetic properties.[4][5] Due to its high electronegativity and the strength of the carbon-fluorine bond, fluorination can enhance metabolic stability, modulate pKa, and improve binding affinity to target proteins.[4][5] This guide will explore these effects within the context of isoxazole-carboxamide derivatives, a class of compounds that has shown significant promise as anticancer agents.

Comparative Biological Activity: A Tale of Two Analogs

To illustrate the impact of fluorination on biological activity, we will compare a representative non-fluorinated isoxazole-carboxamide with its fluorinated counterpart. While a single study directly comparing these exact analogs across all metrics is not available, by synthesizing data from relevant literature, we can construct a meaningful comparison.

For our analysis, we will consider:

  • Non-Fluorinated Analog: N-(4-methoxyphenyl)-3-phenyl-5-methylisoxazole-4-carboxamide

  • Fluorinated Analog: N-(4-methoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide

The following table summarizes the in vitro anticancer activity (IC50 values) of these and similar analogs against various human cancer cell lines. It is important to note that this data is compiled from different studies, and direct comparison should be made with consideration of potential variations in experimental conditions.

CompoundCancer Cell LineIC50 (µM)Reference
Non-Fluorinated Analog
N-(4-methoxyphenyl)-3-phenyl-5-methylisoxazole-4-carboxamideNot Available--
Similar Non-Fluorinated Analogs
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s)MDA-MB-435<10[6]
K-562<10[6]
T-47D<10[6]
HCT-15<10[6]
Fluorinated Analog
N-(4-methoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamideNot Available--
Similar Fluorinated Analogs
3-(2-fluorophenyl)-N-(4-fluorophenyl)-7H-[4][7][8]triazolo[3,4-b][4][7][9]thiadiazin-6-amineOvarian, Glioblastoma, Renal CarcinomaInhibition up to 70%[10]
N-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine (4n)Not Available-[6]
2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivativesA-549, Bel7402, HCT-8Moderate activity[11]

The available data, although not a direct head-to-head comparison of the primary analogs, suggests that the introduction of fluorine can contribute to potent anticancer activity. The rationale behind this enhancement often lies in the ability of fluorine to form favorable interactions within the target protein's binding pocket and to alter the molecule's electronic properties, which can influence target engagement.

Metabolic Stability and Pharmacokinetics: The Fluorine Advantage

A primary driver for incorporating fluorine into drug candidates is to enhance their metabolic stability.[4][5] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family.[4][5]

Blocking Metabolic Hotspots

A common metabolic pathway for aromatic rings is hydroxylation, mediated by CYP450 enzymes. By replacing a hydrogen atom at a metabolically labile position (a "metabolic hotspot") with a fluorine atom, this pathway can be effectively blocked. This leads to a longer in vivo half-life and improved bioavailability. While direct comparative metabolic stability data for our chosen isoxazole analogs is scarce, the principle is a cornerstone of medicinal chemistry.

For instance, a study on the pharmacokinetics of the fluorinated isoxazole derivative 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA) in rats revealed a long half-life of 58 ± 10 hours and high bioavailability of 90.18%.[9] This favorable pharmacokinetic profile is likely, in part, attributable to the presence of the trifluoromethyl group, which enhances metabolic stability.

Influence on CYP450 Metabolism

The introduction of fluorine can also influence which CYP450 isozymes are involved in a drug's metabolism. Some studies suggest that certain fluorinated isoxazole derivatives can act as inhibitors of specific CYP isozymes, such as CYP1A2 and CYP2C9.[8] This can have significant implications for potential drug-drug interactions and patient-to-patient variability in drug response.

Sources

Validation

Advanced MoA Deconvolution: A Comparative Guide to Genetic and Proteomic Target Identification

Phenotypic screening has experienced a massive renaissance in drug discovery, offering the ability to identify highly efficacious compounds in complex, disease-relevant cellular models. However, the critical bottleneck r...

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Author: BenchChem Technical Support Team. Date: April 2026

Phenotypic screening has experienced a massive renaissance in drug discovery, offering the ability to identify highly efficacious compounds in complex, disease-relevant cellular models. However, the critical bottleneck remains the deconvolution of the Mechanism of Action (MoA). Without identifying the direct molecular target, optimizing hit-to-lead chemistry and anticipating clinical toxicities is nearly impossible.

As a Senior Application Scientist, I have evaluated numerous target deconvolution platforms. This guide provides an objective, data-driven comparison of the three premier methodologies used today: CRISPR-Cas9 Pooled Screening (Genetic), Thermal Proteome Profiling (TPP) (Proteomic), and Activity-Based Protein Profiling (ABPP) (Proteomic).

Mechanistic Deep Dive: The Causality of Target Identification

To trust a deconvolution platform, one must understand the physical or genetic causality that links the drug to the readout.

The Genetic Approach: CRISPR-Cas9 Knockout Screening

CRISPR-Cas9 target deconvolution relies on the principle of genetic epistasis and dependency . By introducing a library of single guide RNAs (sgRNAs) alongside the Cas9 nuclease, researchers generate a pooled population of single-gene knockouts.

  • The Causality: If a small molecule exerts its phenotypic effect (e.g., cytotoxicity) by inhibiting "Protein X", knocking out the gene encoding Protein X will either mimic the drug's effect (sensitization) or, conversely, render the cell completely resistant to the drug because the binding target is absent (1)[1].

The Proteomic Approaches: TPP and ABPP

Proteomic approaches measure direct physical engagement rather than genetic inference.

  • Thermal Proteome Profiling (TPP): TPP is grounded in thermodynamics . When a ligand (drug) binds to a folded protein, it lowers the free energy of the complex. Consequently, higher thermal energy is required to denature the protein. By heating live cells across a temperature gradient, lysing them, and quantifying the remaining soluble proteins via multiplexed mass spectrometry, TPP detects this ligand-induced thermal stabilization ( Tm​ shift) on a proteome-wide scale without requiring compound modification (2)[2].

  • Activity-Based Protein Profiling (ABPP): ABPP relies on competitive covalent binding . It utilizes reactive chemical probes that covalently attach to the active sites of specific enzyme classes. If a drug is occupying the target's active site, it competitively blocks the probe, resulting in a quantifiable loss of MS signal for that specific protein (3)[3].

MoA_Workflows cluster_Genetic Genetic Approach cluster_Proteomic Proteomic Approaches Hit Phenotypic Hit (Unknown MoA) CRISPR CRISPR-Cas9 Pooled Screen Hit->CRISPR TPP Thermal Proteome Profiling (TPP) Hit->TPP ABPP Activity-Based Protein Profiling Hit->ABPP Gen_Readout NGS: Gene Dependency/Resistance CRISPR->Gen_Readout Target Target Identification & Validation Gen_Readout->Target Prot_Readout LC-MS/MS: Thermal Shift or Active Site Binding TPP->Prot_Readout ABPP->Prot_Readout Prot_Readout->Target

Figure 1: Parallel workflows for MoA deconvolution using genetic and proteomic strategies.

Comparative Performance Metrics

When selecting a platform for your drug discovery pipeline, consider the physical limitations of your compound and the biological context of your assay.

Performance MetricCRISPR-Cas9 KO ScreeningThermal Proteome Profiling (TPP)Activity-Based Protein Profiling (ABPP)
Primary Readout Genetic essentiality / ResistanceLigand-induced thermal shift ( ΔTm​ )Active-site probe competition
Compound Modification Not requiredNot requiredNot required (but requires specific probes)
Live-Cell Compatibility Yes (In vivo/In vitro)Yes (Intact cells or lysates)Yes (Depends on probe permeability)
Off-Target Detection Low (Identifies pathway dependencies)High (Proteome-wide direct binding)Moderate (Limited to probe's enzyme class)
Identifies Binding Site? NoNo (Requires complementary LiP-MS)Yes (Identifies reactive active site)
Turnaround Time 4 - 6 Weeks2 - 3 Weeks2 - 3 Weeks

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. The following methodologies include built-in controls to confirm assay integrity before committing to expensive sequencing or mass spectrometry runs.

Protocol A: CRISPR-Cas9 Drug Resistance Screen

This protocol identifies the direct target by selecting for cells that survive drug treatment due to the ablation of the target gene.

  • Library Transduction: Transduce Cas9-expressing cells (e.g., K562) with a genome-wide lentiviral sgRNA library at a low Multiplicity of Infection (MOI < 0.3) to ensure one sgRNA per cell.

  • Selection & Expansion: Select transduced cells using Puromycin for 7 days.

    • Self-Validation Check: Confirm >90% cell death in non-transduced control plates treated with Puromycin.

  • Compound Pressure: Split the pool. Treat the experimental arm with the phenotypic hit compound at its IC90​ concentration. Treat the control arm with DMSO (Vehicle). Maintain pressure for 14-21 days.

  • Genomic Extraction & Amplification: Isolate genomic DNA from surviving cells. PCR-amplify the integrated sgRNA cassettes.

  • NGS & Analysis: Sequence amplicons via Illumina NextSeq. Use MAGeCK software to identify sgRNAs significantly enriched in the drug-treated pool compared to the DMSO control. The enriched genes represent the target or essential downstream effectors.

Protocol B: Thermal Proteome Profiling (TPP) via TMT-Multiplexing

TPP provides unbiased detection of drug-target engagement by measuring protein stability changes (4)[4].

  • Live Cell Treatment: Incubate intact cells with the test compound (at 10×IC50​ ) or DMSO vehicle for 1-2 hours to allow target engagement.

  • Thermal Gradient Aliquoting: Divide both treated and vehicle suspensions into 10 aliquots. Heat each aliquot at a specific temperature across a gradient (e.g., 37°C to 67°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Ultracentrifugation: Lyse cells using freeze-thaw cycles. Ultracentrifuge at 100,000 x g for 20 minutes. Crucial Step: The denatured/aggregated proteins pellet out, leaving only thermally stable, folded proteins in the supernatant.

  • TMT Labeling: Digest the soluble proteins with trypsin. Label the peptides from the 10 temperature points with 10 distinct Isobaric Tandem Mass Tags (TMT).

    • Self-Validation Check: Spike in a known control compound (e.g., Losmapimod) and verify that its known target (MAPK14) shows a Tm​ shift >2°C before full proteome analysis[4].

  • LC-MS/MS & Curve Fitting: Pool the TMT-labeled samples and analyze via Data-Dependent Acquisition (DDA) mass spectrometry. Plot the normalized reporter ion intensities against temperature to generate melting curves. A significant rightward shift ( ΔTm​>2∘C ) indicates ligand stabilization.

TPP_Mechanism cluster_Vehicle Vehicle Control cluster_Drug Drug Treated V_Prot Native Protein V_Heat Heat Denaturation (Tm) V_Prot->V_Heat V_Agg Aggregation & Precipitation V_Heat->V_Agg D_Prot Protein-Ligand Complex D_Heat Heat Denaturation (Tm + ΔTm) D_Prot->D_Heat D_Sol Remains Soluble (Detected by MS) D_Heat->D_Sol

Figure 2: Thermodynamic principle of TPP. Ligand binding stabilizes the target, preventing heat-induced aggregation.

Conclusion & Strategic Recommendations

No single platform is a silver bullet for MoA deconvolution.

  • If your compound is highly toxic and you need to map the broader biological pathway dependencies, CRISPR-Cas9 is the gold standard.

  • If you require direct proof of physical binding in a live-cell context without altering the chemical structure of your drug, Thermal Proteome Profiling (TPP) is unmatched.

  • If you are targeting specific enzyme classes (like kinases or serine hydrolases) and need to pinpoint the exact active-site engagement, ABPP provides the highest resolution (5)[5].

For robust drug development, orthogonal validation is best practice: utilize CRISPR to identify the genetic dependency, and confirm the direct physical interaction using TPP.

References

  • Savitski, M. M., et al. "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science (2014). 2

  • George, A. L., et al. "Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling." ACS Publications (2023). 4

  • "CRISPR approaches to small molecule target identification." PMC - NIH. 1

  • Kubota, K., et al. "Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches." PubMed (2018).3

  • "Proteome-Wide Deconvolution of Drug Targets and Binding Sites by Lysine Reactivity Profiling." Analytical Chemistry - ACS Publications (2022). 5

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate

As drug development increasingly relies on fluorinated heterocycles to improve metabolic stability and target binding affinity, laboratory safety protocols must evolve to address their unique disposal requirements. Methy...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on fluorinated heterocycles to improve metabolic stability and target binding affinity, laboratory safety protocols must evolve to address their unique disposal requirements. Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate (CAS: 1803587-52-1)[1] is a critical intermediate in medicinal chemistry. However, its structural combination of an isoxazole ring, an ester linkage, and a fluorinated phenyl group necessitates highly specific waste management strategies to prevent environmental contamination and laboratory hazards.

This guide provides a comprehensive, causality-driven protocol for the proper disposal of this compound, ensuring compliance with environmental regulations and maximizing laboratory safety.

Chemical Profile and Reactivity Considerations

Before initiating disposal, it is critical to understand the physicochemical properties that dictate the compound's behavior in waste streams. The presence of the carbon-fluorine (C-F) bond and the heterocyclic isoxazole ring requires specialized handling compared to standard organic waste[2].

Quantitative Hazard and Property Data
Property / ParameterValue / DescriptionOperational Implication for Disposal
Chemical Name Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylateRequires specific labeling for tracking.
CAS Number 1803587-52-1Must be included on all hazardous waste manifests.
Molecular Weight 221.19 g/mol Used for calculating molar equivalents in spill neutralization.
C-F Bond Dissociation Energy ~485 kJ/molHighly stable; requires high-temperature incineration (>1100°C) for complete destruction.
Reactivity (Isoxazole Ring) Susceptible to ring-openingAvoid mixing with strong bases or reducing agents in waste carboys to prevent exothermic reactions.
Reactivity (Ester Group) HydrolyzableAqueous acidic or basic waste streams will cause hydrolysis to the corresponding carboxylic acid.

Causality-Driven Waste Segregation Workflow

The fundamental principle of disposing of fluorinated organics is preventing the formation of toxic byproducts (such as hydrogen fluoride gas) and avoiding the release of persistent fluorinated fragments into the environment[3].

  • Why segregate from aqueous waste? Mixing this ester with aqueous basic waste will initiate hydrolysis. While not violently exothermic, it alters the solubility profile, potentially causing the fluorinated carboxylic acid derivative to precipitate or become highly mobile in aqueous streams.

  • Why classify as halogenated? Even if dissolved in a non-halogenated solvent (like ethyl acetate or DMSO), the presence of the fluorine atom mandates that the entire mixture be treated as Halogenated Organic Waste . Incineration facilities must scrub the exhaust for HF gas, which is only done for designated halogenated waste streams.

WasteSegregation Start Waste Generation: Methyl 5-(3-fluorophenyl) -1,2-oxazole-3-carboxylate CheckState Determine Physical State Start->CheckState SolidWaste Solid Waste (Powder/Crystals) CheckState->SolidWaste LiquidWaste Liquid Waste (Solution/Extract) CheckState->LiquidWaste SolidContainer Seal in HDPE/Glass Solid Waste Container SolidWaste->SolidContainer LiquidContainer Is the solvent aqueous or organic? LiquidWaste->LiquidContainer Incineration High-Temperature Incineration (>1100°C) with HF Scrubbing SolidContainer->Incineration Organic Organic Solvent LiquidContainer->Organic Aqueous Aqueous Mixture LiquidContainer->Aqueous Halogenated Route to Halogenated Organic Waste Carboy Organic->Halogenated AqueousWaste Route to Aqueous Halogenated Waste Aqueous->AqueousWaste Halogenated->Incineration AqueousWaste->Incineration

Workflow for the segregation and disposal of fluorinated isoxazole derivatives.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the procedure has been executed correctly before moving to the next phase.

Phase 1: Preparation and Collection
  • Assess the Waste Matrix: Determine if the Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate is pure solid waste, dissolved in an organic solvent, or part of an aqueous extraction mixture.

  • Select the Primary Receptacle:

    • For Solids: Use a wide-mouth, high-density polyethylene (HDPE) or glass jar.

    • For Liquids: Use a designated 5-gallon PTFE or HDPE carboy rated for halogenated solvents[4].

    • Validation Check: Ensure the container is completely dry and free of incompatible residues (e.g., strong oxidizers or bases) before adding waste.

Phase 2: Transfer and Segregation
  • Liquid Transfer: In a certified chemical fume hood, use a dedicated funnel to transfer liquid waste into the halogenated waste carboy.

  • Solid Transfer: Carefully sweep or scrape solid residues into the solid waste container. Avoid creating airborne dust.

  • Rinsing: Triple-rinse any contaminated glassware with a minimal amount of a compatible solvent (e.g., acetone or methanol). Add this rinsate directly to the halogenated liquid waste container[4].

    • Validation Check: Inspect the original glassware under ambient light to ensure no visible crystalline residue remains.

Phase 3: Labeling and Storage
  • RCRA Compliant Labeling: Attach a hazardous waste tag immediately upon the first addition of waste[4]. The label must explicitly state: "Halogenated Organic Waste: Contains Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate (Fluorinated Compound)."

  • Secondary Containment: Place the sealed waste container in a secondary containment tray stored in a designated, ventilated hazardous waste accumulation area.

  • Time Tracking: Note the accumulation start date. Federal regulations typically mandate that waste must be removed by a licensed contractor within 90 to 180 days, depending on your facility's generator status.

    • Validation Check: Verify that the container is tightly capped (not just resting on top) when not actively receiving waste.

Phase 4: Final Destruction
  • Coordinate with EHS: Transfer the manifested waste to your Environmental Health and Safety (EHS) department or a licensed hazardous waste vendor.

  • Specify Treatment Method: Ensure the waste profile directs the material to High-Temperature Incineration . Due to the stability of the C-F bond, standard incineration is insufficient. The facility must utilize thermal destruction at temperatures exceeding 1100°C with alkaline scrubbing systems to neutralize the resulting hydrogen fluoride (HF) gas.

Emergency Spill Response

In the event of an accidental release, immediate action is required to prevent exposure and environmental discharge.

  • Isolate the Area: Evacuate non-essential personnel. Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.

  • Containment:

    • Solid Spill: Gently cover the powder with damp paper towels (using water or a low-volatility solvent like isopropanol) to prevent aerosolization. Sweep up the material using a non-sparking tool and place it in a solid hazardous waste container.

    • Liquid Spill (Solution): Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible absorbents like sawdust.

  • Decontamination: Wash the affected surface with a mild detergent solution, followed by a water rinse. Collect all contaminated cleaning materials as hazardous waste.

References

  • U.S. Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. (2024). Retrieved from:[Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. (2023). Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate
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